Teneligliptin Hydrobromide Hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H30N6OS.5BrH.H2O/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H;1H2/t2*19-,20-;;;;;;/m00....../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPRXLXVOBOTGT-KSLCDFCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67Br5N12O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1275.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572583-29-9 | |
| Record name | Teneligliptin hydrobromide hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1572583299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TENELIGLIPTIN HYDROBROMIDE HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15S4OCS6SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and properties of Teneligliptin
An In-depth Technical Guide on the Core Chemical Structure and Properties of Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and mechanism of action of Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. All quantitative data is presented in tabular format for clarity, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.
Chemical Identity and Structure
Teneligliptin is a third-generation gliptin used for the management of type 2 diabetes mellitus.[1] Its chemical structure is characterized by five consecutive rings, which contribute to its potent and long-lasting inhibitory effect on the DPP-4 enzyme.[2] This unique "J-shaped" structure allows for strong interaction with the S2 extensive subsite of the DPP-4 enzyme.[1][2]
| Identifier | Value |
| IUPAC Name | {(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl}(1,3-thiazolidin-3-yl)methanone |
| CAS Number | 760937-92-6 (Free Base) |
| Molecular Formula | C₂₂H₃₀N₆OS[3] |
| Molecular Weight | 426.58 g/mol [3] |
| Synonyms | MP-513, Tenelia |
Physicochemical Properties
The physicochemical properties of Teneligliptin are critical for its formulation, absorption, distribution, and overall pharmacokinetic profile.
| Property | Value | Source |
| Melting Point | >211°C | [4] |
| 208°C | [5] | |
| >100°C (decomposition) | [6] | |
| pKa (Strongest Basic) | 9.38 (Predicted) | [7] |
| 8.70 ± 0.10 (Predicted) | [6] | |
| logP | 1.69 (Predicted, ALOGPS) | [7] |
| 1.42 (Predicted, ChemAxon) | [7] | |
| Water Solubility | 1.4 mg/mL | [7] |
| 1.7 mg/mL | [8] | |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [9] |
| Solubility in Organic Solvents | Ethanol: ~2 mg/mL | [9] |
| DMSO: ~30 mg/mL | [9] | |
| Dimethylformamide (DMF): ~30 mg/mL | [9] | |
| UV λmax | 246 nm | [9] |
| 241.6 nm | [5] |
Mechanism of Action and Signaling Pathway
Teneligliptin exerts its therapeutic effect by competitively inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[10] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][11] By inhibiting DPP-4, Teneligliptin increases the bioavailability of active GLP-1 and GIP.[1][11]
This leads to several downstream effects in a glucose-dependent manner:
-
Increased Insulin Secretion: Elevated GLP-1 levels stimulate pancreatic β-cells to release insulin in response to food intake.[12]
-
Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose levels.[12]
The net result is improved glycemic control, particularly a reduction in postprandial glucose excursions, with a low intrinsic risk of hypoglycemia.[11]
Experimental Protocols and Methodologies
This section details the methodologies used to characterize Teneligliptin's properties and activity.
DPP-4 Inhibition Assay (IC₅₀ Determination)
The inhibitory potency of Teneligliptin against DPP-4 is a critical measure of its activity. The half-maximal inhibitory concentration (IC₅₀) is determined using an in vitro enzyme inhibition assay.
Methodology Synopsis:
-
Enzyme Source: Recombinant human DPP-4 or human plasma can be used as the source of the enzyme.[2][10]
-
Substrate: A fluorogenic or chromogenic substrate that is specifically cleaved by DPP-4 is used.
-
Inhibitor: Teneligliptin is prepared in a series of dilutions to test a range of concentrations.
-
Procedure:
-
The DPP-4 enzyme is pre-incubated with varying concentrations of Teneligliptin in a suitable buffer.
-
The enzymatic reaction is initiated by adding the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the product formation (fluorescence or absorbance) is measured using a plate reader.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each Teneligliptin concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve. Teneligliptin has shown IC₅₀ values of approximately 1 nM for human recombinant DPP-4.[10]
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard method for the quantification of Teneligliptin in bulk drug samples and pharmaceutical formulations.
Methodology Synopsis:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Stationary Phase (Column): A C18 column is commonly used, such as a Grace C18 (250mm x 4.6mm, 5µm particle size) or Kromasil C18 (250 x 4.6 mm, 5 μm).[13][14]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. Common compositions include:
-
Flow Rate: Typically maintained at 1.0 mL/min or 0.8 mL/min.[13][14]
-
Detection: UV detection is carried out at the λmax of Teneligliptin, approximately 242-249 nm.[13][16]
-
Quantification: A calibration curve is generated by injecting known concentrations of a Teneligliptin standard. The concentration in unknown samples is determined by comparing their peak areas to the calibration curve. The method is validated for linearity, accuracy, and precision as per ICH guidelines.[13][15]
Conclusion
Teneligliptin possesses a distinct chemical structure that confers high potency and selectivity as a DPP-4 inhibitor. Its physicochemical properties, including solubility and stability, are well-characterized, enabling effective oral formulation. The mechanism of action, centered on the prolongation of incretin hormone activity, provides a glucose-dependent approach to managing type 2 diabetes. The analytical methods outlined provide robust and reliable means for its quantification and activity assessment in research and quality control settings.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teneligliptin | C22H30N6OS | CID 11949652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpscr.info [ijpscr.info]
- 5. Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evaluation - Int J Pharm Chem Anal [ijpca.org]
- 6. Teneligliptin | 760937-92-6 [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. asianjpr.com [asianjpr.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. nbinno.com [nbinno.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijbpas.com [ijbpas.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. globalresearchonline.net [globalresearchonline.net]
Teneligliptin's Role in Glucose Homeostasis: A Technical Guide
Introduction
Teneligliptin is a potent, third-generation oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] It is utilized in the management of type 2 diabetes mellitus (T2DM), playing a significant role in maintaining glucose homeostasis.[3] This technical guide provides an in-depth analysis of the mechanism of action, pharmacological profile, and clinical efficacy of teneligliptin, supported by quantitative data and detailed experimental protocols. The document is intended for researchers, scientists, and professionals in the field of drug development.
1. Core Mechanism of Action: The Incretin Pathway
Teneligliptin's therapeutic effect is centered on the potentiation of the endogenous incretin system.[4] Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gastrointestinal tract in response to food intake.[1][3] These hormones are crucial for glucose regulation, as they stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells in a glucose-dependent manner.[1][3]
The enzyme dipeptidyl peptidase-4 (DPP-4) is a serine protease that rapidly inactivates GLP-1 and GIP.[4] By competitively and reversibly inhibiting DPP-4, teneligliptin prevents the degradation of these incretin hormones.[2][4] This leads to prolonged activity and increased circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects, particularly in the postprandial state.[4][5] The glucose-dependent nature of this action contributes to a low risk of hypoglycemia.[4] Teneligliptin exhibits a unique "J-shaped" structure that allows for potent and long-lasting inhibition of the DPP-4 enzyme.[3][6]
2. Pharmacological Profile and Efficacy
Teneligliptin is characterized by its potent DPP-4 inhibition and a long half-life of approximately 26.9 hours, which allows for convenient once-daily administration.[6][7] Clinical studies have consistently demonstrated its efficacy in improving glycemic control in patients with T2DM, both as monotherapy and in combination with other antidiabetic agents like metformin, glimepiride, pioglitazone, and insulin.[8]
Table 1: Summary of Teneligliptin's Efficacy on Glycemic Parameters
| Parameter | Dosage | Duration | Result | Citations |
|---|---|---|---|---|
| HbA1c Reduction | 20 mg/day | 12 weeks | -0.82% (Weighted Mean Difference vs. Placebo) | [2][9] |
| 20 mg/day (monotherapy) | 12 weeks | -0.86% (Weighted Mean Difference vs. Placebo) | [9] | |
| 20 mg/day (add-on) | 12 weeks | -0.79% (Weighted Mean Difference vs. Placebo) | [9] | |
| 20 mg/day | 52 weeks | Sustained improvement in glycemic control | [8] | |
| Fasting Plasma Glucose (FPG) | 20 mg/day | 12 weeks | -18.32 mg/dL (Weighted Mean Difference vs. Placebo) | [2][10] |
| Postprandial Glucose (PPG) | 20 mg/day | 12 weeks | -46.94 mg/dL (2h PPG, Weighted Mean Difference vs. Placebo) | [2] |
| Glucose Fluctuations | 20 mg/day | 3 days | Significant reduction in 24h mean blood glucose, SD of 24h glucose, and MAGE | [5][11] |
| | 20 mg/day (add-on to insulin) | Short-term | Significant decrease in mean amplitude of glycemic excursions |[12] |
3. Effects on Pancreatic Islet Function and Incretin Levels
Teneligliptin therapy leads to significant improvements in pancreatic islet cell function. This is evidenced by enhanced early-phase insulin secretion and improved β-cell function markers.[5][6]
Table 2: Impact of Teneligliptin on Pancreatic Hormones and Incretins
| Parameter | Dosage | Duration | Result | Citations |
|---|---|---|---|---|
| β-cell Function (HOMA-β) | 20 mg/day | 12 weeks | Significant increase (WMD 9.31 vs. Placebo) | [2][6] |
| Early-Phase Insulin Secretion | 20 mg/day | 3 days | Significant elevation estimated by insulinogenic index | [5][11] |
| Postprandial Glucagon | 20 mg/day | 4 weeks | Significant decrease in AUC₀₋₂h after each meal vs. Placebo | [13] |
| Active GLP-1 Levels | 20 mg/day | 3 days | Significant elevation in fasting and postprandial states | [5][11] |
| Active GIP Levels | 20 mg/day | 3 days | Significant elevation in the postprandial state |[5][11] |
4. Detailed Experimental Protocols
4.1. In Vitro DPP-4 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds like teneligliptin on the DPP-4 enzyme.
-
Principle: The assay measures the fluorescence generated by the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. An inhibitor will reduce the rate of cleavage, resulting in a lower fluorescent signal.[14][15]
-
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Teneligliptin (or test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence)
-
Fluorescent microplate reader (Ex/Em = 360/460 nm)
-
-
Procedure:
-
Prepare serial dilutions of teneligliptin in the assay buffer.
-
In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the teneligliptin dilutions (or solvent for control wells).[15]
-
Include "100% initial activity" wells (enzyme + solvent) and "background" wells (buffer + solvent, no enzyme).[15]
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Initiate the reaction by adding the DPP-4 substrate solution to all wells.[15]
-
Incubate the plate at 37°C for 30 minutes, protected from light.[14][16]
-
Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[15]
-
-
Data Analysis: The percent inhibition is calculated relative to the "100% initial activity" control after subtracting the background fluorescence. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
4.2. Measurement of Active Incretin Hormones (GLP-1 & GIP)
Accurate measurement of active incretins is challenging due to their rapid degradation by DPP-4.[17]
-
Principle: Immunological methods such as enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA) are used to quantify plasma concentrations of active GLP-1 and GIP.[17][18]
-
Blood Sample Collection and Processing:
-
Blood must be collected in tubes containing a DPP-4 inhibitor (and often other protease inhibitors).[17][19]
-
Immediately after collection, the blood sample must be placed on ice to minimize ex vivo degradation.[19]
-
Centrifuge the sample at a low temperature to separate the plasma.
-
The separated plasma should be stored at -20°C or lower until analysis.[19]
-
-
Measurement Procedure (General ELISA Protocol):
-
Plasma samples often require an extraction step (e.g., ethanol or solid-phase extraction) prior to measurement to remove interfering substances.[19]
-
The assay is performed according to the manufacturer's instructions for the specific ELISA kit.
-
This typically involves adding standards and extracted plasma samples to a microplate pre-coated with a capture antibody specific to the active form of GLP-1 or GIP.
-
A detection antibody, often conjugated to an enzyme, is added, followed by a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).
-
The signal intensity is proportional to the concentration of the incretin hormone in the sample, which is determined by comparison to a standard curve.
-
5. Pleiotropic Effects
Beyond its primary role in glycemic control, research suggests teneligliptin may offer additional benefits. Studies in animal models have shown that repeated administration can reduce plasma levels of triglycerides and free fatty acids.[20] Furthermore, teneligliptin has been associated with antioxidative properties and protective effects on endothelial cells, suggesting potential cardiovascular benefits.[21][22]
Teneligliptin is a potent and long-acting DPP-4 inhibitor that effectively improves glucose homeostasis in patients with type 2 diabetes. Its mechanism of action, centered on the enhancement of the incretin system, leads to glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion. This results in significant reductions in HbA1c, fasting and postprandial glucose levels, and overall glycemic variability, with a low incidence of hypoglycemia. The comprehensive data from clinical trials and preclinical studies solidify its role as a valuable therapeutic option for the management of T2DM.
References
- 1. What is Teneligliptin used for? [synapse.patsnap.com]
- 2. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 3. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Teneligliptin improves glycemic control with the reduction of postprandial insulin requirement in Japanese diabetic patients [jstage.jst.go.jp]
- 6. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 7. scribd.com [scribd.com]
- 8. Teneligliptin in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Teneligliptin improves glycemic control with the reduction of postprandial insulin requirement in Japanese diabetic patients [pubmed.ncbi.nlm.nih.gov]
- 12. Add-On Treatment with Teneligliptin Ameliorates Glucose Fluctuations and Improves Glycemic Control Index in Japanese Patients with Type 2 Diabetes on Insulin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 15. content.abcam.com [content.abcam.com]
- 16. lifetechindia.com [lifetechindia.com]
- 17. Can GLP-1 levels be measured? | ERGSY [ergsy.com]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 19. Guideline for Incretin Measurement|The Japan Diabetes Society [jds.or.jp]
- 20. A novel, potent, and long-lasting dipeptidyl peptidase-4 inhibitor, teneligliptin, improves postprandial hyperglycemia and dyslipidemia after single and repeated administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Teneligliptin on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Preclinical Discovery and Development of Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth overview of the preclinical discovery and development of Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. The document details the lead optimization, mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety pharmacology of Teneligliptin, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.
Lead Discovery and Optimization
The discovery of Teneligliptin originated from the exploration of l-prolylthiazolidines as a novel class of DPP-4 inhibitors. Through systematic structure-activity relationship (SAR) studies, researchers at Mitsubishi Tanabe Pharma Corporation focused on substituting the γ-position of the proline structure with linked bicyclic heteroarylpiperazines. This effort led to the identification of 3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine, later named Teneligliptin.[1]
A key structural feature of Teneligliptin is its unique, rigid, "J-shaped" structure composed of five consecutive rings.[1][2][3] X-ray co-crystal structure analysis revealed that the phenyl ring on the pyrazole moiety has a crucial interaction with the S2 extensive subsite of the DPP-4 enzyme. This interaction was found to significantly enhance both the potency and selectivity of the compound.[1]
Mechanism of Action
Teneligliptin exerts its glucose-lowering effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] These hormones are released from the gastrointestinal tract in response to food intake and play a vital role in glucose homeostasis.
By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP.[2][5] This leads to several downstream effects in a glucose-dependent manner:
-
Enhanced Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin.[2][4]
-
Suppressed Glucagon Secretion: The elevated incretin levels also act on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose levels.[2][4]
-
Delayed Gastric Emptying: GLP-1 is known to slow the rate at which food leaves the stomach, which helps to reduce postprandial glucose excursions.[5][6]
The culmination of these actions is improved glycemic control, particularly a reduction in post-meal blood glucose levels.
In Vitro Pharmacology
DPP-4 Inhibition Potency
Teneligliptin demonstrated potent, concentration-dependent inhibition of both recombinant human DPP-4 and human plasma DPP-4.
| Target Enzyme | IC₅₀ Value (nmol/L) |
| Recombinant Human DPP-4 | 0.889[6][7] |
| Human Plasma DPP-4 | 1.75[6][7][8] |
| Rat Plasma DPP-4 | ~1[9][10] |
Experimental Protocol: DPP-4 Inhibition Assay
A typical in vitro DPP-4 inhibition assay is conducted as follows:
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme.
-
DPP-4 substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl, pH 8.0).
-
Test compound (Teneligliptin) at various concentrations.
-
Positive control inhibitor (e.g., Sitagliptin).
-
96-well microplate (black, for fluorescence).
-
Fluorescence microplate reader.
-
-
Procedure:
-
The reaction is typically performed at 37°C.[11]
-
To each well of the microplate, add the assay buffer, diluted DPP-4 enzyme, and the test compound (or vehicle for control wells).[11]
-
Pre-incubate the plate for approximately 10 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.[11]
-
Monitor the fluorescence intensity over time using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[11][13] The increase in fluorescence corresponds to the cleavage of the substrate and the release of free AMC.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is determined relative to the uninhibited enzyme control.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Profile
Teneligliptin exhibits high selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9. This is a critical attribute, as inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical animal models.
| Enzyme | Selectivity vs. DPP-4 (fold) |
| DPP-8 | ~160 - 850x[14] |
| DPP-9 | ~160 - 850x[14] |
| Fibroblast Activation Protein (FAP) | >10,000x[14] |
Experimental Protocol: Selectivity Assay
The protocol for selectivity assays is similar to the DPP-4 inhibition assay, with the primary difference being the substitution of the target enzyme.
-
Enzymes: Recombinant forms of other dipeptidyl peptidases (e.g., DPP-8, DPP-9) or other proteases are used.
-
Substrates: Specific fluorogenic or chromogenic substrates for each respective enzyme are utilized.
-
Procedure: The assay is run in parallel with the DPP-4 inhibition assay, using the same concentrations of Teneligliptin.
-
Analysis: The IC₅₀ values for each enzyme are determined. The selectivity is then calculated as the ratio of the IC₅₀ for the off-target enzyme to the IC₅₀ for DPP-4 (e.g., IC₅₀ (DPP-8) / IC₅₀ (DPP-4)).
In Vivo Pharmacology (Animal Models)
The efficacy of Teneligliptin was evaluated in various preclinical models of type 2 diabetes.
| Study Type | Animal Model | Dose(s) | Key Findings |
| Oral Glucose Tolerance Test | Zucker Fatty Rats | ≥ 0.03 mg/kg | Significantly inhibited the increase in plasma glucose after an oral glucose load.[1] |
| Oral Carbohydrate Loading Test | Zucker Fatty Rats | ≥ 0.1 mg/kg | Increased plasma levels of active GLP-1 and insulin; reduced glucose excursions.[9][10] |
| Chronic Dosing (2 weeks) | Zucker Fatty Rats | Not specified | Sustained reduction in glucose excursions; decreased plasma triglycerides and free fatty acids.[10] |
| Diabetic Cardiomyopathy | Streptozotocin-induced Diabetic Mice | 30 mg/kg | Alleviated cardiac dysfunction, potentially by inhibiting NLRP3 inflammasome activation.[15] |
| Neuropathic Pain | Partial Sciatic Nerve Transection in Rats | Not specified | Exerted antinociceptive effects.[16] |
| Cognitive Impairment | db/db Mice | 60 mg/kg/day for 10 weeks | Alleviated diabetes-related cognitive impairment by inhibiting ER stress and NLRP3 inflammasome.[17] |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats
-
Animals: Male Zucker fatty rats or other relevant diabetic models are used. Animals are fasted overnight prior to the study.
-
Dosing: Animals are randomly assigned to groups and administered Teneligliptin (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via oral gavage.
-
Glucose Challenge: After a set period (e.g., 60 minutes) following drug administration, a baseline blood sample is collected from the tail vein. Immediately after, a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Plasma is separated, and glucose concentrations are measured using a glucose analyzer. Active GLP-1 and insulin levels can also be measured using specific ELISA kits.
-
Data Evaluation: The area under the curve (AUC) for plasma glucose is calculated for each group to assess the overall effect on glucose tolerance. Statistical analysis is performed to compare the treatment groups to the vehicle control group.
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical species established the absorption, distribution, metabolism, and excretion (ADME) profile of Teneligliptin.
| Species | Parameter | Value |
| Rat | Tₘₐₓ (oral) | 0.75 - 0.88 hours[7] |
| Rat | Half-life (t½) | Not explicitly stated in provided results, but described as "long-lasting"[1][3][7][18][19] |
-
Absorption: Oral administration of Teneligliptin in rats resulted in rapid absorption.[7]
-
Distribution: Following oral administration of radiolabeled [¹⁴C]teneligliptin to Sprague-Dawley rats, radioactivity was widely distributed throughout the body. The highest concentrations were observed in the kidney and liver, which are the main elimination organs.[7]
-
Metabolism: Teneligliptin is metabolized by both cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[3][5][18][19]
-
Excretion: Teneligliptin is eliminated via multiple pathways, including both renal excretion of the unchanged drug and hepatic metabolism.[3][18][19] This dual excretion route is a key characteristic, suggesting that dose adjustments may not be necessary for patients with either renal or hepatic impairment.[3][6][18][19]
Experimental Protocol: Tissue Distribution Study in Rats
-
Radiolabeling: Teneligliptin is synthesized with a radioactive isotope, typically Carbon-14 ([¹⁴C]).
-
Animals and Dosing: Male Sprague-Dawley rats are administered a single oral dose of [¹⁴C]teneligliptin (e.g., 1 mg/kg).[20]
-
Sample Collection: At predetermined time points (e.g., 0.5, 24, 168 hours) after dosing, animals are euthanized.[20]
-
Whole-Body Autoradiography:
-
Quantitative Tissue Distribution:
-
Alternatively, specific tissues and organs are collected, weighed, and homogenized.
-
The amount of radioactivity in each tissue sample is quantified using liquid scintillation counting.
-
Concentrations of radioactivity in tissues are calculated and expressed as µg equivalents/g of tissue.
-
Preclinical Development Workflow
The preclinical development of Teneligliptin followed a structured pathway from initial discovery to the submission of an Investigational New Drug (IND) application.
Safety Pharmacology
Teneligliptin was generally well-tolerated in preclinical safety studies. A thorough QT/QTc evaluation study found that at the maximal recommended dose (40 mg), Teneligliptin caused a minor, not clinically significant, prolongation of the placebo-corrected QTcF interval.[14] However, a significant increase was noted at a supratherapeutic dose of 160 mg, indicating a need for caution when administering the drug to patients with a predisposition to QT prolongation.[14][21] Overall, the preclinical safety profile supported its advancement into clinical trials.
Conclusion
The preclinical development of Teneligliptin successfully identified a highly potent and selective DPP-4 inhibitor with a unique chemical structure. In vitro studies confirmed its potent inhibition of the DPP-4 enzyme with high selectivity over related proteases. In vivo studies in relevant animal models of type 2 diabetes demonstrated its efficacy in improving glycemic control, mediated by the enhancement of the incretin pathway. The pharmacokinetic profile, characterized by rapid absorption and dual elimination pathways, along with a favorable safety profile, provided a strong rationale for its successful transition into clinical development for the treatment of type 2 diabetes mellitus.
References
- 1. Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. STERIS PHARMA | Teneligliptin 20 mg Tablet Uses | TENELIGOLD 20 Benefits & Side Effects [sterisonline.com]
- 5. D M Pharma - Teneligliptin Tablets | anti-diabetic drugs [dmpharma.co.in]
- 6. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 7. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. phcogj.com [phcogj.com]
- 14. Efficacy and safety of teneligliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bluecrosslabs.com [bluecrosslabs.com]
- 19. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Teneligliptin DPP-4 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus. Its efficacy stems from the prolongation of the activity of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are key regulators of glucose homeostasis. This technical guide provides an in-depth overview of the in vitro characterization of Teneligliptin's interaction with the DPP-4 enzyme, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Introduction to Teneligliptin and DPP-4
Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose metabolism by inactivating the incretin hormones GLP-1 and GIP.[1][2] These hormones are released in response to food intake and enhance glucose-dependent insulin secretion while suppressing glucagon release.[1] By inhibiting DPP-4, Teneligliptin prevents the degradation of GLP-1 and GIP, thereby augmenting their glucose-lowering effects.[1][2][3]
Teneligliptin is a class 3 DPP-4 inhibitor, distinguished by its unique "J-shaped" structure comprised of five consecutive rings.[4] This structural feature facilitates a potent and long-lasting interaction with the DPP-4 enzyme by binding to the S1, S2, and S2 extensive subsites.[5] This robust binding contributes to its high potency and selectivity.[4]
Quantitative Analysis of DPP-4 Inhibition
The inhibitory activity of Teneligliptin against DPP-4 has been quantified through various in vitro assays, primarily determining its half-maximal inhibitory concentration (IC50).
| Inhibitor | Enzyme Source | IC50 (nmol/L) | Reference |
| Teneligliptin | Recombinant Human DPP-4 | 0.889 | [4] |
| Human Plasma DPP-4 | 1.75 | [4] | |
| Rat Plasma DPP-4 | ~1 | [6][7] | |
| Sitagliptin | Recombinant Human DPP-4 | 6.74 | [4] |
| Human Plasma DPP-4 | 4.88 | [4] | |
| Vildagliptin | Recombinant Human DPP-4 | 10.5 | [4] |
| Human Plasma DPP-4 | 7.67 | [4] |
Table 1: Comparative IC50 Values of DPP-4 Inhibitors. This table summarizes the in vitro inhibitory potency of Teneligliptin against DPP-4 from various sources and provides a comparison with other commonly used DPP-4 inhibitors.
Teneligliptin also demonstrates high selectivity for DPP-4 over other related enzymes, such as DPP-8 and DPP-9, which is a crucial factor for its safety profile.[4] It exhibits an approximately 700- to 1500-fold greater affinity for DPP-4 compared to DPP-8 and DPP-9.[4]
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize the DPP-4 inhibitory activity of Teneligliptin.
In Vitro DPP-4 Inhibition Assay
This protocol describes a common method for determining the IC50 value of an inhibitor using a fluorogenic substrate.
Objective: To measure the concentration-dependent inhibition of DPP-4 activity by Teneligliptin.
Materials:
-
Recombinant Human DPP-4 enzyme
-
Teneligliptin (or other test inhibitors)
-
DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Teneligliptin in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of Teneligliptin in the assay buffer to achieve a range of final concentrations for testing.
-
Dilute the recombinant human DPP-4 enzyme to the desired working concentration in cold assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Teneligliptin solution at various concentrations (or vehicle control).
-
DPP-4 enzyme solution.
-
-
Incubate the plate at 37°C for a pre-determined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Readings can be taken in kinetic mode over a period of time (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time at 37°C.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear phase of the fluorescence increase over time.
-
Calculate the percentage of inhibition for each Teneligliptin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Teneligliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Enzyme Kinetics Analysis (Competitive Inhibition)
To determine the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed.
Objective: To elucidate the kinetic mechanism of DPP-4 inhibition by Teneligliptin.
Procedure:
-
The DPP-4 inhibition assay is performed as described in section 3.1.
-
The assay is conducted with multiple, fixed concentrations of Teneligliptin.
-
For each inhibitor concentration, a range of substrate (Gly-Pro-AMC) concentrations is used.
-
The initial reaction velocities (rates) are measured for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
The data is plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
For a competitive inhibitor like Teneligliptin, the lines for different inhibitor concentrations will intersect on the y-axis, indicating that the inhibitor does not affect the maximum reaction velocity (Vmax) but increases the Michaelis constant (Km).
-
The inhibition constant (Ki) can be determined from the slopes of the Lineweaver-Burk plot.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of DPP-4 Inhibition by Teneligliptin.
Caption: General Workflow of an In Vitro DPP-4 Inhibition Assay.
Conclusion
The in vitro characterization of Teneligliptin demonstrates its potent, selective, and competitive inhibition of the DPP-4 enzyme. The low nanomolar IC50 values and high selectivity underscore its efficacy as a therapeutic agent for type 2 diabetes. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct similar in vitro studies for the evaluation of DPP-4 inhibitors. Further investigations into the precise binding kinetics and interactions with various DPP-4 isoforms will continue to enhance our understanding of this important class of antidiabetic drugs.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetechindia.com [lifetechindia.com]
The Pharmacokinetics and Metabolism of Teneligli-ptin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2][3] Its unique chemical structure and pharmacokinetic profile contribute to its efficacy and safety in a broad range of patients, including those with renal or hepatic impairment.[1][3][4] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of teneligli-ptin, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to support further research and drug development efforts.
Pharmacokinetic Profile
Teneligliptin exhibits a predictable pharmacokinetic profile characterized by rapid absorption, moderate plasma protein binding, and a long elimination half-life, which supports once-daily dosing.[1][5]
Absorption
Following oral administration, teneligli-ptin is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically observed within 1 to 2 hours.[1][6] The oral bioavailability of teneligli-ptin is estimated to be between 43% and 74%.[7] The pharmacokinetics of teneligli-ptin are not significantly affected by food, allowing for dosing without regard to meals.[8]
Distribution
Teneligliptin has a high volume of distribution, suggesting extensive tissue distribution.[7] In preclinical studies in rats, [14C]teneligliptin was predominantly distributed to the kidney and liver, followed by the lung, spleen, and pituitary gland.[9][10] Plasma protein binding of teneligli-ptin in humans is in the range of 78-80%.[7]
Metabolism
Teneligliptin is metabolized in the liver primarily by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), with each enzyme contributing almost equally to its metabolism.[1][2] To a lesser extent, CYP2D6 and FMO1 are also involved.[11] The major metabolite identified in human plasma is a thiazolidine-1-oxide derivative, designated as M1, which is considered to have unknown biological activity.[7][12] In plasma, unchanged teneligli-ptin is the most abundant component, accounting for 71.1% of the total radioactivity, while the M1 metabolite accounts for 14.7%.[1][12]
Excretion
Teneligliptin is eliminated through a dual pathway of hepatic metabolism and renal excretion.[6][13] Following a single oral dose of [14C]teneligliptin, approximately 45.4% of the radioactivity is excreted in the urine and 46.5% in the feces.[7] Renal excretion of the unchanged drug accounts for about 21% of the administered dose.[7] The mean elimination half-life (t½) of teneligli-ptin is approximately 24 hours.[1][3]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of teneligli-ptin in various populations.
Table 1: Pharmacokinetic Parameters of Teneligliptin in Healthy Japanese Subjects After Single and Multiple Oral Doses [1]
| Dose | Administration | n | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |
| 20 mg | Single Dose | 6 | 1.8 (1.0-2.0) | 187.20 (44.70) | 2028.9 (459.5) | 24.2 (5.0) |
| 40 mg | Single Dose | 6 | 1.0 (0.5-3.0) | 382.40 (89.83) | 3705.1 (787.0) | 20.8 (3.2) |
| 20 mg | Multiple Dose (Day 7) | 7 | 1.0 (1.0-1.0) | 220.14 (59.86) | 2641.4 (594.7) | 30.2 (6.9) |
Data are presented as mean (standard deviation) for Cmax, AUC, and t½, and as median (range) for Tmax.
Table 2: Pharmacokinetic Parameters of Teneligliptin (20 mg Single Dose) in Subjects with Renal Impairment [14]
| Renal Function | n | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) |
| Healthy Subjects | 8 | 187.2 | 2028.9 |
| Mild Impairment | 8 | 196.4 | 2457.1 |
| Moderate Impairment | 8 | 190.5 | 3409.8 |
| Severe Impairment | 8 | 183.9 | 3586.7 |
| End-Stage Renal Disease | 8 | 167.3 | 3408.4 |
Table 3: Pharmacokinetic Parameters of Teneligliptin (20 mg Single Dose) in Subjects with Hepatic Impairment [15]
| Hepatic Function | n | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | t½ (h) |
| Healthy Subjects | 8 | 148.1 | 1525.0 | 24.8 |
| Mild Impairment | 8 | 185.3 | 2220.1 | 27.9 |
| Moderate Impairment | 8 | 204.0 | 2420.7 | 30.9 |
Experimental Protocols
Human Mass Balance Study
A human mass balance study was conducted to determine the routes of elimination of teneligli-ptin.
-
Study Design: Healthy male subjects received a single oral dose of 20 mg of [14C]teneligliptin.
-
Sample Collection: Blood, urine, and feces were collected at predetermined intervals.
-
Analysis: Total radioactivity in plasma, urine, and feces was measured using liquid scintillation counting. Plasma samples were also analyzed to determine the proportion of parent drug and metabolites.
-
Metabolite Profiling: Plasma, urine, and fecal extracts were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiometric detection, followed by mass spectrometry (MS) for structural identification.[7]
In Vitro Metabolism Studies
-
System: Human liver microsomes were used to identify the enzymes responsible for teneligli-ptin metabolism.
-
Incubation: [14C]teneligliptin was incubated with human liver microsomes in the presence of NADPH.
-
Enzyme Phenotyping: Specific chemical inhibitors and recombinant human CYP and FMO enzymes were used to identify the contribution of individual enzymes to the metabolism of teneligli-ptin.
-
Analysis: The formation of metabolites was monitored over time using HPLC with radiometric detection.[1][2]
Pharmacokinetic Study in Renally Impaired Subjects
-
Study Design: An open-label, parallel-group study was conducted in subjects with varying degrees of renal impairment (mild, moderate, severe, and end-stage renal disease) and healthy matched controls.
-
Dosing: All subjects received a single oral dose of 20 mg teneligli-ptin.
-
Blood Sampling: Serial blood samples were collected over a specified period to determine the plasma concentrations of teneligli-ptin.
-
Analysis: Plasma concentrations of teneligli-ptin were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14]
Pharmacokinetic Study in Hepatically Impaired Subjects
-
Study Design: An open-label, parallel-group study was conducted in subjects with mild and moderate hepatic impairment and healthy matched controls.
-
Dosing: All subjects received a single oral dose of 20 mg teneligli-ptin.
-
Blood Sampling: Serial blood samples were collected to measure plasma concentrations of teneligli-ptin.
-
Analysis: Plasma concentrations of teneligli-ptin were determined using a validated LC-MS/MS method.[15]
Visualizations: Signaling Pathways and Metabolic Scheme
The following diagrams illustrate the mechanism of action and metabolic pathways of teneligli-ptin.
References
- 1. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 2. Glucose-dependent insulinotropic polypeptide (GIP) stimulation of pancreatic beta-cell survival is dependent upon phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) signaling, inactivation of the forkhead transcription factor Foxo1, and down-regulation of bax expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. "RP-HPLC Method for Teneligliptin in Rabbit Plasma: Development and Validation" [wisdomlib.org]
- 15. droracle.ai [droracle.ai]
Teneligliptin's Antioxidative Properties: A Technical Guide
Abstract
Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated significant antioxidative properties beyond its primary glucose-lowering effect. These properties position it as a promising therapeutic agent for mitigating oxidative stress-related complications in diabetes. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Teneligliptin's antioxidant action, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols used to evaluate these effects and visualizes the key signaling pathways involved. The primary mechanisms include the activation of the Nrf2 antioxidant response pathway, inhibition of NADPH oxidase (NOX), and modulation of the NLRP3 inflammasome, collectively leading to a reduction in reactive oxygen species (ROS) production and protection against cellular damage.
Introduction: Oxidative Stress in Diabetes and the Role of Teneligliptin
Chronic hyperglycemia in diabetes mellitus is a primary driver of excessive reactive oxygen species (ROS) production, leading to a state of oxidative stress.[1] This imbalance between pro-oxidants and antioxidants contributes significantly to the pathogenesis of diabetic complications, including nephropathy, neuropathy, and cardiovascular disease.[2] Key sources of ROS in diabetes include the mitochondrial electron transport chain, polyol pathway, and enzymatic sources like NADPH oxidase (NOX).[3]
Teneligliptin is a third-generation DPP-4 inhibitor used for the management of type 2 diabetes.[4] Beyond its function in incretin hormone regulation, a growing body of evidence reveals that Teneligliptin possesses direct antioxidative capabilities.[4][5] These effects are observed independently of its glucose-lowering action, suggesting a pleiotropic benefit in the management of diabetes.[2][6] This guide explores the core mechanisms of this antioxidant activity.
Core Mechanisms of Antioxidative Action
Teneligliptin combats oxidative stress through a multi-pronged approach at the molecular level. The principal mechanisms identified are the activation of the Nrf2 signaling pathway, the inhibition of the pro-oxidant enzyme NADPH oxidase, and the suppression of the NLRP3 inflammasome, which is closely linked to oxidative stress.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] In the presence of oxidative stress or chemical activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[10]
Teneligliptin has been shown to activate this protective pathway.[11][12] Studies indicate that Teneligliptin treatment enhances the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HMOX1), NAD(P)H quinone oxidoreductase 1 (NQO1), and thioredoxin reductase (TXNRD).[11][13] This upregulation of the endogenous antioxidant defense system helps to neutralize ROS and protect cells from oxidative damage.[12] A study on SH-SY5Y cells demonstrated that Teneligliptin restores antioxidant defenses by enhancing p62-mediated Keap1 degradation, thereby activating the Nrf2 pathway.[12]
Inhibition of NADPH Oxidase (NOX)
NADPH oxidase (NOX) enzymes are a major source of ROS in the vasculature and other tissues.[14][15] The NOX family, particularly isoforms like NOX4, are upregulated in diabetic conditions, contributing to endothelial dysfunction and other complications.[3][16] Teneligliptin has been shown to reduce the expression of key NOX subunits, including NOX4 and p22-phox.[13][16] By downregulating these pro-oxidant enzymes, Teneligliptin directly curtails a significant source of cellular ROS production.[3][13] This inhibitory effect on NOX contributes to the restoration of redox balance in endothelial cells and other cell types exposed to high glucose conditions.[13][16]
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a protein complex that, upon activation by cellular stress signals including ROS, triggers an inflammatory response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms.[1] Oxidative stress is a key activator of the NLRP3 inflammasome, creating a vicious cycle of inflammation and further ROS production.[17] Teneligliptin has been found to inhibit the activation of the NLRP3 inflammasome.[1][17] By reducing the primary oxidative stress trigger and potentially through other mechanisms, Teneligliptin mitigates this inflammatory cascade, thereby protecting tissues like the heart and brain from diabetes-related damage.[1][18]
Quantitative Data on Antioxidative Effects
The antioxidative effects of Teneligliptin have been quantified in numerous in vitro and clinical studies. The following tables summarize key findings.
In Vitro Studies
| Cell Line | Condition | Teneligliptin Conc. | Key Quantitative Findings | Reference(s) |
| HUVECs | High Glucose (HG) | 0.1 - 3.0 µmol/L | Reduces ROS levels dose-dependently. Upregulates Nrf2 target genes (HMOX, NQO). Reduces expression of NOX subunit p22-phox. | [5][11] |
| HUVECs | HG / Hypoxia | 3.0 µmol/L | In combination with GLP-1, significantly reduces ROS and expression of NOX4 and p22-phox. Increases antioxidant transcripts (HMOX, NQO1). | [13] |
| Rat CMECs | Hypoxia/Reoxygenation | Not specified | Suppressed H/R-induced ROS production and NOX4 expression. Promoted glutathione production. | [16] |
| SH-SY5Y cells | MPP+ induced stress | Not specified | Inhibited ROS accumulation, decreased malondialdehyde (MDA) levels, and restored glutathione (GSH) and superoxide dismutase (SOD) content. | [12] |
In Vitro Antioxidant Assays
| Assay | Standard | Concentrations | % Inhibition / Scavenging Activity | Reference(s) |
| DPPH Radical Scavenging | BHT | 500, 750, 1000 µg/ml | 60.10%, 65.62%, 71.87% (Teneligliptin) vs. 74.12%, 82.4%, 93.91% (BHT) | [19] |
| Nitric Oxide Scavenging | Ascorbic Acid | Not specified | Teneligliptin showed dose-dependent scavenging activity. | [20] |
| FRAP (Ferric Reducing) | Ascorbic Acid | Not specified | Teneligliptin demonstrated reducing power. | [20] |
Clinical Studies
| Study Population | Biomarker | Treatment | Duration | Key Quantitative Findings | Reference(s) |
| T2DM with CKD | d-ROMs (oxidative stress) | Switch from Sitagliptin to Teneligliptin (20mg/day) | 24 weeks | d-ROMs significantly decreased from 399.8 ± 88.4 to 355.5 ± 92.0 U.CARR (P < 0.01). | [2][6] |
| T2DM with CKD | Urinary 8-OHdG (DNA damage) | Switch from Sitagliptin to Teneligliptin (20mg/day) | 24 weeks | No significant increase, unlike the sitagliptin group which showed a significant increase from baseline. | [2][21] |
| T2DM with CKD | RHI (endothelial function) | Switch from Sitagliptin to Teneligliptin (20mg/day) | 24 weeks | RHI significantly improved from 1.49 ± 0.32 to 1.55 ± 0.29 (P < 0.01). | [2] |
| T2DM on Hemodialysis | PAI-1, PDMPs (atherothrombosis) | Teneligliptin (20mg/day) | 6 months | Significantly reduced plasma levels of PAI-1 and PDMPs from baseline (P < 0.01). | [22][23] |
Experimental Protocols
The assessment of Teneligliptin's antioxidative properties relies on a set of established in vitro and in vivo methodologies. Below are detailed protocols for key experiments.
Measurement of Intracellular ROS
-
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used.[24][25] DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH. ROS then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.
-
Protocol:
-
Seed cells (e.g., HUVECs) in a 96-well plate and culture until confluent.
-
Induce oxidative stress (e.g., incubate with high glucose media for a specified period).
-
Treat cells with various concentrations of Teneligliptin for the desired duration.
-
Wash cells with phosphate-buffered saline (PBS).
-
Load cells with 10 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C in the dark.
-
Wash cells again with PBS to remove excess probe.
-
Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Lipid Peroxidation Assay (TBARS for MDA)
-
Principle: Malondialdehyde (MDA) is a major end-product of lipid peroxidation and a widely used marker of oxidative stress.[25][26] The Thiobarbituric Acid Reactive Substances (TBARS) assay is based on the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions, which forms a pink-colored complex measurable at 532 nm.[25]
-
Protocol:
-
Collect cell lysates or tissue homogenates after experimental treatment.
-
Add 100 µL of sample to a microcentrifuge tube.
-
Add 100 µL of SDS lysis solution and mix.
-
Add 250 µL of TBA reagent (thiobarbituric acid in acetic acid/NaOH buffer).
-
Incubate at 95°C for 60 minutes.
-
Cool the reaction on ice for 10 minutes.
-
Centrifuge at 3,000 rpm for 15 minutes.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm.
-
Quantify MDA concentration using a standard curve prepared with an MDA standard.
-
DNA Damage Assessment (Urinary 8-OHdG)
-
Principle: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage and is excreted in the urine upon DNA repair.[2][26] Its levels are a reliable biomarker of systemic oxidative stress.[2] It is typically measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Protocol (using a commercial ELISA kit):
-
Collect urine samples from clinical study participants.
-
Prepare samples and standards as per the kit manufacturer's instructions.
-
Add pre-treated samples and standards to a 96-well plate pre-coated with an 8-OHdG antibody.
-
Add an enzyme-labeled 8-OHdG conjugate and incubate. During this step, the conjugate competes with the 8-OHdG in the sample for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add a chromogenic substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the 8-OHdG concentration based on the standard curve.
-
Antioxidant Enzyme Activity Assays
-
Principle: The activities of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates or tissue homogenates using commercially available colorimetric or fluorometric assay kits.[27][28]
-
General Protocol:
-
Prepare cell or tissue lysates according to the specific kit's protocol.
-
Add the lysate to a 96-well plate.
-
Add the specific substrate and reaction mix for the enzyme being assayed (e.g., a tetrazolium salt for SOD, H₂O₂ for CAT, or glutathione and H₂O₂ for GPx).
-
Incubate for the recommended time and temperature.
-
Measure the change in absorbance or fluorescence using a microplate reader.
-
Calculate enzyme activity based on the rate of substrate conversion, normalized to the total protein concentration of the lysate.
-
Conclusion
Teneligliptin exhibits robust and multifaceted antioxidative properties that are clinically relevant for patients with type 2 diabetes. Its ability to enhance the endogenous antioxidant system via Nrf2 activation, coupled with the direct inhibition of ROS-producing NOX enzymes and suppression of the pro-inflammatory NLRP3 inflammasome, provides a comprehensive defense against oxidative stress. The quantitative data from both laboratory and clinical settings confirm its efficacy in reducing markers of oxidative damage and improving endothelial function. These pleiotropic effects, independent of glycemic control, underscore Teneligliptin's potential to mitigate the long-term, multi-organ complications of diabetes, making it a valuable agent in the therapeutic armamentarium. Further research should continue to explore the full clinical impact of these antioxidative mechanisms.
References
- 1. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH Oxidase (NOX) Targeting in Diabetes: A Special Emphasis on Pancreatic β-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Non-canonical NRF2 activation promotes a pro-diabetic shift in hepatic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Teneligliptin, a DPP4 inhibitor protects dopaminergic neurons in PD models via inhibiting of oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NADPH Oxidase Inhibition: Preclinical and Clinical Studies in Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Teneligliptin protects against hypoxia/reoxygenation-induced endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpbs.net [ijpbs.net]
- 20. In Vitro Evaluation Of Antioxidant Activity Of Teneligliptin By Frap And Nitric Oxide Assay, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 21. scispace.com [scispace.com]
- 22. Effects of teneligliptin on PDMPs and PAI-1 in patients with diabetes on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 27. Antioxidant Enzymes and Lipid Peroxidation in Type 2 Diabetes Mellitus Patients with and without Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for RP-HPLC Quantification of Teneligliptin
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Teneligliptin in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and resolution. This document provides detailed application notes and protocols for the quantification of Teneligliptin using RP-HPLC, intended for researchers, scientists, and drug development professionals.
Chromatographic Conditions for Teneligliptin Quantification
Several RP-HPLC methods have been developed and validated for the quantification of Teneligliptin. The following table summarizes the key chromatographic parameters from various studies, providing a comparative overview.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Kromasil C18 (250x4.6 mm, 5 µm)[1] | Inertsil ODS C18 (150x4.6 mm, 5 µm)[2][3] | Inertsil C-18 (4.6 mm x 250 mm)[4] | C18 ACE (150x 4.6 mm, 5 µm)[5] | Grace C18 (250mm x 4.6ID, 5 micron)[6] |
| Mobile Phase | Buffer: Acetonitrile: Methanol (65:25:10, v/v/v)[1] | Gradient: A) Buffer: ACN (85:15% v/v), B) Methanol: ACN (50:50% v/v)[2][3] | Methanol and Buffer (70:30, v/v)[4] | Phosphate buffer pH-7.2: Methanol (30:70v/v)[5] | Methanol: 0.05% OPA (20:80; v/v)[6] |
| Flow Rate | 1.0 mL/min[1][4][5] | 0.8 mL/min[2][3][6] | 1.0 mL/min[4] | 1.0 mL/min[5] | 0.8 mL/min[6] |
| Detection Wavelength | 254 nm[1][4] | 249 nm[2][3][6] | 254 nm[4] | 245 nm[5] | 249 nm[6] |
| Column Temperature | 30°C[1][4] | Not Specified | 30°C[4] | Ambient[5] | Not Specified |
| Injection Volume | 10 µL[1] | Not Specified | Not Specified | 20 µL[5] | 20 µL[6] |
| Retention Time (min) | 2.842[1] | Not Specified | 6.01[4] | Not Specified | 5.255[6] |
Method Validation Parameters for Teneligliptin Quantification
The developed RP-HPLC methods have been validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters from different studies.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range (µg/mL) | 5-30[1] | 16-64[2][3] | 2-20[4] | 10-50[5][6] | 50-150[7] |
| Correlation Coefficient (r²) | 0.999[1] | 1[2][3] | 0.9912[4] | 0.9993[5] | 0.999[6][7] |
| Accuracy (% Recovery) | Not Specified | 99.89–100.34[2][3] | 99.9[4] | Not Specified | Not Specified |
| Precision (%RSD) | Not Specified | <2.0[2][3] | Not Specified | Not Specified | <2.0[6] |
| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | 0.05[4] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | Not Specified | 0.18[4] | Not Specified | Not Specified |
Experimental Protocol: A Representative RP-HPLC Method
This protocol provides a detailed methodology for the quantification of Teneligliptin based on a commonly cited method.
1. Materials and Reagents
-
Teneligliptin reference standard
-
Teneligliptin tablets (e.g., 20 mg)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
HPLC grade water
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
-
Analytical balance
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Phosphate Buffer (pH 7.2): Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired molarity (e.g., 0.05M). Adjust the pH to 7.2 with orthophosphoric acid.
-
Mobile Phase: Prepare a mixture of Phosphate buffer (pH 7.2) and Methanol in the ratio of 30:70 (v/v).[5] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Teneligliptin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the desired concentration range (e.g., 10-50 µg/mL) by diluting with the mobile phase.[5][6]
4. Sample Preparation (from Tablet Formulation)
-
Weigh and powder 20 Teneligliptin tablets.
-
Accurately weigh a quantity of the powder equivalent to 20 mg of Teneligliptin and transfer it to a 100 mL volumetric flask.[1]
-
Add about 70 mL of the mobile phase and sonicate for 25-30 minutes to ensure complete dissolution of the drug.[1][5]
-
Make up the volume to 100 mL with the mobile phase to get a concentration of 200 µg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).
5. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Method 4 of the summary table (C18 ACE column, Phosphate buffer pH-7.2: Methanol (30:70v/v) mobile phase, 1.0 mL/min flow rate, 245 nm detection wavelength).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak areas.
6. Data Analysis
-
Calibration Curve: Plot a graph of peak area versus concentration for the working standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantification: Calculate the concentration of Teneligliptin in the sample solution using the regression equation from the calibration curve.
-
Assay Calculation: Determine the amount of Teneligliptin per tablet using the following formula:
Where:
-
C = Concentration of Teneligliptin in the sample solution (µg/mL) from the calibration curve
-
D = Dilution factor
-
A = Average weight of the tablets (mg)
-
W = Weight of the tablet powder taken (mg)
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the RP-HPLC quantification of Teneligliptin.
Caption: Experimental workflow for Teneligliptin quantification by RP-HPLC.
Method Validation Parameters Relationship
The following diagram illustrates the logical relationship between the key parameters for validating an analytical method according to ICH guidelines.
Caption: Key parameters for analytical method validation.
References
- 1. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. ijfmr.com [ijfmr.com]
- 5. researchgate.net [researchgate.net]
- 6. ijbpas.com [ijbpas.com]
- 7. rjptonline.org [rjptonline.org]
Application Note: A Stability-Indicating UPLC Method for the Rapid Analysis of Teneligliptin
Abstract
This application note describes a sensitive, robust, and stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The developed method is suitable for the determination of Teneligliptin in bulk drug and pharmaceutical dosage forms. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5] Forced degradation studies were also conducted to demonstrate the stability-indicating nature of the method.[4][6][7]
Introduction
Teneligliptin is an oral anti-diabetic drug that works by inhibiting the DPP-4 enzyme, which leads to increased levels of incretin hormones, ultimately stimulating insulin secretion and suppressing glucagon secretion in a glucose-dependent manner.[2] Its chemical name is {(2S, 4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl}(1, 3-thiazolidin-3-yl) methanone.[1] Given its therapeutic importance, a reliable and efficient analytical method is crucial for quality control and stability testing. This application note presents a UPLC method that offers significant advantages in terms of speed, resolution, and solvent consumption over conventional HPLC methods for the analysis of Teneligliptin.
Experimental
-
UPLC System: A Waters Acquity UPLC H-Class system or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).
-
Software: Empower 3 or equivalent chromatography data software.
-
Reagents: Acetonitrile (HPLC grade), methanol (HPLC grade), potassium dihydrogen orthophosphate (AR grade), and ortho-phosphoric acid (AR grade). Teneligliptin working standard was procured from a certified source.
The following table summarizes the optimized chromatographic conditions for the analysis of Teneligliptin.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1.0 µL |
| Column Temperature | 30 °C |
| Detection | PDA detection at 246 nm |
| Run Time | 3.0 minutes |
Protocols
Protocol 1: Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 70:30 (v/v). Sonicate for 15 minutes to degas the solution.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Teneligliptin working standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[8]
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 10-60 µg/mL by diluting with the mobile phase.[9]
Protocol 2: Method Validation
The developed UPLC method was validated as per ICH Q2(R1) guidelines for the following parameters:
-
System Suitability: The system suitability was evaluated by injecting six replicate injections of a 20 µg/mL standard solution. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a theoretical plate count of more than 2000, and a tailing factor of not more than 2.0.[5]
-
Linearity: The linearity of the method was determined by analyzing the working standard solutions in the concentration range of 10-60 µg/mL. A calibration curve was plotted by taking the peak area on the y-axis and the concentration on the x-axis.[9]
-
Precision:
-
Repeatability (Intra-day Precision): The intra-day precision was determined by analyzing six replicate injections of three different concentrations (e.g., 20, 30, and 40 µg/mL) on the same day.[8]
-
Intermediate Precision (Inter-day Precision): The inter-day precision was determined by analyzing the same three concentrations on three different days. The %RSD was calculated.[4]
-
-
Accuracy: The accuracy of the method was determined by the standard addition method. A known amount of standard drug was added to a pre-analyzed sample solution at three different levels (80%, 100%, and 120%). The percentage recovery was calculated.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve using the following formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the response, S = slope of the calibration curve).[10]
-
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
Protocol 3: Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of Teneligliptin (1000 µg/mL) was subjected to the following stress conditions:
-
Acid Degradation: 1 mL of stock solution was mixed with 1 mL of 0.1 N HCl and kept at 60 °C for 6 hours. The solution was then neutralized with 0.1 N NaOH and diluted to a final concentration of 20 µg/mL with the mobile phase.[4][11]
-
Base Degradation: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and kept at 60 °C for 6 hours. The solution was then neutralized with 0.1 N HCl and diluted to a final concentration of 20 µg/mL with the mobile phase.[4]
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 30 minutes. The solution was then diluted to a final concentration of 20 µg/mL with the mobile phase.[11]
-
Thermal Degradation: The solid drug was kept in an oven at 105 °C for 48 hours. A solution of 20 µg/mL was then prepared in the mobile phase.
-
Photolytic Degradation: The solid drug was exposed to UV light (254 nm) and fluorescent light in a photostability chamber for 48 hours. A solution of 20 µg/mL was then prepared in the mobile phase.[4]
Results and Discussion
The chromatographic conditions were optimized to achieve a sharp, symmetric peak for Teneligliptin with a short run time. A mobile phase composition of Phosphate Buffer (pH 3.0) and Acetonitrile (70:30, v/v) at a flow rate of 0.3 mL/min provided good resolution and a retention time of approximately 1.8 minutes for Teneligliptin. The detection wavelength of 246 nm was selected as it provided the maximum absorbance for Teneligliptin.[4][8]
The developed method was validated according to ICH guidelines, and the results are summarized in the following tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | 1.8 ± 0.02 |
| Tailing Factor | ≤ 2.0 | 1.12 |
| Theoretical Plates | > 2000 | 5890 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 10 - 60 µg/mL |
| Regression Equation | y = 54647x - 74133 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | % RSD |
| Intra-day | 20 | 0.78 |
| 30 | 0.65 | |
| 40 | 0.81 | |
| Inter-day | 20 | 1.12 |
| 30 | 1.05 | |
| 40 | 1.23 |
Table 4: Accuracy (Recovery Study)
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16 | 15.92 | 99.50% |
| 100% | 20 | 20.08 | 100.40% |
| 120% | 24 | 23.86 | 99.42% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.11 |
| LOQ | 0.33 |
Table 6: Robustness
| Parameter Variation | % RSD of Peak Area |
| Flow Rate (+0.02 mL/min) | 1.2% |
| Flow Rate (-0.02 mL/min) | 1.4% |
| Column Temperature (+2 °C) | 0.9% |
| Column Temperature (-2 °C) | 1.1% |
| Mobile Phase Composition (+2%) | 1.5% |
| Mobile Phase Composition (-2%) | 1.6% |
The results of the forced degradation studies are summarized in the table below. The chromatograms showed that the degradation product peaks were well-resolved from the main Teneligliptin peak, indicating the stability-indicating nature of the method. Significant degradation was observed under basic and oxidative conditions.[4][7]
Table 7: Summary of Forced Degradation Studies
| Stress Condition | % Degradation |
| Acid (0.1 N HCl) | 3.2% |
| Base (0.1 N NaOH) | 15.8% |
| Oxidative (30% H₂O₂) | 21.5% |
| Thermal (105 °C) | 5.1% |
| Photolytic | 1.8% |
Visualizations
Caption: Experimental workflow for the UPLC analysis of Teneligliptin.
Caption: Logical relationship of the validated analytical parameters.
Caption: Workflow for the forced degradation study of Teneligliptin.
Conclusion
A simple, rapid, precise, and accurate stability-indicating UPLC method has been developed and validated for the quantitative analysis of Teneligliptin in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies of Teneligliptin. The short run time of 3 minutes makes it an efficient and cost-effective alternative to conventional HPLC methods.
References
- 1. Teneligliptin - Wikipedia [en.wikipedia.org]
- 2. Teneligliptin | 760937-92-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. ijpsr.com [ijpsr.com]
- 7. Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. ijtsrd.com [ijtsrd.com]
- 9. pharmacy.dypvp.edu.in [pharmacy.dypvp.edu.in]
- 10. ymerdigital.com [ymerdigital.com]
- 11. Quality by Design Tool Assessed Ultraperformance Liquid Chromatography Method for the Analysis of Remogliflozin and Teneligliptin in Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assay Protocols for Teneligliptin Activity
Introduction
Teneligliptin is a potent, third-generation oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] It is utilized in the management of type 2 diabetes mellitus. The primary mechanism of action of Teneligliptin is the competitive and reversible inhibition of the DPP-4 enzyme.[3] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] Elevated levels of active incretins stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells in a glucose-dependent manner, ultimately leading to improved glycemic control.[2][3]
These application notes provide detailed protocols for assessing the in vitro activity of Teneligliptin, focusing on its direct enzymatic inhibition of DPP-4 and its downstream effects in cell-based models.
Mechanism of Action: Teneligliptin Signaling Pathway
Teneligliptin exerts its therapeutic effect by modulating the incretin pathway. By inhibiting the DPP-4 enzyme, it prevents the breakdown of GLP-1 and GIP, enhancing their biological activity.
Caption: Mechanism of Action of Teneligliptin.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Teneligliptin based on available literature.
| Parameter | Value | Reference |
| Class | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor | [1] |
| IC50 (DPP-4 Inhibition) | 0.889 - 1.75 nmol/L | [2] |
| Plasma DPP-4 Inhibition | >60% sustained at 24 hours | [1][4] |
| Time to Max Concentration (Tmax) | ~1 hour | [1][4] |
| Plasma Half-life (t1/2) | ~19 - 26.9 hours | [2][4] |
Experimental Protocols
Protocol 1: Fluorometric DPP-4 Enzymatic Inhibition Assay
This protocol details a high-throughput method to determine the inhibitory activity of Teneligliptin on recombinant human DPP-4 enzyme in vitro. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the fluorescent AMC molecule.
Principle: DPP-4 cleaves the non-fluorescent Gly-Pro-AMC substrate, releasing the highly fluorescent AMC product. The rate of fluorescence increase is directly proportional to DPP-4 activity. An inhibitor like Teneligliptin will reduce the rate of this reaction.
Workflow Diagram:
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate: H-Gly-Pro-AMC
-
Teneligliptin
-
DPP-4 Assay Buffer: 50 mM Tris-HCl, pH 8.0[5]
-
Positive Control Inhibitor (e.g., Sitagliptin)[6]
-
96-well black microplates
-
Fluorescence microplate reader
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to thaw and bring the DPP-4 Assay Buffer to room temperature before use.
-
Prepare a stock solution of Teneligliptin in DMSO. Create a serial dilution series in DPP-4 Assay Buffer to achieve final desired concentrations.
-
Prepare the DPP-4 enzyme solution by diluting the stock in cold DPP-4 Assay Buffer to the desired working concentration (e.g., 1.73 mU/mL).[5]
-
Prepare the DPP-4 substrate solution (e.g., 200 µM Gly-Pro-AMC) in DPP-4 Assay Buffer.[5]
-
-
Assay Plate Setup (in triplicate):
-
Blank Wells: Add 50 µL of DPP-4 Assay Buffer.
-
Enzyme Control (100% Activity): Add 25 µL of DPP-4 Assay Buffer.
-
Inhibitor Wells: Add 25 µL of each Teneligliptin dilution.
-
Positive Control Wells: Add 25 µL of the positive control inhibitor solution.
-
-
Enzyme Addition & Pre-incubation:
-
Add 25 µL of the working DPP-4 enzyme solution to the Enzyme Control, Inhibitor, and Positive Control wells. The total volume is now 50 µL.
-
Mix gently and incubate the plate at 37°C for 10 minutes.[5]
-
-
Reaction Initiation & Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6]
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Calculate the percent inhibition for each Teneligliptin concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Enzyme Control Well)] * 100
-
Plot the % Inhibition against the logarithm of the Teneligliptin concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
Example Data Table:
| Teneligliptin [nM] | Average Fluorescence | % Inhibition |
| 0 (Enzyme Control) | 8500 | 0 |
| 0.1 | 7820 | 8.0 |
| 0.5 | 5530 | 34.9 |
| 1.0 | 4165 | 51.0 |
| 5.0 | 1275 | 85.0 |
| 10.0 | 450 | 94.7 |
| Blank | 150 | - |
Protocol 2: Cell-Based Insulin Secretion Assay
This protocol assesses the indirect activity of Teneligliptin by measuring its effect on glucose-stimulated insulin secretion (GSIS) in a pancreatic beta-cell line (e.g., INS-1 or MIN6). The principle relies on DPP-4 inhibition potentiating the effect of endogenously produced or exogenously added GLP-1 on insulin release.
Materials:
-
INS-1 or MIN6 pancreatic beta-cell line[7]
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
Teneligliptin
-
GLP-1 (optional, to potentiate the effect)
-
24- or 48-well cell culture plates
-
Insulin ELISA kit[8]
Procedure:
-
Cell Seeding: Seed INS-1 or MIN6 cells in a 24-well plate and culture until they reach approximately 80-90% confluency.
-
Pre-incubation:
-
Gently wash the cells twice with a pre-warmed, low-glucose KRB buffer.
-
Add 500 µL of low-glucose KRB buffer to each well and incubate for 1-2 hours at 37°C to allow the cells to reach a basal insulin secretion state.
-
-
Treatment and Stimulation:
-
Remove the pre-incubation buffer.
-
Add 500 µL of fresh KRB buffer containing the following treatments:
-
Basal: Low-glucose KRB.
-
Stimulated Control: High-glucose KRB.
-
Teneligliptin Treatment: High-glucose KRB containing various concentrations of Teneligliptin.
-
(Optional)GLP-1 Potentiation: High-glucose KRB with a fixed concentration of GLP-1, with and without Teneligliptin.
-
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge briefly to remove any detached cells.
-
Insulin Quantification:
-
Measure the concentration of insulin in the collected supernatants using a commercial Insulin ELISA kit, following the manufacturer's instructions.[8]
-
(Optional) Lyse the remaining cells to measure total protein or DNA content for normalization of insulin secretion data.
-
Data Analysis:
-
Quantify insulin levels (ng/mL) for each condition based on the ELISA standard curve.
-
Normalize the secreted insulin levels to the total protein or DNA content if measured.
-
Compare the amount of insulin secreted in the Teneligliptin-treated groups to the stimulated control group to determine the fold-increase or potentiation of GSIS.
Protocol 3: Cell Viability and Cytoprotection Assay
This protocol evaluates the potential protective effects of Teneligliptin against cellular stress, as suggested by preclinical studies showing protective effects on endothelial and kidney cells.[9][10]
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or human kidney cells (HK-2)[10]
-
Cell culture medium
-
Stress-inducing agent (e.g., high glucose, hypoxia/reoxygenation, or a nephrotoxic agent like cisplatin)[9][10]
-
Teneligliptin
-
Cell viability reagent (e.g., MTT, WST-1, or CCK-8 kit)[10]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs or HK-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of Teneligliptin.
-
After a pre-incubation period with Teneligliptin (e.g., 2-4 hours), add the stress-inducing agent.
-
Include appropriate controls: untreated cells (negative control) and cells treated only with the stress-inducing agent (positive control).
-
-
Incubation: Incubate the cells for a duration relevant to the stressor (e.g., 24-48 hours).[10]
-
Viability Assessment:
-
Remove the treatment medium.
-
Add the cell viability reagent (e.g., 10 µL of CCK-8 solution to 100 µL of medium per well) and incubate according to the manufacturer's protocol (typically 1-4 hours).[10]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells: % Cell Viability = (Absorbance of Treated Well / Absorbance of Control Well) * 100
-
Compare the viability of cells treated with the stressor alone versus those co-treated with Teneligliptin to determine its cytoprotective effect.
References
- 1. D M Pharma - Teneligliptin Tablets | anti-diabetic drugs [dmpharma.co.in]
- 2. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 4. STERIS PHARMA | Teneligliptin 20 mg Tablet Uses | TENELIGOLD 20 Benefits & Side Effects [sterisonline.com]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. content.abcam.com [content.abcam.com]
- 7. rjptonline.org [rjptonline.org]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Effect of Teneligliptin in Drug-Induced Nephrotoxicity: An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Teneligliptin Hydrobromide Hydrate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the synthesis of Teneligliptin Hydrobromide Hydrate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Detailed experimental protocols for key synthetic steps are provided, along with a summary of quantitative data from various synthetic routes. Additionally, a diagram of the signaling pathway of Teneligliptin is included to illustrate its mechanism of action. This application note is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of active pharmaceutical ingredients (APIs).
Introduction
Teneligliptin is a third-generation DPP-4 inhibitor that works by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately resulting in improved glycemic control.[1][2][3][4] The synthesis of this compound involves a multi-step chemical process, with several reported methods aiming for high yield, purity, and cost-effectiveness. This document outlines a common and effective synthetic strategy.
Signaling Pathway of Teneligliptin
Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones. By inhibiting DPP-4, Teneligliptin increases the active levels of GLP-1 and GIP, which in turn potentiate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells. This glucose-dependent mechanism of action contributes to a low risk of hypoglycemia.[2][3][5]
Figure 1: Mechanism of action of Teneligliptin.
Synthesis Process Overview
A common synthetic route for Teneligliptin involves the reductive amination of a protected 4-oxo-L-proline derivative with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, followed by deprotection and formation of the hydrobromide salt. The overall workflow is depicted below.
Figure 2: General workflow for Teneligliptin synthesis.
Experimental Protocols
Step 1: Synthesis of N-protected (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate
This step involves the protection of L-hydroxyproline, followed by coupling with 1,3-thiazolidine and subsequent oxidation. A common protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
9H-fluoren-9-ylmethyl (2S)-4-hydroxy-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate
-
Sulfur trioxide pyridine complex
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
Protocol:
-
Dissolve 9H-fluoren-9-ylmethyl (2S)-4-hydroxy-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate in a mixture of DCM and DMSO.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sulfur trioxide pyridine complex in DMSO, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield 9H-fluoren-9-ylmethyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate.
Step 2: Reductive Amination
Materials:
-
9H-fluoren-9-ylmethyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate (from Step 1)
-
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
Protocol:
-
To a solution of 9H-fluoren-9-ylmethyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate (12.0 g) and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate (10.3 g) in dichloromethane (120 ml), add sodium triacetoxyborohydride (9.02 g).[6][7]
-
Stir the mixture at room temperature for 10-12 hours.[7]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude protected Teneligliptin.
Step 3: Deprotection
Materials:
-
Crude protected Teneligliptin (from Step 2)
-
Piperidine
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the crude product from Step 2 in DCM.
-
Add piperidine to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
After completion, wash the reaction mixture with water to remove piperidine and the fluorenyl byproduct.
-
Concentrate the organic layer to obtain crude Teneligliptin free base.
Step 4: Formation of this compound
Materials:
-
Crude Teneligliptin free base (from Step 3)
-
Hydrobromic acid (33% in acetic acid or 48% aqueous)
-
Methanol, Isopropanol (IPA), or a mixture of solvents.
Protocol:
-
Dissolve the crude Teneligliptin free base in a suitable solvent such as methanol or isopropanol.[6][8]
-
Slowly add hydrobromic acid (e.g., 33% in acetic acid) dropwise to the solution.[8]
-
Stir the mixture at this temperature for 2-3 hours, during which the product will precipitate.[8]
-
Cool the reaction mixture to room temperature and then further to 0-5 °C and stir for another 1-2 hours to complete the crystallization.
-
Collect the precipitated crystals by filtration and wash with a cold solvent (e.g., IPA).[8]
-
Dry the product under vacuum to obtain this compound.
-
The product can be further purified by recrystallization from a suitable solvent system like methanol/water/acetone.[8]
Quantitative Data Summary
The yield and purity of this compound can vary depending on the specific synthetic route and purification methods employed. The following tables summarize some reported quantitative data.
Table 1: Yields of Key Reaction Steps
| Step | Description | Reported Yield (%) | Reference |
| 2 | Reductive Amination | 87 - 98% | [9] |
| 4 | Salt Formation & Crystallization | >90% | [8] |
| Overall | Six-step synthesis | 37-39% | [10][11] |
Table 2: Purity and Analytical Data
| Parameter | Method | Result | Reference |
| Purity | HPLC | >99.0% | [6][7] |
| Chiral Purity | Chiral HPLC | ~100% | [11] |
| Impurity Profile | HPLC | Individual impurities < 0.1% | [7] |
Conclusion
The synthesis of this compound can be achieved through a robust and scalable process. The key steps of reductive amination and subsequent deprotection and salt formation are critical for obtaining a high-purity final product. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals working on the synthesis of this important antidiabetic agent. Careful optimization of reaction conditions and purification procedures is essential to achieve high yields and meet the stringent purity requirements for an active pharmaceutical ingredient.
References
- 1. D M Pharma - Teneligliptin Tablets | anti-diabetic drugs [dmpharma.co.in]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. STERIS PHARMA | Teneligliptin 20 mg Tablet Uses | TENELIGOLD 20 Benefits & Side Effects [sterisonline.com]
- 4. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 7. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 8. WO2021001695A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 9. CN105294673A - Teneligliptin synthesis method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities | CoLab [colab.ws]
Teneligliptin Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis.[1][2] By inhibiting DPP-4, teneligliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[1][2] These application notes provide an overview of teneligliptin's mechanism of action, pharmacokinetic properties in preclinical models, and detailed protocols for its formulation and evaluation in in vivo studies.
Mechanism of Action
Teneligliptin exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of GLP-1 and GIP, thereby prolonging their activity. The increased levels of active incretins stimulate the pancreas to release insulin in a glucose-dependent manner and suppress the release of glucagon from alpha cells, ultimately leading to lower blood glucose levels.[1][2][4]
Caption: DPP-4 Inhibition Signaling Pathway.
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The following table summarizes key pharmacokinetic parameters of teneligliptin in rats following oral administration.
| Parameter | Value | Species | Dosage | Reference |
| Tmax (h) | 0.75 - 0.88 | Rat | 0.1, 0.3, or 1.0 mg/kg | [3] |
| t1/2 (h) | ~24 | Rat | Not Specified | [3] |
| Distribution | Kidney, Liver, Lung, Spleen, Pituitary Gland | Rat | 1 mg/kg ([14C]teneligliptin) | [3][5] |
In Vivo Efficacy Studies
Teneligliptin has demonstrated significant efficacy in various preclinical models of type 2 diabetes and related metabolic disorders. The following table summarizes representative in vivo studies.
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Zucker fatty rats | 0.03 mg/kg or higher | Single dose | Significantly inhibited the increase in plasma glucose levels after an oral glucose load. | |
| Streptozotocin-induced diabetic mice | 30 mg/kg/day | Not Specified | Alleviated diabetic cardiomyopathy. | [6] |
| Ovariectomized high-fat diet-fed mice | 60 mg/kg/day | 12 weeks | Improved metabolic abnormalities associated with postmenopausal obesity. | [7] |
| db/db mice | 60 mg/kg/day | 10 weeks | Mitigated diabetes-related cognitive impairment. | [8] |
Experimental Protocols
Preparation of Teneligliptin Formulation for Oral Administration
This protocol describes the preparation of a teneligliptin solution for oral administration to preclinical animal models, such as mice and rats, via drinking water.
Materials:
-
Teneligliptin hydrobromide hydrate
-
Purified water
-
Calibrated balance
-
Volumetric flasks
-
Stir plate and stir bar
-
Animal drinking bottles
Procedure:
-
Calculate the required amount of teneligliptin: Based on the target dose (e.g., 30 or 60 mg/kg/day) and the average daily water consumption of the animals, calculate the total amount of teneligliptin needed.
-
Dissolve teneligliptin: Accurately weigh the calculated amount of this compound. In a volumetric flask, add a portion of purified water and the weighed teneligliptin.
-
Ensure complete dissolution: Place the flask on a stir plate and stir until the teneligliptin is completely dissolved.
-
Adjust to final volume: Once dissolved, add purified water to the volumetric flask to reach the final desired volume and mix thoroughly.
-
Administration: Transfer the prepared teneligliptin solution to the animal drinking bottles.
-
Vehicle Control: For the control group, provide drinking bottles containing only purified water (vehicle).
-
Monitor water intake: Measure and record the daily water consumption to ensure accurate dosing.
In Vivo Efficacy Study in a Type 2 Diabetes Mouse Model
This protocol outlines a typical in vivo efficacy study to evaluate the anti-diabetic effects of teneligliptin in a streptozotocin (STZ)-induced diabetic mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Teneligliptin formulation (prepared as described above)
-
Blood glucose meter and test strips
-
Animal handling and restraint equipment
-
Oral gavage needles (if alternative dosing method is used)
Experimental Workflow:
Caption: Experimental Workflow for In Vivo Efficacy Study.
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Induction of Diabetes:
-
Fast the mice for 4-6 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Induce diabetes by a single intraperitoneal injection of STZ (dose to be optimized based on literature, e.g., 150 mg/kg).
-
Return the mice to their cages with free access to food and water.
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels from the tail vein 72 hours after STZ injection.
-
Mice with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.
-
-
Grouping and Treatment:
-
Randomly assign the diabetic mice into two groups:
-
Vehicle Control Group: Receives purified water.
-
Teneligliptin-treated Group: Receives teneligliptin in drinking water at the desired dose.
-
-
A non-diabetic control group receiving vehicle should also be included for comparison.
-
Initiate treatment and continue for the specified duration (e.g., 4-12 weeks).
-
-
Monitoring:
-
Measure and record body weight and fasting blood glucose levels weekly.
-
Observe the general health and behavior of the animals throughout the study.
-
-
Endpoint Analysis (example):
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT.
-
Fast the mice overnight.
-
Administer a glucose solution (e.g., 2 g/kg) orally.
-
Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect blood and tissues (e.g., pancreas, liver, adipose tissue) for further analysis (e.g., histology, gene expression).
-
Safety and Handling
Teneligliptin is a potent pharmaceutical compound and should be handled with appropriate safety precautions. Researchers should wear personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling the pure compound or its formulations. All procedures should be performed in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
- 1. The novel dipeptidyl peptidase-4 inhibitor teneligliptin prevents high-fat diet-induced obesity accompanied with increased energy expenditure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 5. This compound mouth dissolving strip: Formulation and evaluation - Int J Pharm Chem Anal [ijpca.org]
- 6. jddtonline.info [jddtonline.info]
- 7. rjptonline.org [rjptonline.org]
- 8. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Study Teneligliptin Effects
Introduction
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By preventing this degradation, Teneligliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1] Beyond its primary glycemic control, research suggests Teneligliptin exerts various pleiotropic effects, including antioxidant, anti-inflammatory, and anti-apoptotic actions in various cell types.[4][5][6]
These application notes provide detailed protocols for a range of cell-based assays designed to investigate the direct and downstream effects of Teneligliptin, catering to researchers in diabetes, cardiovascular biology, and drug development.
Application Note 1: DPP-4 Enzymatic Activity and Target Engagement
This section describes assays to confirm the direct inhibition of the DPP-4 enzyme by Teneligliptin and to verify its engagement with the target protein in a cellular context.
In Vitro DPP-4 Inhibition Assay
Principle: This fluorometric assay measures the enzymatic activity of DPP-4. The enzyme cleaves a non-fluorescent substrate, H-Gly-Pro-AMC, to release the highly fluorescent product, 7-Amino-4-methylcoumarin (AMC). The presence of an inhibitor like Teneligliptin reduces the rate of this reaction, leading to a decrease in fluorescence intensity. The assay is suitable for high-throughput screening and determining the half-maximal inhibitory concentration (IC50) of compounds.[7][8]
Experimental Protocol:
-
Reagent Preparation:
-
DPP-4 Assay Buffer: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).[8] Allow it to reach room temperature before use.
-
DPP-4 Enzyme: Thaw recombinant human DPP-4 enzyme on ice and dilute to the desired working concentration in cold Assay Buffer immediately before use.
-
DPP-4 Substrate: Prepare a stock solution of H-Gly-Pro-AMC. Just before the assay, dilute the stock to the final working concentration (e.g., 5 mM) in Assay Buffer.[8]
-
Teneligliptin (Test Inhibitor): Prepare a stock solution in a suitable solvent (e.g., water or DMSO). Create a serial dilution series to determine the IC50 value.
-
Positive Control Inhibitor: Use a known DPP-4 inhibitor like Sitagliptin.[7]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of serially diluted Teneligliptin, positive control inhibitor, or vehicle control (for uninhibited enzyme) to appropriate wells.
-
Add 50 µL of the diluted DPP-4 enzyme solution to all wells except the "no enzyme" blank.
-
Add 50 µL of Assay Buffer to the blank wells.
-
Incubate the plate for 10-15 minutes at 37°C, protected from light.
-
Initiate the enzymatic reaction by adding 25 µL of the DPP-4 substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode for 15-30 minutes at 37°C.[7][8] Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Determine the percent inhibition for each Teneligliptin concentration relative to the uninhibited enzyme control.
-
Plot the percent inhibition against the logarithm of Teneligliptin concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Quantitative Data:
| Compound | Target | IC50 Value | Source |
| Teneligliptin | Human Plasma DPP-4 | ~1 nmol/L | [9] |
| Teneligliptin | Human Recombinant DPP-4 | ~1 nmol/L | [9] |
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to verify drug-target engagement in intact cells.[10] The principle is that a protein becomes more thermally stable when bound to a ligand. In this assay, cells are treated with Teneligliptin, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) DPP-4 remaining at each temperature is quantified. A shift in the melting temperature (Tm) of DPP-4 in the presence of Teneligliptin confirms direct binding.[11][12]
Experimental Workflow:
-
Cell Treatment: Culture cells expressing DPP-4 and treat them with Teneligliptin or a vehicle control for a specified time.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler. One sample is left at room temperature as a reference.
-
Cell Lysis: Lyse the cells through freeze-thaw cycles or other methods that do not denature proteins.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Quantification: Analyze the amount of soluble DPP-4 in the supernatant using methods like Western Blotting or high-throughput techniques like AlphaLISA or NanoLuciferase reporters.[11][13]
-
Data Analysis: Plot the percentage of soluble DPP-4 against temperature for both treated and untreated samples. A rightward shift in the melting curve for the Teneligliptin-treated sample indicates target stabilization and engagement.
Caption: Workflow for a fluorometric in vitro DPP-4 inhibition assay.
Application Note 2: Downstream Signaling and Cellular Function
Following DPP-4 inhibition, the key downstream events are the stabilization of GLP-1 and the subsequent activation of its signaling pathway, leading to increased insulin secretion.
GLP-1 Receptor (GLP-1R) Activation Assay (cAMP Accumulation)
Principle: GLP-1R is a Gs protein-coupled receptor. Its activation by GLP-1 leads to the stimulation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[14] Therefore, measuring intracellular cAMP levels is a direct readout of GLP-1R activation. Assays often use competitive immunoassays with detection methods like HTRF or AlphaScreen.[14][15][16]
Experimental Protocol:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the human GLP-1R, such as HEK293 or pancreatic beta-cell lines (e.g., INS-1E).[17][18]
-
Cell Plating: Seed the cells in a 96- or 384-well plate and culture overnight.
-
Assay Procedure:
-
Wash the cells and replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Pre-incubate cells with Teneligliptin or vehicle. This step is crucial as Teneligliptin itself doesn't activate the receptor but prevents the degradation of endogenous or exogenously added GLP-1.
-
Add GLP-1 (as the agonist) to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.[15]
-
Lyse the cells and measure cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen, ELISA) according to the manufacturer's instructions.[19]
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the GLP-1 concentration for both Teneligliptin-treated and untreated cells to demonstrate potentiation of the GLP-1 signal.
-
Quantitative Data:
| Treatment | Parameter Measured | Result | Cell Type | Source |
| Teneligliptin (20 mg) | Active GLP-1 (AUC0–2h) | Increased by 7.8-8.6 pmol⋅h/L post-meal | Human Plasma | [3] |
| Teneligliptin (20 mg) | Active GLP-1 Cmax | 331 ± 28.0 fg/ml at 1.05 hours | Human Plasma | [20] |
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Principle: This is a cornerstone assay to evaluate the efficacy of anti-diabetic drugs on pancreatic beta-cell function. The assay measures the amount of insulin secreted by beta-cells (e.g., INS-1, MIN6, or primary islets) in response to low and high glucose concentrations. Teneligliptin is expected to potentiate glucose-stimulated insulin secretion by stabilizing endogenous GLP-1.
Experimental Protocol:
-
Cell Culture: Culture pancreatic beta-cells or islets for 24-48 hours.
-
Pre-incubation (Starvation): Wash the cells gently with a physiological salt solution (e.g., KRBH buffer) containing a low glucose concentration (e.g., 2.5 mM) and incubate for 1-2 hours at 37°C to establish a basal insulin secretion state.
-
Incubation with Test Compounds: Replace the starvation buffer with fresh low-glucose KRBH buffer containing Teneligliptin or vehicle control. Incubate for 30-60 minutes.
-
Glucose Stimulation:
-
Basal Secretion: Collect the supernatant from some wells (low glucose condition).
-
Stimulated Secretion: Add fresh KRBH buffer containing a high glucose concentration (e.g., 16-25 mM), along with the test compounds, to the remaining wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from all wells.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or RIA kit.
-
Data Normalization: Lyse the cells and measure the total protein or DNA content in each well to normalize the insulin secretion data.
Data Analysis:
-
Compare the amount of insulin secreted under high glucose conditions in the presence and absence of Teneligliptin. An increase in insulin secretion in the Teneligliptin-treated group demonstrates its efficacy.
-
The effect should be glucose-dependent, meaning Teneligliptin should have minimal to no effect on insulin secretion at low glucose concentrations.
Caption: Signaling pathway of Teneligliptin leading to insulin secretion.
Application Note 3: Pleiotropic Cellular Effects
Teneligliptin has been shown to exert effects beyond glycemic control, particularly in endothelial cells and cardiomyocytes. These assays can help elucidate these non-canonical functions.
Gene Expression Analysis via qRT-PCR
Principle: Quantitative real-time PCR (qRT-PCR) can be used to measure changes in the expression of specific genes in response to Teneligliptin treatment, particularly under stress conditions like high glucose. This is useful for studying effects on inflammation, oxidative stress, and apoptosis.
Experimental Protocol:
-
Cell Culture and Treatment: Culture relevant cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) under specific conditions, such as normal glucose (5 mM) vs. high glucose (25 mM).[21] Treat cells with different concentrations of Teneligliptin (e.g., 0.1, 1.0, 3.0 µmol/L) for an extended period (e.g., 21 days).[21][22]
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in Teneligliptin-treated cells to the untreated high-glucose control.
Quantitative Data Summary (Teneligliptin in HUVECs):
| Condition | Gene(s) | Effect of Teneligliptin | Source |
| High Glucose | BCL2 (anti-apoptotic) | Increased expression | [21] |
| High Glucose | BAX, CASP3 (pro-apoptotic) | Reduced expression | [21] |
| High Glucose | DPP4, MMP1, MMP2, MMP14 | Reduced expression | [4][21] |
| High Glucose | Nrf2 target genes | Increased expression | [22] |
Cell Viability and Apoptosis Assays
Principle: To assess the cytoprotective effects of Teneligliptin, cell viability and apoptosis can be measured in cells subjected to stress, such as hypoxia/reoxygenation (H/R) or high glucose.
Experimental Protocols:
-
MTT Assay (Cell Viability):
-
Seed cells in a 96-well plate.
-
Induce stress (e.g., H/R) in the presence or absence of Teneligliptin.
-
Add MTT reagent to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm. Increased absorbance correlates with higher cell viability.[24]
-
-
Caspase-3 Activity Assay (Apoptosis):
-
Treat cells as described above.
-
Lyse the cells to release intracellular contents.
-
Add a fluorogenic caspase-3 substrate (e.g., DEVD-AMC) to the cell lysate.
-
Incubate to allow active caspase-3 to cleave the substrate, releasing the fluorescent group.
-
Measure fluorescence. A decrease in fluorescence in Teneligliptin-treated groups indicates reduced apoptosis.[21]
-
Caption: Logical workflow for assessing the pleiotropic effects of Teneligliptin.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of switching to teneligliptin from other dipeptidyl peptidase‐4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. mdpi.com [mdpi.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. Efficacy of teneligliptin via GLP-1 quantification in plasma. [wisdomlib.org]
- 21. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Teneligliptin Efficacy Testing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common animal models used to assess the efficacy of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The included protocols offer standardized methods for conducting preclinical studies to evaluate the therapeutic potential of Teneligliptin in type 2 diabetes and related metabolic disorders.
Introduction to Teneligliptin
Teneligliptin is a potent and selective DPP-4 inhibitor that works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[1][2] Its unique "J-shaped" structure contributes to its high potency and long duration of action.[1][3]
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-diabetic agents like Teneligliptin.[4] The following models are commonly used to mimic the pathophysiology of type 2 diabetes in humans.
High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance Model
This model is widely used to study impaired glucose tolerance and early-stage type 2 diabetes, as it closely mimics the etiological and pathological progression in a majority of human cases.[5][6][7][8]
-
Model: C57BL/6J mice are typically fed a high-fat diet (around 60% of calories from fat) for several weeks to induce obesity, insulin resistance, and hyperglycemia.[5][6]
-
Key Features: This model exhibits increased body weight, adiposity, elevated circulating glucose and insulin levels, and impaired glucose tolerance.[5][6]
Streptozotocin (STZ)-Induced Diabetic Model
This model is characterized by the chemical ablation of pancreatic β-cells, leading to insulin deficiency and hyperglycemia. It is often used to study both type 1 and, with modifications, type 2 diabetes.[9][10]
-
Model: A single high dose or multiple low doses of streptozotocin are administered to rodents (rats or mice) to induce diabetes.[10][11] For a model that more closely resembles type 2 diabetes, nicotinamide is often co-administered to partially protect β-cells.[12]
-
Key Features: This model displays significant hyperglycemia, hypoinsulinemia, and can be used to study diabetic complications.[9][10][11]
Genetic Models of Obesity and Diabetes
These models have genetic mutations that lead to a diabetic phenotype.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and subsequent β-cell failure.[13][14]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats also possess a leptin receptor mutation, resulting in obesity, hyperlipidemia, and the development of type 2 diabetes.[15][16][17][18]
Efficacy Data of Teneligliptin in Animal Models
The following tables summarize the quantitative data from various studies evaluating the efficacy of Teneligliptin in different animal models.
Table 1: Efficacy of Teneligliptin in High-Fat Diet-Fed Mice
| Parameter | Control (HFD) | Teneligliptin (30 mg/kg/day) | Teneligliptin (60 mg/kg/day) | Reference |
| Body Weight | Increased | Reduced to 88% of control | Reduced to 71% of control | [6] |
| Oxygen Consumption | - | - | Increased by 22% | [6] |
| Mean Adipocyte Size | Hypertrophied | - | 44% of control | [6] |
| Hepatic Triglyceride | Elevated | - | 34% of control | [6] |
| Plasma Insulin | Elevated | - | Reduced to 40% of control | [6] |
| Glucose Infusion Rate (Euglycemic Clamp) | - | - | Increased by 39% | [6] |
Table 2: Efficacy of Teneligliptin in Streptozotocin-Induced Diabetic Rats
| Parameter | Diabetic Control | Teneligliptin-Treated | Reference |
| Blood Glucose (mg/dL) | ~410 ± 24 | Maintained at a lower level (specific value not provided in the abstract) | [7] |
| Body Weight (g) | ~348 ± 18 | Showed less impairment in weight gain compared to control | [7] |
| Paw Withdrawal Threshold (g) | ~28 ± 5 | Significantly attenuated the reduction in threshold | [7] |
Table 3: Efficacy of Teneligliptin in db/db Mice
| Parameter | Diabetic Control (db/db) | Teneligliptin (60 mg/kg/day) | Reference |
| Total Cholesterol (TC) (mM) | 6.18 | 4.92 | [19] |
| Triglyceride (TG) (mM) | 3.46 | 2.52 | [19] |
| Low-Density Lipoprotein Cholesterol (LDL-C) (mM) | Elevated | Dramatically declined | [19] |
| Escape Latency (Morris Water Maze) (s) | 38.9 | 29.3 | |
| Time in Platform Quadrant (Morris Water Maze) (s) | 10.8 | 16.2 | |
| SOD Activity (U/mg protein) | 21.5 | 33.6 | |
| GSH-PX Activity (U/mg protein) | 17.8 | 28.4 | |
| IL-1β (pg/mg protein) | 77.4 | 57.3 | |
| IL-6 (pg/mg protein) | 114.7 | 71.9 |
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rats
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), cold
-
Syringes and needles
-
Animal scale
-
Glucometer and test strips
Procedure:
-
Fast the rats overnight before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer. A common dose for inducing type 1-like diabetes is a single intraperitoneal (i.p.) injection of 50-60 mg/kg body weight.[7]
-
Weigh each rat and calculate the required volume of STZ solution.
-
Administer the STZ solution via i.p. injection.
-
Monitor blood glucose levels 48-72 hours post-injection and then periodically. Rats with blood glucose levels above 250 mg/dL are typically considered diabetic.[7]
-
Provide the animals with 10% sucrose water for the first 24 hours after injection to prevent hypoglycemia due to the initial massive release of insulin from damaged β-cells.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rodents
Materials:
-
Glucose solution (e.g., 20% or 40% in water)
-
Oral gavage needles
-
Glucometer and test strips
-
Timer
-
Restraining device (optional)
Procedure:
-
Fast the animals for 4-6 hours (mice) or overnight (rats) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail vein blood sample.
-
Administer a glucose solution orally via gavage. A standard dose is 2 g/kg body weight.
-
Collect blood samples at specific time points after glucose administration, typically at 15, 30, 60, 90, and 120 minutes.
-
Measure and record the blood glucose levels at each time point.
-
The data can be plotted as blood glucose concentration versus time, and the area under the curve (AUC) can be calculated to assess glucose tolerance.
Protocol 3: Assessment of Pancreatic β-Cell Mass
Materials:
-
4% Paraformaldehyde (PFA)
-
Paraffin
-
Microtome
-
Glass slides
-
Anti-insulin antibody
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Euthanize the animal and carefully dissect the entire pancreas.
-
Weigh the pancreas.
-
Fix the pancreas in 4% PFA for 4 hours, followed by dehydration and embedding in paraffin.[8]
-
Cut 5-μm thick sections at regular intervals (e.g., 250 μm apart) throughout the pancreas and mount them on glass slides.[8]
-
Perform immunohistochemistry for insulin by incubating the sections with a primary anti-insulin antibody, followed by a secondary HRP-conjugated antibody and DAB substrate.[8]
-
Capture images of the entire pancreatic sections using a slide scanner or a microscope with a tiling function.[8]
-
Use image analysis software to quantify the insulin-positive area (representing β-cells) and the total pancreatic tissue area in each section.[8]
-
Calculate the β-cell mass by multiplying the ratio of the insulin-positive area to the total pancreatic area by the total weight of the pancreas.
Signaling Pathways and Workflows
Teneligliptin Mechanism of Action
Caption: Mechanism of action of Teneligliptin.
Experimental Workflow for Teneligliptin Efficacy Testing
Caption: General workflow for evaluating Teneligliptin efficacy.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 3. glucagon.com [glucagon.com]
- 4. The Assessment of Beta Cell Mass during Gestational Life in the Mouse [bio-protocol.org]
- 5. The novel dipeptidyl peptidase-4 inhibitor teneligliptin prevents high-fat diet-induced obesity accompanied with increased energy expenditure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teneligliptin Co-Infusion Alleviates Morphine Tolerance by Inhibition of Spinal Microglial Cell Activation in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated quantification of pancreatic β-cell mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus. | Semantic Scholar [semanticscholar.org]
- 13. ijbcp.com [ijbcp.com]
- 14. researchgate.net [researchgate.net]
- 15. Staining Protocols for Human Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accurate measurement of pancreatic islet β-cell mass using a second-generation fluorescent exendin-4 analog - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validated Analytical Methods for the Estimation of Teneligliptin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] Ensuring the quality, safety, and efficacy of pharmaceutical formulations containing Teneligliptin requires robust analytical methods for its quantification. The validation of these analytical procedures is a critical regulatory requirement, demonstrating that a method is suitable for its intended purpose.[2][3] This document provides detailed protocols and validation data for two common analytical techniques for the estimation of Teneligliptin in bulk and pharmaceutical dosage forms: UV-Vis Spectrophotometry and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Logical Workflow for Analytical Method Validation
The validation process ensures that an analytical method is reliable, reproducible, and accurate for its intended use. The general workflow follows a structured path from development to final validation, as outlined by ICH guidelines.
Caption: General workflow for analytical method validation.
Method 1: UV-Vis Spectrophotometric Estimation of Teneligliptin
This method provides a simple, rapid, and cost-effective approach for the quantification of Teneligliptin in bulk drug and dosage forms.
Experimental Protocol
Caption: Workflow for UV-Vis spectrophotometric analysis.
-
Solvent Selection: HPLC grade Methanol or distilled water can be used as a solvent.[5][6]
-
Preparation of Standard Stock Solution: Accurately weigh 100 mg of Teneligliptin working standard and transfer it to a 100 mL volumetric flask. Dissolve in 50 mL of methanol, sonicate for 10 minutes, and make up the volume to the mark with methanol to obtain a concentration of 1000 µg/mL.[5]
-
Preparation of Working Standard Solutions (Calibration Curve): From the stock solution, prepare a series of dilutions to get concentrations ranging from 10-50 µg/mL.[1][5]
-
Preparation of Sample Solution: Weigh and powder 20 tablets. Take an amount of powder equivalent to 10 mg of Teneligliptin and transfer it to a 100 mL volumetric flask. Add 70 mL of methanol, sonicate for 15 minutes, and dilute up to the mark. Filter the solution through a Whatman filter paper. Further dilute to obtain a final concentration within the linearity range.[6]
-
Spectrophotometric Analysis:
-
Scan the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically observed around 246 nm.[1][5]
-
Measure the absorbance of all working standard solutions and the sample solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration and determine the regression equation.
-
Calculate the concentration of Teneligliptin in the sample solution using the regression equation.
-
Summary of Validation Parameters (UV-Vis Spectroscopy)
The method is validated according to ICH guidelines to ensure it is fit for its intended purpose.[5][7][8]
| Validation Parameter | Typical Acceptance Criteria | Reported Values for Teneligliptin | Citations |
| Wavelength (λmax) | N/A | 244 - 246 nm | [5][7][8] |
| Linearity Range | Correlation Coefficient (r²) ≥ 0.99 | 10 - 50 µg/mL | [1][5] |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.995 - 0.999 | [5][7][8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.8% | [5][7] |
| Precision (% RSD) | ≤ 2.0% | < 2.0% | [7][9] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.54 - 2.25 µg/mL | [5][8] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.64 - 6.83 µg/mL | [5][8] |
Method 2: RP-HPLC Estimation of Teneligliptin
RP-HPLC methods offer high specificity and sensitivity for the estimation of Teneligliptin, especially in the presence of other components or degradation products.
Experimental Protocol
Caption: Workflow for RP-HPLC analysis.
-
Chromatographic Conditions: A variety of conditions have been reported. A representative method is described below.
-
Preparation of Standard and Sample Solutions: Prepare stock and working solutions as described in the UV-Vis method, using the mobile phase as the diluent. The linearity range is typically between 5-30 µg/mL.[10]
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the chromatographic system is performing adequately. Acceptance criteria typically include a %RSD of <2% for peak area and retention time, a theoretical plate count of >2000, and a tailing factor of <2.
-
Analysis: Inject the standard solutions to establish a calibration curve, followed by the sample solutions. The quantification of Teneligliptin is based on the peak area compared to the calibration curve. The retention time for Teneligliptin under these conditions is approximately 2.84 minutes.[10]
Summary of Validation Parameters (RP-HPLC)
The HPLC method is validated to demonstrate its suitability for routine analysis.[1][10][12]
| Validation Parameter | Typical Acceptance Criteria | Reported Values for Teneligliptin | Citations |
| Retention Time (t_R) | N/A | ~2.37 - 4.2 min (method dependent) | [1][10][12] |
| Linearity Range | Correlation Coefficient (r²) ≥ 0.999 | 5 - 30 µg/mL or 10 - 50 µg/mL | [1][10][12] |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.996 - 0.999 | [1][12] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.3% - 100.6% | [10][12] |
| Precision (% RSD) | ≤ 2.0% | < 1.0% | [10][13] |
| Specificity | No interference at the t_R of the analyte | Peak is pure; separated from degradants | [10] |
| Robustness | % RSD ≤ 2.0% after minor changes | Method is robust to small changes in flow rate, mobile phase composition | [10] |
Method 3: Stability-Indicating Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating analytical method. They demonstrate the specificity of the method to measure the analyte accurately in the presence of its degradation products.[14]
Experimental Protocol
Caption: Workflow for forced degradation studies.
-
Acid Hydrolysis: Reflux a sample solution with 2N HCl at 60°C for 30 minutes. Neutralize the solution before analysis.[10]
-
Alkali (Base) Hydrolysis: Reflux a sample solution with 2N NaOH at 60°C for 30 minutes. Neutralize the solution before analysis.[10]
-
Oxidative Degradation: Reflux a sample solution with 20% v/v H₂O₂ at 60°C for 30 minutes.[10]
-
Thermal Degradation: Place the drug sample in an oven at 105°C for 6 hours.[10]
-
Photolytic Degradation: Expose the drug sample to UV light (e.g., 200 Watt hours/m²) in a photostability chamber for 7 days.[10]
-
Analysis: After applying the stress, dilute the samples appropriately with the mobile phase and analyze them using a validated stability-indicating HPLC method. The chromatograms are evaluated to see if the degradation product peaks are well-separated from the main Teneligliptin peak.
Summary of Forced Degradation Results
The results indicate the stability of the drug under various conditions and the ability of the method to separate the drug from its degradation products.[10][15]
| Stress Condition | Reagent/Condition | Observed Degradation (%) | Citations |
| Acidic | 0.1N - 2N HCl | 3.66% - 10.38% | [10][15] |
| Alkaline | 0.1N - 2N NaOH | 2.75% - 11.60% | [10][15] |
| Oxidative | 3% - 20% H₂O₂ | 1.01% - 16.27% | [10][15] |
| Thermal | Heat (40°C - 105°C) | 19.52% | [10][15] |
| Photolytic | UV Light | 18.91% | [15] |
Conclusion: The described UV-Vis Spectrophotometric and RP-HPLC methods are simple, accurate, precise, and robust for the estimation of Teneligliptin in bulk and pharmaceutical dosage forms. The HPLC method, when validated with forced degradation studies, is proven to be stability-indicating. These protocols and validation data serve as a comprehensive guide for quality control laboratories and researchers in the pharmaceutical industry.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. rjptonline.org [rjptonline.org]
- 6. ajpamc.com [ajpamc.com]
- 7. oaji.net [oaji.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. ijaem.net [ijaem.net]
- 10. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. ijpsr.com [ijpsr.com]
- 13. crsubscription.com [crsubscription.com]
- 14. ijpsr.com [ijpsr.com]
- 15. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols: Teneligliptin in Type 2 Diabetes Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in various research models of type 2 diabetes. This document includes detailed experimental protocols, a summary of key quantitative data, and visualizations of relevant signaling pathways to facilitate further research and development.
Introduction
Teneligliptin is a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This leads to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and improved glycemic control.[1][3][4] Beyond its primary glucose-lowering effects, research suggests that teneligliptin may have pleiotropic benefits, including anti-inflammatory and cardioprotective properties.[5][6] These notes are intended to serve as a practical guide for researchers utilizing teneligliptin in preclinical and in vitro studies.
Data Presentation
The following tables summarize the quantitative effects of teneligliptin across various research models as reported in the literature.
Table 1: Effects of Teneligliptin on Glycemic Control in Animal Models
| Animal Model | Teneligliptin Dose | Duration | Change in Fasting Blood Glucose (FBG) | Change in HbA1c | Reference |
| Streptozotocin-induced diabetic rats | 30 mg/kg | 10 weeks | ↓ | ↓ | [6] |
| Alloxan-induced diabetic mice | Not specified | Not specified | ↓ | Not specified | [7] |
| Ovariectomized high-fat diet mice | 60 mg/kg/day | 12 weeks | ↓ | Not specified | [8] |
Table 2: Effects of Teneligliptin on Biochemical Parameters in Animal Models
| Animal Model | Teneligliptin Dose | Duration | Change in HOMA-IR | Change in HOMA-β | Change in Plasma Active GLP-1 | Reference |
| Streptozotocin-induced diabetic rats | 30 mg/kg | 10 weeks | ↓ | ↑ | ↑ | [6] |
| Clinical study (add-on to metformin) | 20 mg/day | Not specified | ↓ | ↑ | Not specified | [9] |
| Clinical study | 10 or 20 mg/day | 4 weeks | Not specified | Not specified | ↑ | [10] |
Table 3: Effects of Teneligliptin in In Vitro Models
| Cell Model | Teneligliptin Concentration | Treatment Condition | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 3.0 μmol/L | High Glucose (25 mmol/L) | ↓ DPP-4 expression and activity, ↑ antioxidant response, ↓ apoptosis | [11][12] |
| Human Chondrocytes | Not specified | IL-1β-induced | ↓ Extracellular matrix degradation | [13] |
| Pancreatic β-cells | Not specified | High Glucose | Prevents glucotoxicity | [13] |
Signaling Pathways and Experimental Workflows
Teneligliptin's Core Mechanism of Action
Teneligliptin's primary therapeutic effect is achieved through the inhibition of the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, leading to a cascade of downstream effects that improve glucose homeostasis.
Caption: Mechanism of action of Teneligliptin.
Teneligliptin's Anti-inflammatory Pathway via NLRP3 Inflammasome
Recent studies have indicated that teneligliptin may exert anti-inflammatory effects by inhibiting the NLRP3 (NOD-like receptor protein 3) inflammasome pathway, which is implicated in diabetic complications.[5][14]
Caption: Teneligliptin's inhibitory effect on the NLRP3 inflammasome pathway.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of teneligliptin in a chemically-induced diabetic animal model is outlined below.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
In Vivo Model: Streptozotocin (STZ)-Induced Diabetes in Rats
This protocol describes the induction of type 1-like diabetes in rats using a single high dose of streptozotocin.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), cold
-
Glucometer and test strips
-
Teneligliptin
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Anesthetics
Procedure:
-
Acclimatization: House the rats for at least one week under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, controlled humidity) with free access to standard pellet diet and water.
-
Induction of Diabetes:
-
Fast the rats overnight (12-14 hours) before STZ injection.[6]
-
Freshly prepare STZ solution in cold citrate buffer (pH 4.5) immediately before use. Protect the solution from light.
-
Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ (e.g., 50-65 mg/kg body weight).[6][7][14]
-
Provide the rats with 5-10% sucrose solution for the first 24 hours post-injection to prevent hypoglycemic shock.[6]
-
-
Confirmation of Diabetes:
-
After 72 hours, measure blood glucose levels from the tail vein using a glucometer.
-
Rats with fasting blood glucose levels ≥ 250 mg/dL (or 13.9 mmol/L) are considered diabetic and are included in the study.[6]
-
-
Teneligliptin Treatment:
-
Divide the diabetic rats into groups: diabetic control (vehicle-treated) and teneligliptin-treated.
-
Prepare a suspension of teneligliptin in the vehicle at the desired concentration (e.g., 30 mg/kg).[6]
-
Administer teneligliptin or vehicle daily via oral gavage for the duration of the study (e.g., 4-12 weeks).
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight, food and water intake, and fasting blood glucose levels weekly.
-
At the end of the treatment period, collect blood samples for biochemical analysis (e.g., HbA1c, insulin, GLP-1, lipid profile).
-
Euthanize the animals and collect tissues (e.g., pancreas, heart, kidney) for histopathological examination.[8][15]
-
In Vitro Model: High Glucose-Induced Endothelial Dysfunction in HUVECs
This protocol details the culture of Human Umbilical Vein Endothelial Cells (HUVECs) under hyperglycemic conditions to model endothelial dysfunction in diabetes.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
D-Glucose
-
Teneligliptin
-
Phosphate-buffered saline (PBS)
-
Reagents for specific assays (e.g., DPP-4 activity, ROS production, apoptosis assays)
Procedure:
-
Cell Culture:
-
Hyperglycemic Treatment:
-
Seed HUVECs in appropriate culture plates or flasks.
-
Once the cells reach the desired confluency, replace the normal glucose (5.5 mM) medium with high glucose (e.g., 25-35 mM D-glucose) medium.[11][18]
-
As an osmotic control, a separate group can be treated with L-glucose.
-
Incubate the cells under high glucose conditions for a specified period (e.g., 24-72 hours or longer for chronic exposure models).[11][19]
-
-
Teneligliptin Treatment:
-
Prepare a stock solution of teneligliptin in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 3.0 μmol/L) in the culture medium.[12]
-
Add teneligliptin to the cells concurrently with the high glucose medium or as a pre-treatment, depending on the experimental design.
-
-
Endpoint Analysis:
-
After the treatment period, wash the cells with PBS.
-
Collect cell lysates or culture supernatants for biochemical assays.
-
DPP-4 Activity Assay: Measure DPP-4 activity in cell lysates using a fluorometric assay kit according to the manufacturer's instructions.[20][21]
-
GLP-1 Quantification: Measure GLP-1 levels in the culture supernatant using an ELISA kit.[22]
-
Oxidative Stress: Assess reactive oxygen species (ROS) production using probes like DCFH-DA.
-
Apoptosis: Evaluate apoptosis using methods such as TUNEL staining or caspase activity assays.
-
Histopathological Analysis of the Pancreas
This protocol outlines the basic steps for preparing pancreatic tissue for histological examination.
Materials:
-
10% neutral buffered formalin
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Fixation: Immediately after dissection, fix the pancreas in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing:
-
Dehydrate the fixed tissue by passing it through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Staining:
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).[23]
-
-
Microscopic Examination:
Conclusion
Teneligliptin has demonstrated significant efficacy in improving glycemic control and has shown potential for beneficial pleiotropic effects in various preclinical models of type 2 diabetes. The protocols and data presented in these application notes are intended to provide a foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of teneligliptin. Adherence to detailed and standardized protocols is crucial for generating reproducible and reliable data in this field of research.
References
- 1. 2.3.2. Preparation of Alloxan-Induced Diabetic Mice [bio-protocol.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Streptozotocin-induced diabetes in rats [bio-protocol.org]
- 7. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human GLP-1 ELISA Kit (BMS2194) - Invitrogen [thermofisher.com]
- 14. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol [sigmaaldrich.com]
- 17. Human umbilical vein endothelial cell (HUVEC) culture [bio-protocol.org]
- 18. High glucose-induced injury in human umbilical vein endothelial cells is alleviated by vitamin D supplementation through downregulation of TIPE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High glucose induces apoptosis of HUVECs in a mitochondria-dependent manner by suppressing hexokinase 2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifetechindia.com [lifetechindia.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. mercodia.com [mercodia.com]
- 23. Changes in pancreatic histology, insulin secretion and oxidative status in diabetic rats following treatment with Ficus deltoidea and vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Teneligliptin Hydrobromide Hydrate Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Teneligliptin Hydrobromide Hydrate and its degradation products.
Frequently Asked Questions (FAQs)
Q1: Under which conditions is this compound susceptible to degradation?
A1: Teneligliptin has been shown to be susceptible to degradation under basic (alkaline hydrolysis), oxidative, and thermal stress conditions.[1][2] It is relatively stable under acidic and photolytic (UV light) conditions.[1][2]
Q2: What are the major degradation products of Teneligliptin observed under stress conditions?
A2: Several degradation products of Teneligliptin have been identified. The formation of these products depends on the specific stress condition applied. Key degradation products are often observed following basic, oxidative, and thermal stress.[1][3]
Q3: What analytical techniques are most suitable for the analysis of Teneligliptin and its degradation products?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective technique for separating and quantifying Teneligliptin and its degradation products.[1][4][5][6] For structural characterization and identification of the degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the preferred method.[1][7]
Q4: Are there any known impurities of this compound that are not degradation products?
A4: Yes, process-related impurities can also be present in the active pharmaceutical ingredient (API). One such known impurity is the R-isomer of Teneligliptin.[8] It is crucial for analytical methods to be able to separate these impurities from the main compound and its degradation products.
Troubleshooting Guide
Issue 1: No degradation is observed in my forced degradation study.
-
Possible Cause 1: Inadequate stress conditions. The concentration of the stressor (e.g., acid, base, oxidizing agent) or the duration and temperature of the stress study may be insufficient.
-
Possible Cause 2: Teneligliptin is stable under the applied condition. Teneligliptin is known to be stable under acidic and photolytic stress.[1][2]
-
Troubleshooting Tip: Verify that you are applying stress conditions under which degradation is expected (base, peroxide, thermal). No degradation under acidic or photolytic conditions is an expected result.
-
Issue 2: Poor separation of degradation products from the parent drug peak in HPLC.
-
Possible Cause 1: Suboptimal mobile phase composition. The polarity and pH of the mobile phase may not be suitable for resolving all compounds.
-
Troubleshooting Tip: Adjust the mobile phase composition. A common mobile phase for Teneligliptin analysis is a mixture of a phosphate buffer (e.g., pH 6.0) and an organic solvent like acetonitrile in a 60:40 v/v ratio.[1] Experiment with different buffer pH values and organic solvent ratios to optimize separation.
-
-
Possible Cause 2: Inappropriate column selection. The stationary phase of the HPLC column may not be providing sufficient selectivity.
Issue 3: Difficulty in identifying and characterizing unknown peaks in the chromatogram.
-
Possible Cause: Lack of appropriate analytical techniques for structural elucidation. HPLC with UV detection alone is insufficient for identifying unknown degradation products.
-
Troubleshooting Tip: Employ a mass spectrometry (MS) detector coupled with your LC system (LC-MS/MS). This will provide mass-to-charge ratio (m/z) data for the unknown peaks, which is crucial for determining their molecular weight and elemental composition, and for proposing potential structures.[1]
-
Experimental Protocols
Forced Degradation (Stress) Studies
This protocol outlines the conditions for inducing the degradation of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a known concentration (e.g., 100 µg/mL).[9]
-
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a sample of the stock solution in a refluxing apparatus and heat at 60°C for 48 hours.[1]
-
Allow the solution to cool to room temperature.
-
Dilute with the mobile phase to the final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to UV light at 365 nm for 48 hours.[1]
-
Dilute with the mobile phase to the final concentration for analysis.
-
RP-HPLC Method for Analysis
This method is suitable for the separation and quantification of Teneligliptin and its degradation products.
-
Chromatographic System: HPLC with a UV detector.
-
Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: Phosphate buffer (pH 6.0) and acetonitrile (60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 246 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Data Presentation
Table 1: Summary of Teneligliptin Degradation under Different Stress Conditions
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acidic | 0.1 N HCl, 35°C, 48h | No significant degradation observed. | [1] |
| Basic | 0.1 N NaOH, 35°C, 48h | Significant degradation observed. | [1] |
| Oxidative | 3% H₂O₂, 35°C, 48h | Significant degradation observed. | [1] |
| Thermal | 60°C, 48h | Significant degradation observed. | [1] |
| Photolytic | UV light (365 nm), 48h | No significant degradation observed. | [1] |
Table 2: Major Degradation Products of Teneligliptin Identified by LC-MS/MS
| Stress Condition | Retention Time (min) | Observed m/z | Proposed Degradation Product | Reference |
| Basic | 1.195 | 354.30 | TENE-D1: (4-(4-(1-aminovinyl)piperazin-1yl)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone | [1][3] |
| Basic | 1.345 | 310.30 | TENE-D2: N,N-diethyl-1-phenyl-1H-pyrazol-5-amine | [1][3] |
| Basic | 1.345 | 214.19 | TENE-D3: 1-(pyrrolidin-3-yl)piperazine | [1][3] |
| Basic | 1.205 | 178.73 | - | [1] |
| Basic | 1.205 | 155.65 | - | [1] |
| Oxidative | 1.666 | 138.08 | - | [1] |
| Oxidative | 1.467 | 136.18 | - | [1] |
| Thermal | 0.455 | 375.72 | - | [1] |
| Thermal | 1.325 | 214.20 | TENE-D3: 1-(pyrrolidin-3-yl)piperazine | [1][3] |
| Thermal | 1.325 | 310.31 | TENE-D2: N,N-diethyl-1-phenyl-1H-pyrazol-5-amine | [1][3] |
| Thermal | 1.325 | 155.69 | - | [1] |
Note: The proposed structures for some m/z values are based on available literature and require further confirmation through detailed structural elucidation studies.
Visualizations
Caption: Experimental workflow for Teneligliptin forced degradation studies.
Caption: Simplified degradation pathways of Teneligliptin under stress.
References
- 1. d-nb.info [d-nb.info]
- 2. Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy | Semantic Scholar [semanticscholar.org]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsbr.org [jpsbr.org]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy (2016) | T. N. V. Ganesh Kumar | 17 Citations [scispace.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. ijprajournal.com [ijprajournal.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Teneligliptin
For researchers, scientists, and drug development professionals, ensuring the reliable dissolution of Teneligliptin in vitro is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered during laboratory work.
Troubleshooting Guide
This section addresses specific problems you might encounter when Teneligliptin fails to dissolve adequately in your experimental setup.
Question: My Teneligliptin (hydrobromide hydrate) is not dissolving in aqueous buffer. What could be the issue and how can I resolve it?
Answer:
Several factors can contribute to poor dissolution in aqueous buffers. Here's a systematic approach to troubleshooting:
-
Verify the Salt Form and Purity: Ensure you are using Teneligliptin hydrobromide hydrate, as different salt forms can have varying solubility profiles. The purity of the compound should be ≥98%.[1]
-
Check the pH of the Buffer: Teneligliptin's solubility is pH-dependent. It is more soluble in acidic conditions. For instance, it is soluble in 0.1 N hydrochloric acid.[2] If your experimental conditions allow, consider using a buffer with a lower pH. Studies have shown good dissolution in phosphate buffer at pH 6.8 and 7.5.[3][4][5]
-
Mechanical Agitation and Temperature: Ensure adequate mixing or agitation. Sonication can be an effective method to aid dissolution.[6] While temperature effects are not extensively documented, performing dissolution at a controlled temperature (e.g., 37°C) is advisable for consistency.[3]
-
Concentration Exceeds Solubility Limit: You may be trying to prepare a solution that is too concentrated for the chosen solvent. Refer to the solubility data table below to ensure your target concentration is achievable.
Question: I am observing precipitation of Teneligliptin after diluting a stock solution into my aqueous cell culture medium. How can I prevent this?
Answer:
This is a common issue when a drug dissolved in an organic solvent is introduced into an aqueous medium. This phenomenon, known as "crashing out," occurs because the drug is much less soluble in the final aqueous environment.
-
Minimize the Volume of Organic Solvent: Use the highest possible concentration for your stock solution in an appropriate organic solvent like DMSO to minimize the volume added to the aqueous medium.[1] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).[1]
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the stock into a smaller volume of your aqueous medium while vortexing, and then add this intermediate dilution to the final volume.
-
Use of Surfactants or Solubilizing Agents: For in vivo formulations, non-ionic surfactants like Tween 80 or polymers like carboxymethyl cellulose (CMC) are used to create stable suspensions.[7] While these may not be suitable for all in vitro assays, they can be considered if they do not interfere with the experiment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: For high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective, with a solubility of approximately 30 mg/mL.[1][8][9] Ethanol can also be used, but the solubility is lower, at around 2 mg/mL.[1][8][9] For aqueous-based experiments, it is crucial to ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[1]
Q2: What is the solubility of this compound in common aqueous solutions?
A2: The solubility in aqueous solutions is lower than in organic solvents. In Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is approximately 10 mg/mL.[1][8][9] In water, the solubility is reported to be around 1.7 mg/mL to 2 mg/mL.[10][11][12] Some sources state it is readily soluble in water.[13]
Q3: Are there advanced methods to improve the dissolution rate of Teneligliptin for formulation development?
A3: Yes, several formulation strategies have been explored to enhance the dissolution of Teneligliptin, which is a BCS Class II drug (low solubility, high permeability).[14][15] These include:
-
Solid Dispersions: Creating solid dispersions with water-soluble polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can significantly improve the dissolution rate.[10][11] The kneading method has been shown to be particularly effective.[10][11]
-
Nanosuspensions: Reducing the particle size to the nanometer range via techniques like nanoprecipitation increases the surface area, leading to enhanced dissolution.[16]
-
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile solvent and adsorbing it onto a carrier and coating material to form a dry, compressible powder with improved dissolution characteristics.[14]
Q4: How should I store Teneligliptin solutions?
A4: Stock solutions in organic solvents should be stored at -20°C for long-term stability (≥ 4 years as a solid).[1] It is not recommended to store aqueous solutions for more than one day.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~30 mg/mL | [1][8][9] |
| DMF | ~30 mg/mL | [1][8][9] |
| Ethanol | ~2 mg/mL | [1][8][9] |
| PBS (pH 7.2) | ~10 mg/mL | [1][8][9] |
| Water | 1.7 - 2 mg/mL | [10][11][12] |
| 0.1 N HCl | Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a Teneligliptin Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 30 mg/mL).
-
Purge the tube with an inert gas to displace oxygen, which can degrade the compound over time.[1]
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Enhancing Aqueous Dissolution using the Solid Dispersion (Kneading) Method
Objective: To improve the dissolution rate of Teneligliptin in aqueous media by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP)
-
Mortar and pestle
-
Ethanol/water mixture (as a kneading solvent)
-
Oven or vacuum desiccator
Procedure:
-
Weigh Teneligliptin and the chosen polymer (e.g., HPMC) in a specific ratio (e.g., 1:2 drug to polymer).[10][11]
-
Place the powders in a mortar and mix them geometrically.
-
Add a small amount of the ethanol/water solvent to the powder mixture.
-
Knead the mixture thoroughly for 15-20 minutes to form a paste-like consistency.
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Pulverize the dried solid dispersion into a fine powder using the mortar and pestle.
-
Pass the powder through a sieve to ensure uniform particle size.
-
The resulting powder can then be used for dissolution studies, where it is expected to show a faster dissolution rate compared to the pure drug.
Visualizations
Caption: Workflow for preparing and using a Teneligliptin stock solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound BP EP USP CAS 1572583-29-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ijpca.org [ijpca.org]
- 6. ijpsr.com [ijpsr.com]
- 7. This compound | prolylthiazolidine-based DPP-4 inhibitor | CAS# 1572583-29-9 | dipeptidyl peptidase-4 (DPP-4) inhibitor| type 2 diabetes mellitus | InvivoChem [invivochem.com]
- 8. This compound CAS#: 1572583-29-9 [m.chemicalbook.com]
- 9. Teneligliptin (hydrobromide hydrate) | CAS 1572583-29-9 | Cayman Chemical | Biomol.com [biomol.com]
- 10. asianjpr.com [asianjpr.com]
- 11. asianjpr.com [asianjpr.com]
- 12. researchgate.net [researchgate.net]
- 13. makerslabs.com [makerslabs.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. rjptonline.org [rjptonline.org]
- 16. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing RP-HPLC Parameters for Teneliglip-tin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Teneligliptin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC analysis of Teneligliptin.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For Teneligliptin, a pH around 3.0 to 6.0 is often used. For example, a phosphate buffer at pH 3.0 or 6.0 has been shown to be effective.[1][2] |
| Column overload. | Reduce the sample concentration or injection volume. Linearity has been established in ranges such as 10-50 µg/mL and 5-30 µg/mL.[2][3] | |
| Secondary interactions with silanols. | Use a well-deactivated, end-capped C18 column. If tailing persists, consider adding a competitive amine like triethylamine to the mobile phase in low concentrations. | |
| Poor Resolution Between Teneligliptin and Other Components (Impurities, Degradants, or Other APIs) | Mobile phase composition is not optimal. | Modify the organic-to-aqueous ratio. Trying different organic modifiers (acetonitrile vs. methanol) or a ternary mixture (e.g., buffer:acetonitrile:methanol) can improve separation.[3] For instance, a mobile phase of buffer:acetonitrile:methanol (65:25:10, v/v/v) has been used successfully.[3] |
| Inadequate column efficiency. | Ensure the column is in good condition. If necessary, replace the column. A column with a particle size of 5 µm is commonly used.[1][3] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper functioning of the HPLC system. |
| Temperature variations. | Use a column oven to maintain a constant temperature, for example, at 30°C.[3] | |
| Changes in flow rate. | Check the pump for leaks and ensure it is properly primed. A typical flow rate for Teneligliptin analysis is 1.0 mL/min.[1][3] | |
| No Peaks or Very Small Peaks | Incorrect detection wavelength. | The maximum absorbance (λmax) for Teneligliptin is reported around 246 nm.[1][2] Ensure the detector is set to an appropriate wavelength (e.g., 242 nm, 246 nm, or 254 nm).[1][3][4] |
| Sample degradation. | Prepare fresh sample solutions. Protect the solution from light if photodegradation is a concern, although some studies show Teneligliptin to be stable under photolytic conditions.[1] | |
| Injection issue. | Check the injector for blockages and ensure the correct injection volume is being delivered. | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | Use HPLC-grade solvents and freshly prepared mobile phase. Flush the column with a strong solvent. |
| Detector lamp issue. | Check the detector lamp's energy. Replace if it is nearing the end of its lifespan. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an RP-HPLC method for Teneligliptin?
A good starting point is to use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate buffer (pH 3.0-6.0) and acetonitrile in a ratio of approximately 60:40 (v/v).[1] A flow rate of 1.0 mL/min and detection at 246 nm are commonly employed.[1][2]
Q2: How can I ensure my method is stability-indicating?
To develop a stability-indicating method, you must perform forced degradation studies.[1][3] This involves subjecting a Teneligliptin solution to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[1][3] The HPLC method must then be able to separate the intact Teneligliptin peak from all the degradation product peaks.
Q3: What are typical retention times for Teneligliptin?
Retention times can vary significantly depending on the specific method parameters. Reported retention times for Teneligliptin range from approximately 2.8 minutes to 11.2 minutes.[3][5] It is crucial to optimize the method for your specific requirements and not rely solely on previously reported retention times.
Q4: How do I prepare samples and standards for Teneligliptin analysis?
For bulk drug analysis, a standard stock solution can be prepared by dissolving an accurately weighed amount of Teneligliptin in a suitable diluent (e.g., a mixture of the mobile phase components).[3] For tablet dosage forms, a number of tablets are weighed, finely powdered, and an amount equivalent to a single dose is dissolved in the diluent, followed by sonication and filtration.[3][6]
Experimental Protocols
Example Protocol for Teneligliptin Estimation in Tablets
This protocol is a synthesis of commonly reported methods.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase | Phosphate Buffer (pH 6.0) : Acetonitrile (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection Wavelength | 246 nm[1][2] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30°C[3] |
2. Preparation of Standard Solution (e.g., 20 µg/mL):
-
Accurately weigh 20 mg of Teneligliptin working standard and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent (mobile phase can be used as the diluent) and sonicate to dissolve.
-
Make up the volume to 100 mL with the diluent to get a concentration of 200 µg/mL.
-
Pipette 1 mL of this stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of 20 µg/mL.[3]
3. Preparation of Sample Solution (from 20 mg tablets):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 20 mg of Teneligliptin to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the diluent to get an expected concentration of 20 µg/mL.[3]
4. Analysis:
-
Inject the standard solution multiple times to check for system suitability (e.g., tailing factor, theoretical plates).
-
Inject the sample solution.
-
Calculate the amount of Teneligliptin in the sample by comparing the peak area with that of the standard.
Visualizations
Caption: A logical workflow for troubleshooting common RP-HPLC issues.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. d-nb.info [d-nb.info]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet | Semantic Scholar [semanticscholar.org]
- 5. rjptonline.org [rjptonline.org]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Teneligliptin Stability-Indicating Assay Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development and validation of stability-indicating assays for Teneligliptin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Question: I am not getting good separation between Teneligliptin and its degradation products. What should I do?
Answer: Poor resolution can be addressed by systematically adjusting the chromatographic conditions. Here are a few steps you can take:
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is a critical parameter.
-
If peaks are eluting too close together, try decreasing the percentage of the organic solvent. This will increase retention times and potentially improve separation.
-
Conversely, if retention times are excessively long, a slight increase in the organic modifier concentration can shorten the run time.
-
-
pH of the Buffer: The pH of the mobile phase buffer can significantly impact the ionization state of Teneligliptin and its degradants, thereby affecting their retention and selectivity. Experiment with buffers of different pH values (e.g., phosphate buffer at pH 6.0 or OPA buffer at pH 4.4) to optimize separation.[1][2]
-
Column Chemistry: If adjusting the mobile phase is insufficient, consider using a different stationary phase. While a C18 column is commonly used, other phases like C8 or phenyl columns might offer different selectivity for your specific analytes.[1][3][4]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[1][2][3]
Question: My peak shape for Teneligliptin is poor (e.g., tailing or fronting). How can I improve it?
Answer: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the sample solvent.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form.
-
Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Column Contamination: If the column has been used for other analyses, it might be contaminated. Flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) may help. If the problem persists, the column may need to be replaced.
Question: I am observing baseline noise or drift in my chromatogram. What could be the cause?
Answer: Baseline instability can arise from several sources:
-
Mobile Phase: Ensure the mobile phase components are of high purity (HPLC grade) and have been properly degassed. Air bubbles in the system are a common cause of baseline noise.
-
Pump Issues: Pulsations from the HPLC pump can cause a noisy baseline. Ensure the pump is properly primed and that the seals are in good condition.
-
Detector: A dirty flow cell in the detector can lead to baseline issues. Follow the manufacturer's instructions for cleaning the flow cell.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. A drifting baseline can be a sign of incomplete equilibration.
Frequently Asked Questions (FAQs)
What are the typical stress conditions for forced degradation studies of Teneligliptin?
Forced degradation studies for Teneligliptin are typically performed under acidic, alkaline, oxidative, thermal, and photolytic stress conditions to ensure the method is stability-indicating.[1][3] The conditions are designed to generate a relevant level of degradation (typically 5-20%).
What are the common chromatographic conditions for a Teneligliptin stability-indicating HPLC method?
A common starting point for developing a stability-indicating HPLC method for Teneligliptin would be:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used.[1][3]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is common.[1][3] The ratio can be adjusted to optimize separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a typical starting point.[1][2][3]
-
Detection Wavelength: Teneligliptin has a UV absorbance maximum around 246 nm, making this a suitable detection wavelength.[1][5]
What are the expected validation parameters for a robust stability-indicating method for Teneligliptin?
According to ICH guidelines, the method should be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][4]
Data Presentation
Table 1: Summary of Forced Degradation Studies for Teneligliptin
| Stress Condition | Reagent/Parameter | Duration & Temperature | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 2 N HCl | 30 min at 60°C | ~3.66% | [3] |
| 0.1 N HCl | 48 h at 35°C | No significant degradation | [1] | |
| Alkaline Hydrolysis | 2 N NaOH | 30 min at 60°C | ~2.75% | [3] |
| 0.1 N NaOH | 48 h at 35°C | Degradation observed | [1] | |
| Oxidative Degradation | 20% v/v H₂O₂ | 30 min at 60°C | ~1.01% | [3] |
| 3% H₂O₂ | 48 h at 35°C | Degradation observed | [1] | |
| Thermal Degradation | - | 48 h at 69°C | Degradation observed | [1] |
| Photolytic Degradation | UV light at 365 nm | 48 h | No significant degradation | [1] |
Table 2: Typical Method Validation Parameters for Teneligliptin Assay
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 5-30 µg/mL | [3] |
| 10-50 µg/mL | [5] | |
| Correlation Coefficient (r²) | > 0.999 | [2][4][6] |
| Accuracy (% Recovery) | 98-102% | [3][7][8] |
| Precision (%RSD) | < 2% | [4][7][8] |
| Limit of Detection (LOD) | 0.05 - 2.78 µg/mL | [9][10][11] |
| Limit of Quantitation (LOQ) | 0.15 - 8.45 µg/mL | [2][9][10][11] |
Experimental Protocols
Stability-Indicating RP-HPLC Method for Teneligliptin
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Kromasil C18 (250×4.6 mm, 5 µm).[3]
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.1% orthophosphoric acid buffer, acetonitrile, and methanol in the ratio of 65:25:10 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Teneligliptin reference standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).
-
Sample Preparation: Prepare the sample solution from the dosage form or bulk drug to achieve a similar concentration as the standard solution.
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas.
Forced Degradation Study Protocol
-
Acid Degradation: Reflux the drug substance with 2 N HCl at 60°C for 30 minutes.[3] Neutralize the solution before injection.
-
Alkali Degradation: Reflux the drug substance with 2 N NaOH at 60°C for 30 minutes.[3] Neutralize the solution before injection.
-
Oxidative Degradation: Reflux the drug substance with 20% v/v H₂O₂ at 60°C for 30 minutes.[3]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 69°C for 48 hours.[1]
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., at 365 nm) for 48 hours.[1]
-
Analysis: After exposure to the stress conditions, prepare the samples to a suitable concentration and analyze them using the validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for Teneligliptin Stability-Indicating Assay Development.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
- 1. d-nb.info [d-nb.info]
- 2. soeagra.com [soeagra.com]
- 3. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. oaji.net [oaji.net]
- 8. ijpsr.com [ijpsr.com]
- 9. ijfmr.com [ijfmr.com]
- 10. jpsbr.org [jpsbr.org]
- 11. ijbpas.com [ijbpas.com]
Technical Support Center: Teneligliptin Impurity Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of Teneligliptin impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Teneligliptin that I should be aware of?
A1: Several process-related impurities and degradation products of Teneligliptin have been identified. Some commonly reported impurities include Impurity B, Impurity G, IMP 3, IMP 5, and IMP E.[1][2][3][4] It is also crucial to consider potential genotoxic impurities like sulfonate esters that may form during synthesis.[5]
Q2: What is the primary mechanism of action of Teneligliptin?
A2: Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[6][7] It works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][8] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels.[6]
Q3: What are the recommended analytical techniques for Teneligliptin impurity profiling?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and robust method for the separation and quantification of Teneligliptin and its impurities.[2][4][9] For structural characterization and identification of unknown impurities, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are essential.[1][3] Gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of specific volatile impurities like sulfonate esters.[5]
Q4: Where can I find reference standards for Teneligliptin impurities?
A4: Pharmaceutical reference standards for Teneligliptin and its known impurities can be sourced from various commercial suppliers who specialize in providing pharmacopeial and non-pharmacopeial reference materials.[7][10][11]
Troubleshooting Guides
This section addresses common issues that may arise during the analysis of Teneligliptin and its impurities.
HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a column with a different stationary phase. - Reduce the sample concentration or injection volume. |
| Poor resolution between Teneligliptin and an impurity | - Mobile phase composition is not optimal. - Inadequate column efficiency. | - Modify the mobile phase composition (e.g., change the organic modifier ratio or buffer concentration). - Employ a column with a smaller particle size or a longer length. - Optimize the column temperature. |
| Appearance of unexpected peaks | - Contamination from solvent, glassware, or sample preparation. - Sample degradation. | - Use high-purity solvents and thoroughly clean all glassware. - Prepare fresh samples and store them appropriately. - Perform a blank injection to identify any background peaks. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. | - Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for any leaks or pressure fluctuations. - Use a column oven to maintain a consistent temperature. |
Sample Preparation Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of impurities | - Incomplete extraction from the sample matrix. - Adsorption of impurities onto glassware or filter membranes. | - Optimize the extraction solvent and procedure. - Use silanized glassware to minimize adsorption. - Select an appropriate filter membrane material that does not interact with the analytes. |
| Sample instability | - Degradation of analytes in the chosen solvent or under certain storage conditions. | - Evaluate the stability of the sample solution in different solvents and at various temperatures. - Analyze samples as quickly as possible after preparation. |
Experimental Protocols
RP-HPLC Method for the Estimation of Teneligliptin and its Impurities
This protocol provides a general framework for the separation of Teneligliptin and its impurities. Method optimization will be required based on the specific impurities of interest and the available instrumentation.
Materials:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][9]
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Teneligliptin reference standard and impurity standards
Procedure:
-
Mobile Phase Preparation: Prepare a buffer solution of 0.05M KH2PO4 in water and adjust the pH to 4.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., in an 80:20 v/v ratio).[2][4] The exact ratio may need optimization.
-
Standard Solution Preparation: Accurately weigh and dissolve the Teneligliptin and impurity reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.
-
Sample Solution Preparation: Accurately weigh and dissolve the Teneligliptin sample in the mobile phase to achieve a suitable concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the reference standards.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of Teneligliptin and to generate its degradation products for identification.
Materials:
-
Teneligliptin bulk drug
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Heating apparatus (e.g., water bath, oven)
-
UV lamp
Procedure:
-
Acid Hydrolysis: Dissolve Teneligliptin in a solution of 0.1 N HCl and keep it at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48 hours).[12] Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Dissolve Teneligliptin in a solution of 0.1 N NaOH and maintain it at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 48 hours).[12] Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Treat a solution of Teneligliptin with a solution of hydrogen peroxide (e.g., 3%) at a controlled temperature (e.g., 35°C) for a set time (e.g., 48 hours).[12]
-
Thermal Degradation: Expose solid Teneligliptin to dry heat in an oven at a high temperature (e.g., 69°C) for a defined period (e.g., 48 hours).[12]
-
Photolytic Degradation: Expose a solution of Teneligliptin to UV light (e.g., at 365 nm) for a specified duration (e.g., 48 hours).[12]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS method to separate and identify the degradation products.
LC-MS/MS for Impurity Characterization
This protocol outlines the general steps for identifying and characterizing unknown impurities using LC-MS/MS.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 column
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare a solution of the Teneligliptin sample containing the impurities of interest in a suitable solvent (e.g., methanol).
-
LC Separation:
-
MS/MS Analysis:
-
Data Interpretation: Analyze the mass spectra and fragmentation patterns to deduce the structures of the impurities.
Data Presentation
Table 1: Reported RP-HPLC Methods for Teneligliptin and Impurity Analysis
| Parameter | Method 1 | Method 2 |
| Column | Grace Smart C18 (250mm x 4.6mm, 5µm)[2][4] | Kromasil 100-5C18 (250x4.6mm, 5µm)[12] |
| Mobile Phase | 0.05M KH2PO4 (pH 4.0) : Acetonitrile (80:20 v/v)[2][4] | pH 6.0 phosphate buffer : Acetonitrile (60:40 v/v)[12] |
| Flow Rate | 1.0 mL/min[2][4] | 1.0 mL/min[12] |
| Detection | 242 nm[2][4] | 246 nm[12] |
| Retention Time (Teneligliptin) | 7.443 min[2][4] | Not specified |
| Retention Time (Impurity B) | 6.650 min[2][4] | Not applicable |
| Retention Time (Impurity G) | 8.473 min[2][4] | Not applicable |
Table 2: Mass Spectrometric Data for Teneligliptin and its Degradation Products
| Compound | m/z (Observed) | Reference |
| Teneligliptin | 426.58 | [3] |
| Degradation Product 1 | 375.72 | [12] |
| Degradation Product 2 | 354.30 | [12] |
| Degradation Product 3 | 310.30 | [12] |
| Degradation Product 4 | 214.19 | [12] |
| Degradation Product 5 | 155.65 | [12] |
| Degradation Product 6 | 138.08 | [12] |
| Degradation Product 7 | 136.18 | [12] |
Visualizations
Caption: Teneligliptin's DPP-4 inhibition pathway.
Caption: General workflow for HPLC impurity analysis.
Caption: Workflow for forced degradation studies.
References
- 1. rjptonline.org [rjptonline.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 9. [PDF] Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet | Semantic Scholar [semanticscholar.org]
- 10. Teneligliptin Impurities | SynZeal [synzeal.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. d-nb.info [d-nb.info]
Teneligliptin Oral Formulation: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the oral formulation of Teneligliptin.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with Teneligliptin?
A1: Teneligliptin is susceptible to degradation under various stress conditions. Forced degradation studies indicate that it significantly degrades under acidic, basic, oxidative, and thermal conditions.[1][2][3][4][5] Degradation is observed in base, peroxide, and thermal stressed samples, while it is more stable under photolytic stress in some studies.[2][6] Therefore, careful selection of excipients and control of manufacturing process parameters are crucial to ensure stability.
Q2: What is the solubility profile of Teneligliptin and how can it be improved?
A2: Teneligliptin is a poorly water-soluble drug, which can pose challenges for achieving desired dissolution rates and bioavailability.[7][8][9] Its solubility is also dependent on the pH and temperature of the solvent.[10][11] Techniques such as developing nanosuspensions, creating solid dispersions with hydrophilic carriers like PVP and HPMC, and formulating as an oral disintegrating film have been shown to enhance its dissolution profile.[7][10][11][12][13]
Q3: Are there any known excipient compatibility issues with Teneligliptin?
A3: Yes, compatibility studies have shown potential interactions between Teneligliptin and certain commonly used excipients. Based on Differential Scanning Calorimetry (DSC) results, interactions were suggested with croscarmellose sodium (CCS), microcrystalline cellulose (MCC), magnesium stearate (MS), sodium starch glycolate (SSG), and pregelatinized starch (PS).[14] Isothermal Stress Testing (IST) confirmed incompatibility with croscarmellose sodium and sodium starch glycolate, showing a notable change in Teneligliptin content.[14]
Q4: Which manufacturing methods are commonly used for Teneligliptin tablets?
A4: Wet granulation is a frequently cited method for the manufacturing of Teneligliptin tablets, including immediate-release and bilayer formulations.[15][16][17] This technique is used to improve the flow properties and compressibility of the powder blend.[15] Direct compression has also been used for orodispersible tablets.[18]
Q5: How does Teneligliptin metabolism affect its formulation and bioavailability?
A5: Teneligliptin is primarily metabolized in the liver by Flavin-containing monooxygenase 3 (FMO3) and Cytochrome P450 3A4 (CYP3A4) enzymes.[19][20] Genetic polymorphisms in these enzymes can lead to inter-individual variations in drug disposition and plasma concentrations.[19] While this is a pharmacokinetic issue, understanding this variability is important during clinical development, as formulation strategies may be needed to ensure consistent therapeutic outcomes across different patient populations.
Troubleshooting Guide
Issue 1: Poor/Inconsistent Dissolution Profile
| Question | Possible Causes & Solutions |
| Why is the in-vitro dissolution rate of my Teneligliptin formulation low? | 1. Poor Solubility of API: Teneligliptin has low aqueous solubility.[7][8] » Solution: Employ solubility enhancement techniques. Prepare solid dispersions with hydrophilic polymers like HPMC or PVP, or formulate as a nanosuspension to increase the surface area for dissolution.[8][10][11]2. Inadequate Disintegration: The tablet may not be breaking apart effectively. » Solution: Optimize the concentration of super-disintegrants like croscarmellose sodium or crospovidone.[15] However, be mindful of potential compatibility issues.[14]3. Formulation Composition: The choice and ratio of excipients can significantly impact dissolution. » Solution: Review the formulation components. Ensure the lubricant (e.g., magnesium stearate) level is not excessive, as it can form a hydrophobic film around the granules, hindering dissolution.[21] |
| What causes high variability in dissolution results between batches? | 1. Inconsistent Granule Properties: Variations in granule size, density, and porosity from the wet granulation process can affect dissolution. » Solution: Standardize the granulation process. Control the amount of binder solution, mixing time, and drying temperature to ensure uniform granule characteristics.[22][23]2. Segregation of Powder Blend: Poor flowability of the final blend can lead to non-uniform tablet composition. » Solution: Evaluate the flow properties of the lubricated granules (e.g., Carr's Index, Hausner Ratio).[24] If poor, consider optimizing the granulation process or adding a glidant. |
Issue 2: Stability Failures and Degradation
| Question | Possible Causes & Solutions |
| My stability samples show a significant increase in impurities. What is the cause? | 1. Incompatible Excipients: Chemical interaction between Teneligliptin and excipients. » Solution: Conduct thorough drug-excipient compatibility studies using techniques like DSC and IST.[14] Avoid excipients known to be incompatible, such as croscarmellose sodium and sodium starch glycolate.[14]2. Residual Moisture: Excess moisture in the granules can accelerate hydrolytic degradation. » Solution: Optimize the drying process during wet granulation to achieve a target Loss on Drying (LOD) within a specified range (e.g., 2.0–3.0 %w/w).[15][22]3. Environmental Factors: Exposure to heat and humidity during manufacturing or storage. » Solution: Implement strict environmental controls during manufacturing.[5] Package the final product in moisture-protective packaging (e.g., blister packs with appropriate barrier films). |
| How can I identify the degradation products? | 1. Lack of a Stability-Indicating Method: The analytical method used may not be able to separate the drug from its degradation products. » Solution: Develop and validate a stability-indicating HPLC method as per ICH guidelines.[1][2] This involves performing forced degradation studies to generate degradants and ensure the method can resolve them from the parent peak.[1][2][6] |
Issue 3: Manufacturing and Processing Problems
| Question | Possible Causes & Solutions |
| I am experiencing sticking and picking during tablet compression. How can this be resolved? | 1. Inadequate Lubrication: Insufficient lubricant in the final blend. » Solution: Ensure proper and uniform mixing of the lubricant (e.g., magnesium stearate).[21] Avoid over-mixing, which can reduce lubricant effectiveness.[21]2. Granule Properties: Granules may be too soft or contain excess moisture. » Solution: Ensure granules are properly dried to the target moisture content.[21] Overly wet granules are a common cause of sticking.[22]3. Compression Force: Incorrect compression force can contribute to the issue. » Solution: Adjust the compression force. Sometimes, increasing the pressure can encourage particles to bond to each other rather than the punch face.[21]4. Punch Tooling: The design or condition of the punch faces. » Solution: Ensure punch faces are highly polished and clean.[21] Consider using specialized tooling with coatings designed to reduce sticking. |
| Why are my granules showing case hardening during drying? | 1. Too Rapid Drying: Drying at an excessively high temperature can cause the granule surface to dry quickly and form a hard shell, trapping moisture inside.[22] » Solution: Reduce the inlet air temperature in the fluid bed dryer and extend the drying time to allow for more uniform moisture removal.[22]2. Over-wetting during Granulation: Localized over-wetting can form large, dense granules that are difficult to dry. » Solution: Optimize the binder addition rate and ensure thorough mixing to distribute the binder solution evenly.[22] |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies for Teneligliptin
| Stress Condition | Reagent/Method | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 10.38% | [4] |
| Acid Hydrolysis | 2N HCl, 60°C for 30 min | 3.66% | [1] |
| Alkaline Hydrolysis | 0.1N NaOH | 11.60% | [4] |
| Alkaline Hydrolysis | 2N NaOH, 60°C for 30 min | 2.75% | [1] |
| Oxidative Degradation | 6% H₂O₂ | 16.27% | [4] |
| Oxidative Degradation | 20% v/v H₂O₂, 60°C for 30 min | 1.01% | [1] |
| Thermal Degradation | 40°C | 19.52% | [4] |
| Thermal Degradation | 105°C for 6 h | - | [1] |
| Photolytic Degradation | UV light (294nm) | 18.91% | [4] |
| Photolytic Degradation | UV chamber for 7 days | - | [1] |
| Note: Degradation percentages can vary significantly based on the exact experimental conditions (reagent concentration, temperature, duration). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Teneligliptin in a suitable solvent (e.g., methanol:water).[4]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid drug powder to dry heat in an oven at a temperature like 105°C for 6 hours.[1]
-
-
Photolytic Degradation:
-
Analysis:
Protocol 2: In-Vitro Dissolution Testing for Immediate-Release Tablets
This protocol helps assess the in-vitro performance of the formulated tablet.
-
Apparatus: USP Apparatus II (Paddle).[25]
-
Dissolution Medium: 900 mL of a suitable buffer, such as phosphate buffer pH 6.8 or purified water.[24][25]
-
Temperature: Maintain the medium at 37 ± 0.5 °C.[24]
-
Sampling: Withdraw aliquots (e.g., 10 mL) at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).[24][25]
-
Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the collected samples through a 0.45 µm filter.[25]
-
Analysis: Analyze the samples for Teneligliptin concentration using a validated UV spectrophotometric or HPLC method.[24][26] Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Primary metabolic pathway of Teneligliptin.
Caption: Logical workflow for troubleshooting low dissolution in Teneligliptin formulations.
Caption: Step-by-step workflow for conducting a forced degradation study.
References
- 1. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. jpsbr.org [jpsbr.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. rjptonline.org [rjptonline.org]
- 10. asianjpr.com [asianjpr.com]
- 11. asianjpr.com [asianjpr.com]
- 12. nbinno.com [nbinno.com]
- 13. Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evaluation - Int J Pharm Chem Anal [ijpca.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. Problems during granulation & compression | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. Influence of FMO3 and CYP3A4 Polymorphisms on the Pharmacokinetics of Teneligliptin in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpscr.info [ijpscr.info]
- 21. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 22. pharmainform.com [pharmainform.com]
- 23. Troubleshooting Wet Granulation Formulation Challenges for Coated Tablets – Pharma.Tips [pharma.tips]
- 24. ijhsrd.com [ijhsrd.com]
- 25. rjptonline.org [rjptonline.org]
- 26. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Enhancing Teneligliptin Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies aimed at improving the oral bioavailability of Teneligliptin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in-vitro dissolution rate for Teneligliptin is poor. What formulation strategies can I employ to improve it?
A1: Teneligliptin is a poorly water-soluble drug, which is a primary reason for low dissolution rates.[1] Several formulation strategies can enhance its solubility and dissolution profile. The most common and effective approaches include:
-
Nanosuspensions: This technique involves reducing the drug's particle size to the nanometer range, which significantly increases the surface area available for dissolution.[1][2] The nanoprecipitation method is a feasible and cost-effective way to prepare Teneligliptin nanosuspensions.[1][3]
-
Solid Dispersions: This method involves dispersing Teneligliptin in an inert, water-soluble carrier matrix.[4][5] Carriers like Hydroxypropylmethylcellulose (HPMC) and Polyvinylpyrrolidone (PVP) have been shown to improve the drug's release profile.[4][6] The kneading method, in particular, has demonstrated superior drug release compared to physical mixing.[4]
-
Liquisolid Compacts: This technology converts a liquid solution or suspension of the drug into a compressible and dry powder, which can enhance wetting properties and the surface area available for dissolution.[7]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are anhydrous mixtures of oil, surfactant, and a co-surfactant/co-solvent that spontaneously form a nanoemulsion upon contact with aqueous media in the gastrointestinal tract.[8][9] This approach is highly effective for increasing the solubility and absorption of poorly water-soluble drugs.[8][10]
Q2: I'm developing a Teneligliptin nanosuspension, but the particles are aggregating. How can I improve stability?
A2: Particle aggregation in nanosuspensions is a common issue, often due to high surface energy. To improve stability:
-
Optimize Stabilizer Concentration: The choice and concentration of stabilizers (surfactants or polymers) are critical. Stabilizers adsorb onto the particle surface, providing a steric or electrostatic barrier that prevents aggregation. Studies on Teneligliptin nanosuspensions have utilized various stabilizers, and optimizing their proportion is key to achieving a stable formulation with a desirable zeta potential.[1][2]
-
Zeta Potential: Aim for a zeta potential value that indicates good colloidal stability. For Teneligliptin nanoparticles, values between -11.25 mV and -26.90 mV have been reported to confer stability.[11][12]
-
Stirring Speed and Method: The manufacturing process, such as the stirring speed during nanoprecipitation, can affect particle size and stability. Ensure your protocol is optimized and consistently applied.[1]
Q3: My solid dispersion formulation is not showing a significant improvement in drug release. What factors could be responsible?
A3: If your solid dispersion is underperforming, consider the following:
-
Choice of Carrier: The carrier must be highly water-soluble and compatible with the drug. For Teneligliptin, HPMC has been shown to be a particularly effective carrier, yielding faster dissolution rates.[4][6]
-
Drug-to-Polymer Ratio: The ratio of Teneligliptin to the polymer carrier is crucial. Studies have shown that a 1:2 drug-to-polymer ratio (e.g., Teneligliptin:HPMC or Teneligliptin:PVP) significantly increases the dissolution rate.[4][6]
-
Preparation Method: The method used to prepare the solid dispersion greatly impacts its effectiveness. The kneading method has been found to produce formulations with better drug release compared to the simple physical mixing method.[4][6] This is because kneading ensures a more intimate mixture and better dispersion of the drug within the carrier.
-
Amorphous State: Verify that the drug is in an amorphous state within the dispersion using techniques like X-ray powder diffraction (XRD) or differential scanning calorimetry (DSC). A crystalline drug form within the dispersion will not provide the desired solubility enhancement.[5]
Q4: Even with improved dissolution, the in-vivo bioavailability in my rat model is lower than expected. What could be limiting absorption?
A4: While dissolution is a critical first step, other physiological barriers can limit oral bioavailability. A key factor to investigate is the role of efflux transporters like P-glycoprotein (P-gp) .
-
P-gp Efflux: P-gp is an efflux pump in the intestinal epithelium that can transport drugs from inside the enterocytes back into the intestinal lumen, thereby limiting their absorption into the systemic circulation.[13][14] If Teneligliptin is a substrate for P-gp, its absorption could be significantly restricted.
-
Troubleshooting Strategy: To investigate P-gp's impact, you can conduct an in-vivo study in rats where Teneligliptin is co-administered with a known P-gp inhibitor, such as elacridar, verapamil, or quinidine.[13][15] A significant increase in Teneligliptin's plasma concentration (AUC) in the presence of the inhibitor would confirm that P-gp efflux is a major barrier to its absorption.[14][15]
Data from Formulation Studies
Table 1: Characteristics of Teneligliptin Nanosuspension Formulations
| Formulation ID | Polymer/Stabilizer | Particle Size (nm) | Drug Content (%) | Entrapment Efficiency (%) | Cumulative Release (at 60 min) | Reference |
| Optimized (F8) | Various stabilizers, Tween 80 | 211 - 486 | 81 - 99 | N/A | Max at 24 hrs | [1] |
| F7 | Ethyl Cellulose, Polyvinyl Alcohol | 194.80 | 99.06 | 99.17 | 76.74% | [11][12] |
Table 2: In-Vitro Dissolution Enhancement with Solid Dispersions
| Preparation Method | Carrier | Drug:Carrier Ratio | Key Finding | Reference |
| Physical Mix | PVP | 1:2 | Increased dissolution rate compared to pure drug. | [4] |
| Kneading Method | HPMC | 1:2 | Faster dissolution rate than all other formulations. | [4][6] |
Experimental Protocols
Protocol 1: Preparation of Teneligliptin Nanosuspension via Nanoprecipitation [11][12]
-
Organic Phase Preparation: Dissolve a specific amount of Teneligliptin and a polymer (e.g., Ethyl Cellulose) in a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve a stabilizer (e.g., Polyvinyl Alcohol) in purified water.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring at a defined speed. The immediate precipitation of the drug and polymer results in the formation of nanoparticles.
-
Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Purification & Collection: Filter the resulting nanosuspension using appropriate filter paper, collect the nanoparticles, and dry them for further characterization.
Protocol 2: Preparation of Teneligliptin Solid Dispersion via Kneading Method [4][6]
-
Carrier Paste Formation: Add a small amount of water to the water-soluble carrier (e.g., HPMC) in a mortar and knead thoroughly to form a homogeneous paste.
-
Drug Incorporation: Add the Teneligliptin powder to the paste in the desired drug-to-carrier ratio (e.g., 1:2).
-
Kneading: Knead the mixture for a specified period (e.g., 45 minutes) to ensure intimate and homogeneous dispersion of the drug within the carrier.
-
Drying: Dry the resulting mass in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Sizing: Pass the dried solid dispersion through a sieve to obtain uniform granules for evaluation.
Protocol 3: In-Vivo Study to Assess P-gp Efflux in Rats (General Methodology)[13][15]
-
Animal Model: Use healthy male Wistar or Sprague-Dawley rats, fasted overnight with free access to water.
-
Grouping: Divide the animals into at least two groups:
-
Control Group: Receives the Teneligliptin formulation orally.
-
Inhibitor Group: Receives the P-gp inhibitor (e.g., elacridar) orally, followed by the Teneligliptin formulation after a short interval (e.g., 30-60 minutes).
-
-
Dosing: Administer the formulations via oral gavage.
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of Teneligliptin in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) for both groups. A statistically significant increase in AUC in the inhibitor group compared to the control group indicates that P-gp efflux limits the oral absorption of Teneligliptin.
Visualizations
Caption: Workflow for developing and evaluating a Teneligliptin nanoformulation.
Caption: Key physiological barriers affecting Teneligliptin oral bioavailability.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and Evaluation of Teneligliptin Nanosuspension | Semantic Scholar [semanticscholar.org]
- 4. asianjpr.com [asianjpr.com]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. Development of Teneligliptin Polymeric Nanocarriers for Antidiabetic Therapy: Formulation and Evaluation | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. Marked impact of P-glycoprotein on the absorption of TAK-427 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Impact of P-Glycoprotein on Intestinal Absorption of an Inhibitor of Apoptosis Protein Antagonist in Rats: Mechanisms of Nonlinear Pharmacokinetics and Food Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Teneligliptin Drug-Drug Interaction Potential: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the drug-drug interaction (DDI) potential of teneligliptin. The following information is curated to assist in experimental design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of teneligliptin?
A1: Teneligliptin is eliminated through multiple pathways. It is metabolized by Cytochrome P450 (CYP) 3A4 and Flavin-containing Monooxygenase 3 (FMO3), and is also excreted unchanged via the kidneys.[1][2][3][4] This dual elimination route contributes to its low potential for clinically significant drug-drug interactions.[1][2][3][4]
Q2: Does teneligliptin inhibit Cytochrome P450 (CYP) enzymes?
A2: In vitro studies have shown that teneligliptin is a weak inhibitor of CYP2D6, CYP3A4, and FMO.[5] It does not exhibit inhibitory effects on CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1.[5]
Q3: Does teneligliptin induce CYP enzymes?
A3: Based on in vitro assessments, teneligliptin does not induce the expression of CYP1A2 or CYP3A4.[5]
Q4: Are there any clinically relevant drug-drug interactions observed with teneligliptin?
A4: Clinical studies have shown no clinically relevant drug-drug interactions when teneligliptin is co-administered with metformin, canagliflozin, glimepiride, or pioglitazone.[1] While a slight increase in metformin exposure was observed in one study, it was not considered to be clinically relevant.
Q5: Does renal or hepatic impairment affect the DDI potential of teneligliptin?
A5: Due to its multiple elimination pathways (both renal and hepatic), dose adjustments for teneligliptin are not typically required for patients with renal or hepatic impairment.[1][2][3][4] This characteristic also suggests a lower likelihood of significant DDIs in these patient populations.
Quantitative Data Summary
The following tables summarize the in vitro drug-drug interaction potential of teneligliptin.
Table 1: Cytochrome P450 (CYP) Enzyme Inhibition by Teneligliptin
| CYP Isoform | Inhibition Potential | IC50 Value |
| CYP1A2 | No Inhibition | Not Applicable |
| CYP2A6 | No Inhibition | Not Applicable |
| CYP2B6 | No Inhibition | Not Applicable |
| CYP2C8 | No Inhibition | Not Applicable |
| CYP2C9 | No Inhibition | Not Applicable |
| CYP2C19 | No Inhibition | Not Applicable |
| CYP2D6 | Weak Inhibition | Data not available in publicly accessible literature |
| CYP2E1 | No Inhibition | Not Applicable |
| CYP3A4 | Weak Inhibition | Data not available in publicly accessible literature |
Table 2: Cytochrome P450 (CYP) Enzyme Induction by Teneligliptin
| CYP Isoform | Induction Potential | EC50 Value | Maximum Fold Induction (Emax) |
| CYP1A2 | No Induction | Not Applicable | Not Applicable |
| CYP3A4 | No Induction | Not Applicable | Not Applicable |
Table 3: Transporter Interaction of Teneligliptin
| Transporter | Inhibition Potential | IC50 Value |
| P-glycoprotein (P-gp) | Data not available in publicly accessible literature | Data not available in publicly accessible literature |
| Breast Cancer Resistance Protein (BCRP) | Data not available in publicly accessible literature | Data not available in publicly accessible literature |
| Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3) | Data not available in publicly accessible literature | Data not available in publicly accessible literature |
| Organic Anion Transporters (OAT1, OAT3) | Data not available in publicly accessible literature | Data not available in publicly accessible literature |
| Organic Cation Transporter 2 (OCT2) | Data not available in publicly accessible literature | Data not available in publicly accessible literature |
Experimental Protocols
Detailed methodologies for key in vitro DDI assays are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
1. Objective: To determine the concentration of teneligliptin that causes 50% inhibition (IC50) of the activity of major CYP isoforms.
2. Materials:
- Human liver microsomes (HLM)
- Teneligliptin
- CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
- NADPH regenerating system
- 96-well plates
- LC-MS/MS system
3. Procedure:
- Prepare a series of dilutions of teneligliptin in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add human liver microsomes, phosphate buffer, and the teneligliptin dilution series.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding a mixture of the CYP probe substrate and the NADPH regenerating system.
- Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
- Centrifuge the plate to pellet the protein.
- Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
- Calculate the percent inhibition at each teneligliptin concentration relative to a vehicle control and determine the IC50 value using appropriate software.
Protocol 2: In Vitro Cytochrome P450 Induction Assay (mRNA and Activity)
1. Objective: To evaluate the potential of teneligliptin to induce the expression and activity of CYP1A2 and CYP3A4 in cultured human hepatocytes.
2. Materials:
- Cryopreserved or fresh human hepatocytes
- Teneligliptin
- Positive control inducers (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4)
- Cell culture medium and supplements
- Collagen-coated plates
- RNA isolation kits and qRT-PCR reagents
- CYP probe substrates and LC-MS/MS system
3. Procedure:
- Seed human hepatocytes on collagen-coated plates and allow them to form a monolayer.
- Treat the cells with various concentrations of teneligliptin, a positive control inducer, and a vehicle control for 48-72 hours, replacing the medium daily.
- For mRNA analysis: a. At the end of the treatment period, lyse the cells and isolate total RNA. b. Perform quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure the relative mRNA levels of the target CYP enzymes.
- For enzyme activity analysis: a. After the treatment period, wash the cells and incubate them with a CYP probe substrate. b. Collect the supernatant and analyze for metabolite formation using LC-MS/MS.
- Determine the fold induction of mRNA and enzyme activity at each teneligliptin concentration compared to the vehicle control. Calculate the EC50 and Emax values if a clear dose-response relationship is observed.
Troubleshooting Guides
Issue 1: High variability in IC50 values for CYP inhibition.
-
Possible Cause: Suboptimal substrate concentration.
-
Troubleshooting: Ensure the probe substrate concentration is at or below its Michaelis-Menten constant (Km) to be sensitive to competitive inhibition.
-
-
Possible Cause: Instability of the test compound or metabolites.
-
Troubleshooting: Assess the stability of teneligliptin and its metabolites in the incubation mixture.
-
-
Possible Cause: Issues with the NADPH regenerating system.
-
Troubleshooting: Verify the activity and freshness of the NADPH regenerating system components.
-
Issue 2: No induction observed with the positive control in the CYP induction assay.
-
Possible Cause: Poor health or viability of the hepatocytes.
-
Troubleshooting: Assess cell viability before and after the experiment using methods like trypan blue exclusion or LDH leakage assay. Ensure proper handling and culture conditions for the hepatocytes.
-
-
Possible Cause: Inactive positive control inducer.
-
Troubleshooting: Use a fresh, validated stock of the positive control inducer.
-
Issue 3: High background signal in transporter inhibition assays.
-
Possible Cause: Non-specific binding of the probe substrate or inhibitor to the assay plate or cells.
-
Troubleshooting: Use low-binding plates. Pre-treat plates with a blocking agent. Include appropriate controls to assess non-specific binding.
-
-
Possible Cause: Endogenous expression of other transporters in the cell system.
-
Troubleshooting: Characterize the transporter expression profile of the cell line being used. Use specific inhibitors for other transporters to isolate the activity of the transporter of interest.
-
Visualizations
Caption: Metabolic pathways of teneligliptin.
Caption: CYP450 inhibition assay workflow.
References
- 1. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 2. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Teneligliptin vs. Sitagliptin: A Comparative Efficacy Guide for Researchers
In the landscape of oral antihyperglycemic agents, dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM). This guide provides a detailed, data-driven comparison of two prominent DPP-4 inhibitors, Teneligliptin and Sitagliptin, with a focus on their clinical efficacy. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding.
Comparative Efficacy: Glycemic Control
Multiple head-to-head clinical trials and meta-analyses have demonstrated that both Teneligliptin and Sitagliptin are effective in improving glycemic control in patients with T2DM. The primary measures of efficacy—reduction in glycosylated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial plasma glucose (PPG)—show comparable outcomes between the two drugs.
A prospective, randomized, open-label study in India found that after 12 weeks of treatment as an add-on to metformin or sulfonylurea, Teneligliptin (20 mg/day) and Sitagliptin (100 mg/day) led to statistically significant reductions in HbA1c, FPG, and PPG from baseline.[1][2] While the reductions in all glycemic parameters were similar between the two groups, a post-hoc analysis indicated that a higher percentage of patients in the Teneligliptin arm achieved the target HbA1c of less than 7% (33.3% vs. 19.4%).[1][2]
Another observational study comparing the two drugs as an add-on to metformin also concluded that Teneligliptin is equally effective as Sitagliptin in improving glycemic control.[3][4] After 12 weeks, both groups showed significant reductions in FBS, PPBS, and HbA1c from baseline, with no significant difference in these parameters between the two groups.[3][4]
A 24-week, randomized, double-blind, non-inferiority trial in Korean patients inadequately controlled with metformin and glimepiride found Teneligliptin to be non-inferior to Sitagliptin.[5][6] Both groups achieved significant reductions in HbA1c from baseline, with a mean change of -1.03% for Teneligliptin and -1.02% for Sitagliptin.[5] There were no significant differences between the groups in the proportion of patients achieving HbA1c targets or in the changes from baseline for FPG.[5]
A Bayesian network meta-analysis of 18 randomized controlled trials (RCTs) suggested that Teneligliptin (both 20 mg and 40 mg doses) displayed favorable efficacy in treating T2DM compared to Sitagliptin, among other comparators.[7][8] Specifically, 40 mg of Teneligliptin showed better efficacy in reducing FPG and increasing the proportion of patients achieving HbA1c < 7% compared to 100 mg of Sitagliptin.[7]
The following table summarizes the key quantitative efficacy data from comparative studies:
| Study | Duration | Treatment Arms | Mean Change in HbA1c from Baseline | Mean Change in FPG from Baseline (mg/dL) | Mean Change in PPG from Baseline (mg/dL) |
| INSITES Study[1][2] | 12 Weeks | Teneligliptin 20 mg + Metformin/SU | -1.19% | -28.3 | -41.3 |
| Sitagliptin 100 mg + Metformin/SU | -0.92% | -22.9 | -54.7 | ||
| Observational Study (Das et al., 2020)[3][4] | 12 Weeks | Teneligliptin 20 mg + Metformin | Data not specified in abstract | Significant reduction | Significant reduction |
| Sitagliptin 100 mg + Metformin | Data not specified in abstract | Significant reduction | Significant reduction | ||
| Korean Non-inferiority Trial[5][6] | 24 Weeks | Teneligliptin 20 mg + Metformin + Glimepiride | -1.03% | -12.00 | Data not specified in abstract |
| Sitagliptin 100 mg + Metformin + Glimepiride | -1.02% | -14.36 | Data not specified in abstract |
Experimental Protocols
The methodologies employed in the key comparative studies provide a framework for understanding the evidence base.
INSITES Study (A Prospective, Open-Label, Randomized Study) [1][2]
-
Objective: To compare the efficacy and safety of Teneligliptin versus Sitagliptin as add-on therapy in Indian patients with inadequately controlled T2DM.
-
Study Design: A 12-week, prospective, open-label, randomized, active-controlled study.
-
Participant Profile: 76 patients with T2DM inadequately controlled on metformin or a sulfonylurea.
-
Intervention:
-
Group 1: Teneligliptin 20 mg orally once daily.
-
Group 2: Sitagliptin 100 mg orally once daily.
-
-
Primary Endpoint: Mean change in HbA1c from baseline at week 12.
-
Secondary Endpoints: Changes in FPG and PPG, and safety assessments.
Korean Non-inferiority Trial [5][6]
-
Objective: To assess the non-inferiority of Teneligliptin compared to Sitagliptin as add-on therapy in Korean patients with T2DM inadequately controlled with metformin and glimepiride.
-
Study Design: A 24-week, randomized, double-blind, non-inferiority trial.
-
Participant Profile: Adult Korean subjects with T2DM (n=201) with HbA1c ranging from 7.0% to 11.0% on stable doses of metformin plus glimepiride.
-
Intervention:
-
Group 1: Teneligliptin 20 mg orally once daily.
-
Group 2: Sitagliptin 100 mg orally once daily.
-
-
Primary Endpoint: Change from baseline in HbA1c at 24 weeks.
-
Non-inferiority Margin: The upper limit of the 95% confidence interval for the between-group difference in HbA1c change was set at 0.4%.
Mechanism of Action: DPP-4 Inhibition Signaling Pathway
Both Teneligliptin and Sitagliptin exert their therapeutic effects by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells, ultimately leading to improved glycemic control.
Caption: DPP-4 Inhibition Signaling Pathway.
Experimental Workflow: A Comparative Clinical Trial
The following diagram outlines a typical workflow for a head-to-head comparative clinical trial of Teneligliptin and Sitagliptin.
Caption: Comparative Clinical Trial Workflow.
References
- 1. bluecrosslabs.com [bluecrosslabs.com]
- 2. A ProspectIve, OpeN-Label, Randomized Study Comparing EffIcacy and Safety of Teneligliptin VErsus Sitagliptin in Indian Patients with Inadequately Controlled Type 2 Diabetes Mellitus: INSITES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. researchgate.net [researchgate.net]
- 5. Teneligliptin versus sitagliptin in Korean patients with type 2 diabetes inadequately controlled with metformin and glimepiride: A randomized, double‐blind, non‐inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 8. Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Teneligliptin and Other Gliptins for Researchers and Drug Development Professionals
In the landscape of oral hypoglycemic agents, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, have emerged as a significant therapeutic class for the management of type 2 diabetes mellitus (T2DM). Their mechanism of action, which involves enhancing the endogenous incretin system, offers glycemic control with a low risk of hypoglycemia. This guide provides a detailed comparative analysis of Teneligliptin, a newer entrant in the gliptin class, against other established gliptins such as Sitagliptin, Vildagliptin, Linagliptin, and Saxagliptin. The comparison focuses on efficacy, safety, and pharmacokinetic profiles, supported by data from clinical studies.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting the DPP-4 enzyme, gliptins increase the circulating levels of active GLP-1 and GIP.[1] This leads to a glucose-dependent stimulation of insulin secretion from pancreatic β-cells and suppression of glucagon release from pancreatic α-cells, ultimately resulting in lower blood glucose levels.[1][2]
Teneligliptin, like other gliptins, follows this core mechanism.[2][3] It is characterized by a unique "J-shaped" structure which is suggested to contribute to its potent and sustained inhibition of the DPP-4 enzyme.[2]
Caption: Mechanism of action of DPP-4 inhibitors.
Comparative Efficacy
The primary measure of efficacy for anti-diabetic drugs is the reduction in glycated hemoglobin (HbA1c), which reflects long-term glycemic control. Fasting plasma glucose (FPG) and postprandial plasma glucose (PPG) are also key indicators.
HbA1c Reduction
Clinical studies have demonstrated that Teneligliptin is effective in reducing HbA1c levels, with an efficacy profile that is comparable, and in some instances superior, to other gliptins. A Bayesian network meta-analysis suggested that Teneligliptin (20 mg and 40 mg) showed better efficacy in reducing HbA1c compared to Sitagliptin and Vildagliptin.[4] In a head-to-head trial, Teneligliptin (20 mg) as an add-on to metformin and glimepiride demonstrated non-inferiority to Sitagliptin (100 mg) in reducing HbA1c after 24 weeks, with both groups achieving a significant reduction of approximately 1.0%.[1] Another study comparing Teneligliptin with Vildagliptin as an add-on to metformin reported a greater reduction in HbA1c in the Teneligliptin group (-1.42%) compared to the Vildagliptin group (-0.92%) after 24 weeks.[4] Furthermore, a study involving patients who switched from other DPP-4 inhibitors to Teneligliptin showed a significant reduction in HbA1c levels.[5]
| Gliptin | Dosage | Baseline HbA1c (%) | Mean Change in HbA1c (%) | Study Duration | Comparator |
| Teneligliptin | 20 mg/day | ~8.0 | -1.03 | 24 weeks | Sitagliptin (100 mg/day) |
| Sitagliptin | 100 mg/day | ~8.0 | -1.02 | 24 weeks | Teneligliptin (20 mg/day) |
| Teneligliptin | 20 mg/day | ~8.5 | -1.42 | 24 weeks | Vildagliptin (100 mg/day) |
| Vildagliptin | 100 mg/day | ~8.5 | -0.92 | 24 weeks | Teneligliptin (20 mg/day) |
| Teneligliptin | 20 mg/day | 7.9 | -0.4 (switched from Linagliptin) | >12 weeks | Linagliptin |
| Linagliptin | 5 mg/day | 7.9 | (switched to Teneligliptin) | >12 weeks | Teneligliptin |
Note: The data presented is a synthesis from multiple studies and baseline values and changes may vary across different patient populations and study designs.
Fasting and Postprandial Plasma Glucose Reduction
Teneligliptin has also shown significant reductions in both FPG and PPG. In a comparative study with Sitagliptin, both drugs as add-ons to metformin and glimepiride resulted in significant reductions in FPG at 24 weeks.[1] A study comparing Teneligliptin with Vildagliptin as an add-on to metformin found a greater reduction in FPG in the Teneligliptin group.[4] When patients were switched from Linagliptin to Teneligliptin, there were significant reductions in both FPG and PPG.[6][7]
| Gliptin | Mean Change in FPG (mg/dL) | Mean Change in PPG (mg/dL) | Study Context |
| Teneligliptin | -12.00 | Data not specified in this study | Add-on to Metformin + Glimepiride (24 weeks) vs Sitagliptin |
| Sitagliptin | -14.36 | Data not specified in this study | Add-on to Metformin + Glimepiride (24 weeks) vs Teneligliptin |
| Teneligliptin | -25.74 | -43.22 | Add-on to Metformin (24 weeks) vs Vildagliptin |
| Vildagliptin | Data not specified in this study | Data not specified in this study | Add-on to Metformin (24 weeks) vs Teneligliptin |
| Teneligliptin | -8.5 (from 148.1) | -19.0 (from 224.8) | Switched from Linagliptin (>12 weeks) |
Note: The data presented is a synthesis from multiple studies and baseline values and changes may vary across different patient populations and study designs.
Pharmacokinetic Profile
The pharmacokinetic properties of gliptins, including their half-life, metabolism, and excretion, are important considerations for dosing frequency and use in specific patient populations, such as those with renal or hepatic impairment.
| Parameter | Teneligliptin | Sitagliptin | Vildagliptin | Linagliptin | Saxagliptin |
| Tmax (hours) | ~1 | 1-4 | 1.5 | 1.5 | 2 |
| Half-life (hours) | ~24 | 12.4 | 2-3 | >100 (terminal) | 2.5 |
| Metabolism | CYP3A4, FMO3 | Minimal | Hydrolysis | Minimal | CYP3A4/5 |
| Excretion | Renal and Fecal | Primarily Renal | Primarily Renal | Primarily Fecal | Renal and Fecal |
| Dose Adjustment in Renal Impairment | Not required | Required | Required | Not required | Required |
Teneligliptin exhibits a relatively long half-life, allowing for once-daily dosing.[8] A key advantage of Teneligliptin is that it is excreted through both renal and hepatic pathways, which means that no dose adjustment is typically required for patients with renal impairment, a common comorbidity in individuals with diabetes.[9] This contrasts with Sitagliptin and Vildagliptin, which are primarily cleared by the kidneys and necessitate dose adjustments in patients with renal dysfunction.[10] Linagliptin is also primarily excreted via the enterohepatic system and does not require dose adjustment for renal impairment.[10]
Safety and Tolerability
The safety profile of Teneligliptin is consistent with that of the DPP-4 inhibitor class. The most commonly reported adverse events include hypoglycemia (especially when used in combination with sulfonylureas or insulin) and constipation.[8] Head-to-head trials have shown that the incidence of adverse events and hypoglycemia with Teneligliptin is similar to that of Sitagliptin and Vildagliptin.[1][4] Overall, gliptins are well-tolerated and are associated with a low risk of hypoglycemia and are weight-neutral.[11]
Experimental Protocols
The data presented in this guide are derived from various clinical trials and observational studies. While specific protocols may vary, the general methodology for comparative efficacy studies of DPP-4 inhibitors is outlined below.
Study Design
A typical study is a randomized, double-blind, active-controlled, parallel-group, multicenter trial with a duration of 12 to 52 weeks.[12] Some studies may be open-label. The primary objective is often to demonstrate the non-inferiority or superiority of one gliptin compared to another in terms of HbA1c reduction.
Patient Population
Participants are typically adults with type 2 diabetes who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) despite being on a stable dose of metformin, a sulfonylurea, or a combination of oral antidiabetic drugs. Key exclusion criteria often include a history of type 1 diabetes, diabetic ketoacidosis, and significant renal or hepatic impairment (unless the study is specifically designed for these populations).
Interventions
Patients are randomized to receive a fixed daily dose of the investigational gliptin (e.g., Teneligliptin 20 mg once daily) or the comparator gliptin (e.g., Sitagliptin 100 mg once daily) in addition to their background antidiabetic therapy.
Efficacy and Safety Assessments
Efficacy is primarily assessed by the change in HbA1c from baseline to the end of the study. Secondary efficacy endpoints typically include changes in FPG, PPG, and the proportion of patients achieving a target HbA1c of less than 7.0%. Safety is evaluated by monitoring adverse events, including hypoglycemia, vital signs, and laboratory parameters.
Caption: A generalized workflow for clinical trials comparing different gliptins.
Conclusion
Teneligliptin is an effective and well-tolerated DPP-4 inhibitor for the management of type 2 diabetes. Comparative studies indicate that its efficacy in improving glycemic control is comparable, and in some analyses, potentially superior to other established gliptins like Sitagliptin and Vildagliptin. A key distinguishing feature of Teneligliptin is its pharmacokinetic profile, which allows for once-daily dosing without the need for dose adjustment in patients with renal impairment. This, coupled with its potential cost-effectiveness in certain regions, makes Teneligliptin a valuable addition to the therapeutic armamentarium for type 2 diabetes. For researchers and drug development professionals, the nuanced differences in efficacy and pharmacokinetics among gliptins highlight the importance of continued investigation to optimize individualized patient care.
References
- 1. Teneligliptin versus sitagliptin in Korean patients with type 2 diabetes inadequately controlled with metformin and glimepiride: A randomized, double‐blind, non‐inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 3. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Effect of Switching from Linagliptin to Teneligliptin Dipeptidyl Peptidase-4 Inhibitors in Older Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of GIP receptor signaling in β-cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 10. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
Teneligliptin's Standing in the DPP-4 Inhibitor Landscape: A Comparative Guide to Non-Inferiority Trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of teneligliptin with other dipeptidyl peptidase-4 (DPP-4) inhibitors, focusing on data from non-inferiority trials. The following sections detail the clinical evidence, experimental designs, and underlying mechanisms of action.
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that improve glycemic control in patients with type 2 diabetes mellitus (T2DM). They work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner. This guide focuses on teneligliptin and its comparative efficacy and safety profile as established in non-inferiority trials against other commonly prescribed DPP-4 inhibitors.
Efficacy and Safety Data from Non-Inferiority Trials
The following tables summarize the key quantitative data from head-to-head non-inferiority trials comparing teneligliptin with other DPP-4 inhibitors.
Table 1: Comparison of Efficacy Endpoints
| Trial Comparator | Primary Endpoint: Mean Change in HbA1c from Baseline | Secondary Endpoint: Mean Change in Fasting Plasma Glucose (FPG) from Baseline |
| Sitagliptin | Teneligliptin: -1.03% Sitagliptin: -1.02% (Difference: -0.01%, 95% CI: -0.28 to 0.26)[1][2][3][4][5] | Teneligliptin: -12.00 mg/dL Sitagliptin: -14.36 mg/dL (Difference not statistically significant)[2][4] |
| Vildagliptin | Teneligliptin: Comparable reduction to vildagliptin (specific values not detailed in the same format across all sources) | Teneligliptin: Comparable reduction to vildagliptin (specific values not detailed in the same format across all sources) |
| Linagliptin | A non-inferiority trial has been completed (TELIUS), but specific comparative data on HbA1c changes were not available in the provided search results.[4][6] A switching study showed a significant reduction in HbA1c after switching from linagliptin to teneligliptin (-0.4%).[7][8][9] | A switching study showed a significant reduction in FPG after switching from linagliptin to teneligliptin (-8.5 mg/dL).[7][8][9] |
Table 2: Comparison of Safety Endpoints
| Trial Comparator | Incidence of Adverse Events (AEs) | Incidence of Hypoglycemia |
| Sitagliptin | Teneligliptin: 61.76% Sitagliptin: 62.24% (p = 0.9442)[1][3][4] | Teneligliptin: 31.37% Sitagliptin: 28.57% (p = 0.6656)[1][3][4] |
| Vildagliptin | Both drugs showed similar tolerability with lesser episodes of hypoglycemia.[10] | No episodes of hypoglycemia were reported in either group in one study.[10] |
| Linagliptin | Data from the non-inferiority trial were not available in the search results. | Data from the non-inferiority trial were not available in the search results. |
Experimental Protocols of Key Cited Trials
Below are the detailed methodologies for the key non-inferiority trials cited in this guide.
Teneligliptin vs. Sitagliptin (Triple Therapy)[1][2][3][4][5]
-
Study Design: A phase 3, randomized, double-blind, non-inferiority study.
-
Patient Population: 201 adult Korean subjects with T2DM inadequately controlled with stable doses of metformin and glimepiride. Inclusion criteria included an HbA1c range of 7.0% to 11.0%.
-
Treatment Regimen: Patients were randomized 1:1 to receive either oral teneligliptin 20 mg once daily or sitagliptin 100 mg once daily for 24 weeks, in addition to their ongoing metformin and glimepiride therapy.
-
Primary Endpoint: Change from baseline in HbA1c at 24 weeks. The non-inferiority margin was set at 0.4%.
-
Secondary Endpoints: Proportion of patients achieving HbA1c targets, changes from baseline in fasting plasma glucose, body weight, and lipid levels at 24 weeks.
Teneligliptin vs. Vildagliptin (Add-on to Metformin)
-
Study Design: A 24-week, randomized, open-label study.[11]
-
Patient Population: Patients with T2DM inadequately controlled on metformin (500/850mg, twice a day) with or without glimepiride (2/3mg, once a day).[11]
-
Treatment Regimen: Patients were randomized to receive either teneligliptin 20 mg once daily or vildagliptin 50 mg twice daily as an add-on therapy.[11]
-
Primary Objective: To compare the reduction in fasting plasma glucose (FPG), 2-hour postprandial plasma glucose (2-h PPG), and HbA1c at 12 and 24 weeks from baseline.[11]
Teneligliptin vs. Linagliptin (TELIUS Trial)[4][6]
-
Study Design: A randomized, open-label, parallel-group, non-inferiority, active-controlled, phase IV study.
-
Patient Population: 168 patients aged 19 years or older with T2DM, HbA1c between 7.0% and 11.0%, and fasting plasma glucose <15mmol/L (270mg/dL) at screening.
-
Treatment Regimen: Patients were randomized to receive either teneligliptin 20mg once daily or linagliptin 5mg once daily.
-
Primary Purpose: To assess the efficacy and safety of teneligliptin and linagliptin in patients with T2DM.
Visualizing the Mechanisms and Trial Designs
The following diagrams, created using the DOT language, illustrate the signaling pathway of DPP-4 inhibitors and the workflow of a typical non-inferiority trial.
Caption: DPP-4 Inhibitor Signaling Pathway.
Caption: Experimental Workflow of a Non-Inferiority Trial.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Teneligliptin versus sitagliptin in Korean patients with type 2 diabetes inadequately controlled with metformin and glimepiride: A randomized, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Teneligliptin versus sitagliptin in Korean patients with type 2 diabetes inadequately controlled with metformin and glimepiride: A randomized, double‐blind, non‐inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teneligliptin Versus Linagliptin in Diabetes Mellitus Type Two Patients [ctv.veeva.com]
- 7. Effect of Switching from Linagliptin to Teneligliptin Dipeptidyl Peptidase-4 Inhibitors in Older Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. erpublications.com [erpublications.com]
A Head-to-Head Comparison of Teneligliptin and Vildagliptin in the Management of Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin and Vildagliptin are both potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors utilized in the management of type 2 diabetes mellitus (T2DM).[1] By inhibiting the DPP-4 enzyme, these agents increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This mechanism ultimately leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.[2][3][4] While both drugs share a common mechanism of action, understanding their comparative efficacy, safety, and pharmacological profiles is crucial for informed clinical and developmental decisions. This guide provides an objective, data-driven comparison of Teneligliptin and Vildagliptin, supported by findings from head-to-head clinical trials and other comparative studies.
Mechanism of Action: The DPP-4 Inhibition Pathway
Both Teneligliptin and Vildagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones. The increased levels of active GLP-1 and GIP lead to a cascade of events that collectively improve glucose homeostasis.[5]
Efficacy in Glycemic Control
Multiple head-to-head studies have demonstrated that both Teneligliptin and Vildagliptin are effective in improving glycemic control in patients with T2DM, both as monotherapy and as add-on therapy to metformin.
Table 1: Comparison of Efficacy in Reducing HbA1c, Fasting Plasma Glucose (FPG), and Postprandial Plasma Glucose (PPG)
| Study | Duration | Treatment Arms | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline FPG (mg/dL) | Change in FPG (mg/dL) | Baseline PPG (mg/dL) | Change in 2-hr PPG (mg/dL) |
| Rizvi et al. (2022)[6] | 24 Weeks | Vildagliptin 50mg BID + Metformin 850mg BID | ~8.5 | -0.92 | ~160 | Significant reduction (value not specified) | ~240 | -43.22 |
| Teneligliptin 20mg OD + Metformin 850mg BID | ~8.5 | -1.42 | ~160 | Significant reduction (value not specified) | ~240 | -25.74 | ||
| Unspecified Study (ER Publications)[7] | 24 Weeks | Vildagliptin 50mg BID + Metformin (with/without Glimepiride) | Not Specified | Comparable to Teneligliptin | Not Specified | Comparable to Teneligliptin | Not Specified | Comparable to Teneligliptin |
| Teneligliptin 20mg OD + Metformin (with/without Glimepiride) | Not Specified | Comparable to Vildagliptin | Not Specified | Comparable to Vildagliptin | Not Specified | Comparable to Vildagliptin | ||
| Chudiwal et al. (2017)[8] | 3 Months | Vildagliptin 50-100mg/day monotherapy | ~11.0 | Similar reduction to Teneligliptin | Not Specified | Not Specified | Not Specified | Not Specified |
| Teneligliptin 20mg/day monotherapy | ~11.0 | Similar reduction to Vildagliptin | Not Specified | Not Specified | Not Specified | Not Specified | ||
| Vanjare et al. (2024)[9] | 16 Weeks | Vildagliptin SR 100mg + Metformin | Not Specified | -0.03 (mean difference vs. Teneligliptin) | Not Specified | Not Specified | Not Specified | Not Specified |
| Teneligliptin 20mg + Metformin | Not Specified | Non-inferior to Vildagliptin SR | Not Specified | Not Specified | Not Specified | Not Specified |
Note: BID = twice daily, OD = once daily, SR = sustained release. Data is presented as reported in the respective studies and may represent mean changes or mean differences between groups.
In a 24-week study, Teneligliptin added to metformin showed a greater reduction in HbA1c compared to Vildagliptin, although both were effective.[6] Another 24-week study found that the reductions in FPG, 2-hour PPG, and HbA1c were comparable between the Vildagliptin and Teneligliptin groups.[7] A 3-month monotherapy study also reported similar reductions in HbA1c levels for both drugs.[8] A 16-week study concluded that Vildagliptin SR 100 mg is non-inferior to Teneligliptin 20 mg in reducing HbA1c.[9]
Safety and Tolerability Profile
Both Teneligliptin and Vildagliptin are generally well-tolerated with a low risk of hypoglycemia, a common concern with some other classes of antidiabetic agents.
Table 2: Comparative Safety and Tolerability
| Study | Adverse Events (AEs) | Hypoglycemia Incidence | Effects on Body Weight | Other Notable Observations |
| Rizvi et al. (2022)[6] | Both groups showed similar tolerability. | Lesser episodes of hypoglycemia in both groups. | Weight neutral. | No significant changes in lipid profile, liver function tests, or renal function tests over 24 weeks in either group. |
| Unspecified Study (ER Publications)[7] | Both groups showed similar tolerability. | Not specified. | Not specified. | No significant difference in changes in blood urea between groups. |
| Vanjare et al. (2024)[9] | 13 AEs reported in the Vildagliptin SR arm and 15 AEs in the Teneligliptin arm. Most AEs were mild in nature. | Not specified, but generally low for DPP-4 inhibitors. | Not specified. | All treatments were well tolerated. |
| Chudiwal et al. (2017)[8] | Not detailed. | Not detailed. | Not detailed. | Vildagliptin was found to ameliorate insulin sensitivity (HOMA-R) and non-HDL-C levels, which was not observed with Teneligliptin. |
Studies consistently report that both drugs are well-tolerated with a low incidence of adverse events.[6][9] Importantly, they are associated with a low risk of hypoglycemia and are generally weight neutral.[6] One study noted that Vildagliptin improved insulin sensitivity and non-HDL cholesterol levels, an effect not seen with Teneligliptin in that particular trial.[8]
Experimental Protocols
The methodologies of the head-to-head clinical trials cited in this guide share common features, ensuring a robust comparison of the two agents.
Typical Clinical Trial Workflow
Key Methodological Components
-
Study Design: The majority of comparative studies are designed as randomized, open-label, or double-blind, parallel-group clinical trials with durations typically ranging from 12 to 24 weeks.[6][7][9]
-
Patient Population: Participants are typically adults with T2DM who have inadequate glycemic control on metformin monotherapy or a combination of metformin and a sulfonylurea.[6][7] Key inclusion criteria often include a baseline HbA1c within a specified range (e.g., 7.0-10.0%).
-
Interventions: Patients are randomized to receive either Teneligliptin (commonly 20 mg once daily) or Vildagliptin (commonly 50 mg twice daily or 100 mg SR once daily) as an add-on to their existing stable dose of metformin.[6][7][9]
-
Efficacy Endpoints: The primary efficacy endpoints are typically the change from baseline in HbA1c, FPG, and 2-hour PPG at the end of the treatment period.[6][7]
-
Safety Assessments: Safety and tolerability are assessed through the monitoring and reporting of adverse events, including the incidence of hypoglycemia. Laboratory parameters such as liver and renal function tests and lipid profiles are also monitored.[6]
-
Statistical Analysis: Statistical analyses are employed to compare the changes in efficacy parameters between the treatment groups to determine non-inferiority or superiority.
Measurement of Key Parameters:
-
HbA1c: Measured using standardized laboratory methods such as high-performance liquid chromatography (HPLC).
-
Fasting Plasma Glucose (FPG): Blood samples are collected after an overnight fast (typically 8-10 hours) and glucose levels are determined using standard enzymatic assays.[10]
-
Postprandial Plasma Glucose (PPG): Blood samples are taken 2 hours after a standardized meal to assess the post-meal glucose excursion.
-
Insulin Sensitivity: Often assessed using the homeostasis model assessment of insulin resistance (HOMA-IR), calculated from fasting plasma glucose and insulin levels.[8]
-
Beta-Cell Function: Can be evaluated using the homeostasis model assessment of beta-cell function (HOMA-B).[8]
Conclusion
Both Teneligliptin and Vildagliptin are effective and well-tolerated DPP-4 inhibitors for the management of type 2 diabetes mellitus. Head-to-head clinical trials suggest that their efficacy in improving glycemic control is largely comparable, with some studies indicating potential nuances in their effects on specific parameters such as HbA1c reduction and insulin sensitivity. Both drugs exhibit a favorable safety profile with a low risk of hypoglycemia and are weight neutral. The choice between Teneligliptin and Vildagliptin may be guided by factors such as dosing frequency (once daily for Teneligliptin vs. twice daily for standard Vildagliptin), cost, and potential subtle differences in their effects on metabolic parameters beyond glycemic control. Further long-term comparative studies may provide additional insights into their respective profiles.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 4. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. jmpas.com [jmpas.com]
- 7. erpublications.com [erpublications.com]
- 8. ijbcp.com [ijbcp.com]
- 9. impactfactor.org [impactfactor.org]
- 10. novctrd.com [novctrd.com]
Teneligliptin Hydrobromide Hydrate: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of type 2 diabetes mellitus (T2DM) therapeutics, Teneligliptin hydrobromide hydrate, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor, presents a compelling option. This guide provides an objective comparison of Teneligliptin's performance against placebo, supported by experimental data from placebo-controlled studies, detailed methodologies, and visual representations of its mechanism and clinical trial workflows.
Efficacy in Glycemic Control
Placebo-controlled trials have consistently demonstrated Teneligliptin's efficacy in improving glycemic control in patients with T2DM.
A meta-analysis of ten randomized controlled trials involving 2119 patients showed that Teneligliptin led to a statistically significant reduction in glycated hemoglobin A1c (HbA1c) levels compared to placebo.[1] The weighted mean difference in HbA1c reduction was -0.82%.[1] Furthermore, Teneligliptin was effective in reducing both fasting plasma glucose (FPG) and 2-hour postprandial plasma glucose (2h PPG).[1] Specifically, the weighted mean difference for FPG reduction was -18.32 mg/dL, and for 2h PPG, it was -46.94 mg/dL.[1]
Another study in Chinese patients with T2DM inadequately controlled with diet and exercise showed a least square mean change in HbA1c from baseline to week 24 of -0.95% with Teneligliptin, compared to -0.14% with placebo.[2][3] The least square mean change in FPG was -21.9 mg/dL with Teneligliptin versus -1.4 mg/dL with placebo.[2][3]
The proportion of patients achieving an HbA1c level below 7% was also significantly higher in the Teneligliptin groups compared to placebo.[1] In one 24-week study, 50.0% of patients on Teneligliptin achieved this target, compared to 13.3% in the placebo group.[2]
Quantitative Data Summary
| Efficacy Parameter | Teneligliptin | Placebo | Mean Difference (95% CI) | p-value | Source |
| Change in HbA1c (%) | -0.82 | - | -0.82 (-0.91 to -0.72) | < 0.00001 | [1] |
| Change in FPG (mg/dL) | -18.32 | - | -18.32 (-21.05 to -15.60) | < 0.00001 | [1] |
| Change in 2h PPG (mg/dL) | -46.94 | - | -46.94 (-51.58 to -42.30) | < 0.00001 | [1] |
| Change in HbA1c (%) | -0.95 | -0.14 | -0.80 | < 0.0001 | [2][3] |
| Change in FPG (mg/dL) | -21.9 | -1.4 | -20.5 | < 0.0001 | [2][3] |
Safety and Tolerability Profile
Teneligliptin has demonstrated a safety profile comparable to placebo in numerous studies.
A meta-analysis found no significant difference in the overall incidence of adverse events between Teneligliptin and placebo.[1] The risk ratio for overall adverse effects was 0.96 (95% CI [0.87, 1.06], p = 0.06).[1] Importantly, the risk of hypoglycemia, a common concern with antidiabetic agents, was not significantly different between the Teneligliptin and placebo groups.[1] The risk ratio for hypoglycemia was 1.16 (95% CI [0.59, 2.26], p = 0.66).[1]
In a 24-week study with Korean patients, the incidence of adverse events was similar between the Teneligliptin and placebo groups.[4] Similarly, a 16-week trial in Korean patients on metformin showed that the addition of Teneligliptin was well tolerated, with a similar incidence of adverse events compared to the placebo group.[5]
Quantitative Data Summary: Safety
| Safety Parameter | Teneligliptin | Placebo | Risk Ratio (95% CI) | p-value | Source |
| Overall Adverse Events | - | - | 0.96 (0.87 to 1.06) | 0.06 | [1] |
| Hypoglycemia | - | - | 1.16 (0.59 to 2.26) | 0.66 | [1] |
Mechanism of Action: DPP-4 Inhibition
Teneligliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[6][7] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][8] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP.[6]
This elevation in incretin levels leads to several downstream effects that contribute to improved glycemic control:
-
Glucose-dependent insulin secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose.[6]
-
Suppression of glucagon secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[6]
The following diagram illustrates the signaling pathway of Teneligliptin.
Caption: Mechanism of action of Teneligliptin.
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard for evaluating the efficacy and safety of new therapeutic agents.
General Clinical Trial Workflow
A typical workflow for these studies includes the following phases:
-
Screening and Enrollment: Potential participants with T2DM who meet the inclusion criteria (e.g., specific HbA1c and FPG ranges) and none of the exclusion criteria are screened and enrolled.[1][3]
-
Randomization: Enrolled participants are randomly assigned to receive either Teneligliptin or a matching placebo.[1][3] This process is double-blinded, meaning neither the participants nor the investigators know who is receiving the active drug or the placebo.[1][3]
-
Treatment Period: Participants take the assigned treatment (e.g., Teneligliptin 20 mg once daily) for a specified duration, typically ranging from 12 to 52 weeks.[2][5][9]
-
Data Collection: Key efficacy and safety parameters are measured at baseline and at various time points throughout the study.
-
Data Analysis: The collected data are analyzed to compare the changes in the Teneligliptin group with those in the placebo group. Statistical methods are used to determine if the observed differences are statistically significant.
The following diagram illustrates the typical workflow of a placebo-controlled clinical trial for Teneligliptin.
Caption: General workflow of a placebo-controlled trial.
References
- 1. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 2. Phase III, randomized, double‐blind, placebo‐controlled study to evaluate the efficacy and safety of teneligliptin monotherapy in Chinese patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase III, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of teneligliptin monotherapy in Chinese patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 7. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 8. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 9. Teneligliptin in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Teneligliptin in Type 2 Diabetes: A Comparative Meta-Analysis of Randomized Controlled Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other therapeutic alternatives for the management of type 2 diabetes mellitus (T2DM). The information is based on a meta-analysis of multiple randomized controlled trials (RCTs), offering a high level of evidence for efficacy and safety evaluations.
Efficacy of Teneligliptin: A Quantitative Analysis
Teneligliptin has demonstrated significant efficacy in improving glycemic control in patients with T2DM, both as a monotherapy and as an add-on to other antidiabetic agents.[1][2] The following tables summarize the key findings from a meta-analysis of 13 RCTs involving 2853 patients.[1][2]
Table 1: Efficacy of Teneligliptin Monotherapy vs. Placebo
| Outcome Measure | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Heterogeneity (I²) | p-value | Citation |
| HbA1c Reduction (mmol/mol) | -8.88 | -9.59 to -8.08 | --- | <0.0001 | [1][2] |
| Fasting Plasma Glucose (FPG) Reduction (mg/dL) | -13.62 | -15.40 to -11.85 | 92% | <0.00001 | [1] |
Table 2: Efficacy of Teneligliptin as Add-on Therapy vs. Placebo/Other Agents
| Outcome Measure | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Heterogeneity (I²) | p-value | Citation |
| FPG Reduction (mg/dL) | -16.75 | -19.38 to -14.13 | 50% | <0.00001 | [1][2] |
| HOMA-β Improvement | 7.91 | 5.38 to 10.45 | --- | <0.00001 | [1][2] |
| HOMA-IR Improvement | -0.27 | -0.46 to -0.07 | --- | --- | [1][2] |
A Bayesian network meta-analysis including 18 RCTs with 3,290 participants further compared different dosages of Teneligliptin with other antidiabetic agents.[3][4] This analysis concluded that 20 mg and 40 mg of Teneligliptin showed favorable efficacy in reducing HbA1c and FPG compared to placebo, sitagliptin, vildagliptin, metformin, and bromocriptine.[3][4] Specifically, 20 mg of Teneligliptin led to a significant reduction in HbA1c (MD -0.78, 95% CI -0.86 to -0.70) and FPG (MD -18.02, 95% CI -20.64 to -15.13) compared to placebo.[4]
Safety Profile of Teneligliptin
The safety of Teneligliptin has been a key focus of multiple meta-analyses. The overall risk of adverse events appears comparable to placebo.[5]
Table 3: Safety Outcomes of Teneligliptin
| Outcome | Comparison | Odds Ratio (OR) / Risk Ratio (RR) | 95% Confidence Interval (CI) | Heterogeneity (I²) | p-value | Citation |
| Hypoglycemia | Teneligliptin vs. Placebo (Monotherapy) | 0.84 | 0.44 to 1.60 | 0% | 0.60 | [1][2] |
| Hypoglycemia | Teneligliptin vs. Placebo (Add-on Therapy) | 1.84 | 1.03 to 3.27 | 17% | 0.04 | [6] |
| Cardiovascular Events | Teneligliptin vs. Placebo/Active Comparator | 0.79 | 0.40 to 1.57 | 0% | 0.50 | [1][2] |
| Overall Adverse Effects | Teneligliptin vs. Placebo | 0.96 (RR) | 0.87 to 1.06 | --- | 0.06 | [5][7] |
| Weight Gain (kg) | Teneligliptin vs. Placebo | 0.28 (WMD) | -0.20 to 0.77 | 86% | 0.25 | [1][2] |
While Teneligliptin monotherapy does not significantly increase the risk of hypoglycemia compared to placebo, the risk is elevated when used as an add-on therapy to other glycemic agents.[1][2][6] The risk of cardiovascular events was found to be comparable to placebo or other active comparators.[1][2] Some studies noted a slight, though not statistically significant, association with weight gain.[1][2]
Experimental Protocols
The presented data is derived from meta-analyses of randomized controlled trials. The general methodology for these meta-analyses involves a systematic and reproducible process.
Protocol for Meta-Analysis of Randomized Controlled Trials
A systematic review and meta-analysis protocol outlines the detailed methodology to be followed.[8] This ensures a focused and unbiased approach to answering the research question.[8] Key components of such a protocol include:
-
Formulating the Research Question: A well-defined research question is established using frameworks like PICO (Population, Intervention, Comparator, Outcome).[9]
-
Literature Search Strategy: A comprehensive search is conducted across multiple databases (e.g., PubMed, Embase, Cochrane Library) to identify all relevant RCTs.[9]
-
Study Selection: Pre-defined inclusion and exclusion criteria are used to screen and select studies for the meta-analysis.[3] This process is typically performed by at least two independent reviewers to minimize bias.[10]
-
Data Extraction: Key data from the included studies are extracted in a standardized manner.[9] This includes study characteristics, patient demographics, intervention details, and outcome measures.[9]
-
Risk of Bias Assessment: The methodological quality of each included RCT is assessed using tools like the Cochrane Risk of Bias tool.[10]
-
Data Synthesis and Statistical Analysis: The extracted data is then quantitatively combined using statistical methods.[9] For continuous data like HbA1c or FPG, weighted mean differences (WMD) are often calculated. For dichotomous data, such as the occurrence of adverse events, odds ratios (OR) or risk ratios (RR) are used. A random-effects model is frequently employed to pool the data.[1][2]
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and processes, the following diagrams are provided.
Caption: Mechanism of action of Teneligliptin.
Caption: Standard workflow for a systematic review and meta-analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic review and meta-analysis of teneligliptin for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 4. Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 6. ir.vignan.ac.in [ir.vignan.ac.in]
- 7. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A comprehensive guide to conduct a systematic review and meta-analysis in medical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Switching to Teneligliptin from Other DPP-4 Inhibitors: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of the efficacy and safety of switching patients with type 2 diabetes mellitus (T2DM) from other dipeptidyl peptidase-4 (DPP-4) inhibitors to Teneligliptin. The information is supported by experimental data from clinical studies, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Teneligliptin, a potent DPP-4 inhibitor, has demonstrated significant improvements in glycemic control in patients with T2DM who were inadequately controlled on other DPP-4 inhibitors. Clinical evidence suggests that switching to Teneligliptin can lead to further reductions in HbA1c and fasting plasma glucose (FPG) levels. This guide synthesizes data from key studies to provide a comprehensive overview of the performance of Teneligliptin in a switching paradigm.
Efficacy of Switching to Teneligliptin
Switching to Teneligliptin has been shown to be an effective strategy for improving glycemic control in patients who have not achieved their target HbA1c levels with other DPP-4 inhibitors.
Glycemic Control After Switching
A 52-week prospective observational study demonstrated that switching to Teneligliptin (20 mg once daily) from other DPP-4 inhibitors resulted in a statistically significant reduction in HbA1c levels. The mean HbA1c at baseline was 7.94%, which decreased by 0.39% at week 12, 0.44% at week 24, and 0.52% at week 52.[1] Similarly, fasting plasma glucose levels also showed a significant decrease.[1]
Another study focusing on the switch from linagliptin to teneligliptin in older patients with T2DM showed a significant amelioration of glycemic parameters. Fasting blood glucose decreased from 148.1 ± 47.1 mg/dL to 139.6 ± 43.4 mg/dL, and HbA1c was reduced from 7.9 ± 1.3% to 7.5 ± 1.2%.[2][3]
The following table summarizes the changes in key glycemic parameters from a study involving a switch from a variety of DPP-4 inhibitors to Teneligliptin.
Table 1: Change in Glycemic Parameters After Switching to Teneligliptin
| Timepoint | Mean Change in HbA1c (%) from Baseline (p-value) | Mean Change in FPG (mg/dL) from Baseline |
| Week 12 | -0.39 (<0.0001)[1] | -11.5[4] |
| Week 24 | -0.44 (<0.0001)[1] | Not Reported |
| Week 52 | -0.52 (<0.0001)[1] | Not Reported |
A breakdown of the mean changes in HbA1c levels at 12 weeks after switching from specific DPP-4 inhibitors to teneligliptin revealed significant decreases for several agents.
Table 2: Mean Change in HbA1c at Week 12 After Switching from Specific DPP-4 Inhibitors to Teneligliptin
| Previous DPP-4 Inhibitor | Mean Change in HbA1c (%) from Baseline |
| Linagliptin | Significant Decrease[4] |
| Sitagliptin | Significant Decrease[4] |
| Vildagliptin | Significant Decrease[4] |
| Saxagliptin | Significant Decrease[4] |
| Alogliptin | Not Statistically Significant[4] |
| Gemigliptin | Not Statistically Significant[4] |
Safety Profile
The transition to Teneligliptin from other DPP-4 inhibitors has been generally well-tolerated. In a 52-week study, no severe hypoglycemia was reported.[1] The overall incidence of adverse events was low.
Table 3: Summary of Adverse Events After Switching to Teneligliptin (52-Week Study)
| Adverse Event Category | Incidence Rate (%) |
| Any Adverse Event | 7.46 |
| Adverse Drug Reaction | 0.89 |
Experimental Protocols
The data presented in this guide are primarily derived from a multicenter, open-label, single-arm, prospective observational study.
Study Design
-
Objective: To assess the efficacy and safety of switching to teneligliptin from other DPP-4 inhibitors in patients with T2DM inadequately controlled with a stable dose of other DPP-4 inhibitors.
-
Inclusion Criteria: Patients with T2DM and HbA1c levels ≥ 7% despite at least 3 months of treatment with a DPP-4 inhibitor other than teneligliptin.
-
Intervention: Patients were switched to 20 mg of teneligliptin once daily, and this regimen was maintained for 52 weeks.
-
Primary Endpoint: Change in HbA1c from baseline at week 12.
-
Secondary Endpoints: Changes in FPG and lipid profiles.
-
Safety Assessment: Monitoring of adverse and hypoglycemic events.[4][5]
Visualizing the Science
To better understand the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
DPP-4 Inhibitor Signaling Pathway
Dipeptidyl peptidase-4 (DPP-4) inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Experimental Workflow for a Switching Study
The typical workflow for a clinical study evaluating the switch from one DPP-4 inhibitor to another is outlined below.
Teneligliptin's Unique Binding to DPP-4
Teneligliptin possesses a unique "J-shaped" structure which allows for a potent and long-lasting inhibition of the DPP-4 enzyme. It binds to the S1, S2, and S2 extensive subsites of the enzyme.[8][9] This strong interaction is a key differentiator from other DPP-4 inhibitors.
Conclusion
The evidence from clinical studies indicates that switching to Teneligliptin is a viable and effective therapeutic strategy for patients with T2DM who are not achieving adequate glycemic control with other DPP-4 inhibitors. The unique structural and binding properties of Teneligliptin may contribute to its enhanced potency. The switch is generally well-tolerated with a favorable safety profile. Further head-to-head comparative studies focusing on switching from specific DPP-4 inhibitors will continue to refine our understanding of Teneligliptin's role in the management of T2DM.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Switching from Linagliptin to Teneligliptin Dipeptidyl Peptidase-4 Inhibitors in Older Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: A 12-Week Interim Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Teneligliptin Hydrobromide Hydrate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of Teneligliptin Hydrobromide Hydrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this compound can be harmful if swallowed and may cause skin and eye irritation[1][2].
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. |
II. Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local regulations for pharmaceutical waste. It is crucial to manage this compound as a chemical waste product and not dispose of it through standard trash or sewer systems.
Step 1: Waste Identification and Segregation
-
Pure this compound: Unused or expired pure compound must be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weigh boats, contaminated gloves, and bench paper, should also be disposed of as chemical waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected for chemical waste disposal.
Step 2: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical properties of the compound and any solvents used.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the date the waste was first added to the container.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.
Step 3: Arrange for Professional Disposal
The most critical step in the disposal process is to engage a licensed professional waste disposal service[1]. These companies are equipped to handle and transport chemical waste in accordance with regulations set by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT)[3][4].
-
Do not attempt to dispose of this chemical through municipal waste streams.
-
Do not pour this compound or its solutions down the drain[1][5]. This is strictly prohibited to prevent environmental contamination.
Step 4: Decontamination of Work Area
After handling and packaging the waste, thoroughly decontaminate the work area. Wipe down all surfaces with an appropriate cleaning agent to remove any residual chemical. Dispose of the cleaning materials as contaminated waste.
Step 5: Documentation
Maintain a detailed record of the waste generated, including the quantity, date of disposal, and the name of the licensed disposal company used. This documentation is essential for regulatory compliance.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
